3-(Azepan-1-yl)propan-1-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-(azepan-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c10-6-5-9-11-7-3-1-2-4-8-11/h1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTRRLIESPAUHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3437-33-0 | |
| Record name | 3-(azepan-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Azepan-1-yl)propan-1-amine: Properties, Synthesis, and Applications in Medicinal Chemistry
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, reactivity, and the significant applications of 3-(Azepan-1-yl)propan-1-amine in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who are interested in leveraging the unique structural features of this versatile diamine.
Introduction: The Azepane Scaffold in Drug Design
The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1] Its inherent three-dimensional structure and conformational flexibility allow for the creation of molecules that can effectively interact with a wide range of biological targets.[2] Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their incorporation into numerous FDA-approved drugs for treating conditions such as cancer, psychosis, and allergies.[3][4] this compound, possessing both a tertiary amine within the azepane ring and a primary amine at the terminus of a propyl chain, represents a valuable bifunctional building block for the synthesis of novel therapeutic agents.[5][6][7]
Core Chemical and Physical Properties
This compound is a colorless to pale yellow liquid under standard conditions. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 3437-33-0 | Internal Database |
| Molecular Formula | C₉H₂₀N₂ | Internal Database |
| Molecular Weight | 156.27 g/mol | Internal Database |
| Boiling Point | 222 °C | Internal Database |
| Physical Form | Liquid | Internal Database |
| Hazard Codes | H302, H312, H314, H315, H318, H332, H335 | Internal Database |
Proposed Synthesis and Workflow
Below is a detailed, hypothetical protocol for the synthesis of this compound.
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of 3-(Azepan-1-yl)propanenitrile
This step involves the nucleophilic substitution of the chlorine atom in 3-chloropropanenitrile by the secondary amine of azepane.
-
Materials:
-
Azepane (1.0 eq)
-
3-Chloropropanenitrile (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
-
Procedure:
-
To a round-bottom flask containing acetonitrile, add azepane and potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3-chloropropanenitrile dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(azepan-1-yl)propanenitrile. This intermediate can be purified by vacuum distillation or used directly in the next step.
-
Step 2: Reduction of 3-(Azepan-1-yl)propanenitrile to this compound
This step involves the reduction of the nitrile group to a primary amine using a powerful reducing agent like Lithium Aluminum Hydride (LAH).
-
Materials:
-
3-(Azepan-1-yl)propanenitrile (1.0 eq)
-
Lithium Aluminum Hydride (LAH) (2.0 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF) (solvent)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
-
Procedure:
-
In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of LAH in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 3-(azepan-1-yl)propanenitrile in anhydrous diethyl ether or THF and add it dropwise to the LAH suspension via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude this compound.
-
The final product can be purified by vacuum distillation.
-
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Reactivity Profile
This compound exhibits the characteristic reactivity of both a primary and a tertiary amine.
-
Primary Amine Reactivity: The terminal primary amine group is nucleophilic and can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides, which can lead to the formation of secondary and tertiary amines, and even quaternary ammonium salts.
-
Schiff Base Formation: Condensation with aldehydes and ketones to form imines.
-
Reductive Amination: Reaction with carbonyl compounds in the presence of a reducing agent to form higher-order amines.[10]
-
-
Tertiary Amine Reactivity: The tertiary amine within the azepane ring is also nucleophilic and basic. It can:
-
Form salts: React with acids to form ammonium salts.
-
Undergo quaternization: React with alkyl halides to form quaternary ammonium salts.
-
Act as a base: Catalyze various organic reactions.
-
The presence of two amine functionalities with different steric environments and basicities allows for selective reactions under controlled conditions, making this molecule a versatile synthon.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, its spectroscopic features can be reliably predicted based on the analysis of its functional groups and known spectral data of similar compounds.[11][12][13][14][15][16][17][18][19][20]
¹H and ¹³C NMR Spectroscopy
Predicted chemical shifts for the proton and carbon nuclei are summarized in Tables 2 and 3. These predictions are based on computational models and analysis of analogous structures.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H₂N-CH₂ - | ~2.7 - 2.9 | Triplet | 2H |
| -CH₂ -CH₂-NH₂ | ~1.6 - 1.8 | Multiplet | 2H |
| -CH₂-CH₂ -N(azepane) | ~2.5 - 2.7 | Triplet | 2H |
| Azepane CH₂ -N | ~2.4 - 2.6 | Multiplet | 4H |
| Azepane -CH₂ - | ~1.5 - 1.7 | Multiplet | 8H |
| H₂ N- | ~1.2 - 2.0 (broad) | Singlet | 2H |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| H₂N-C H₂- | ~40 - 42 |
| -C H₂-CH₂-NH₂ | ~30 - 33 |
| -CH₂-C H₂-N(azepane) | ~55 - 58 |
| Azepane C H₂-N | ~54 - 57 |
| Azepane -C H₂- | ~27 - 29 |
| Azepane -CH₂-C H₂-CH₂- | ~26 - 28 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
-
N-H Stretch (Primary Amine): Two medium intensity bands in the region of 3300-3500 cm⁻¹.[11][12]
-
C-H Stretch (Aliphatic): Multiple sharp bands in the region of 2850-2960 cm⁻¹.
-
N-H Bend (Primary Amine): A medium to strong band around 1590-1650 cm⁻¹.[11]
-
C-N Stretch: Medium intensity bands in the 1000-1250 cm⁻¹ region.[12]
Mass Spectrometry
In a mass spectrum obtained by electron ionization (EI), this compound would be expected to exhibit the following features:
-
Molecular Ion (M⁺): A peak at an m/z corresponding to its molecular weight (156 g/mol ). According to the nitrogen rule, since it has an even number of nitrogen atoms, the molecular ion peak will have an even mass-to-charge ratio.
-
Alpha-Cleavage: The most characteristic fragmentation for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This would lead to the formation of stable iminium ions. For this compound, fragmentation could occur at several positions, leading to characteristic fragment ions. A prominent peak might be observed at m/z 98, corresponding to the loss of the propylamino group.
Applications in Drug Development
The bifunctional nature of this compound makes it a highly valuable building block in the design and synthesis of novel pharmaceutical agents.
Role as a Linker and Scaffold
The propyl chain provides a flexible linker that can be used to connect a pharmacophore to another functional group or a larger molecular entity. This is particularly relevant in the design of:
-
Bivalent Ligands: Molecules that can simultaneously bind to two different receptor sites.
-
PROTACs (Proteolysis Targeting Chimeras): Heterobifunctional molecules that induce the degradation of target proteins. The diamine can serve as a component of the linker connecting the target-binding ligand and the E3 ligase-binding ligand.
-
Molecular Probes: For use in chemical biology to study biological processes.
Synthesis of Bioactive Molecules
The azepane moiety is a key structural feature in many centrally active agents. The conformational flexibility of the seven-membered ring allows for optimal interactions with various receptors in the central nervous system.[2] Derivatives of this compound can be synthesized to target a range of receptors and enzymes. The primary amine serves as a convenient handle for introducing diverse substituents to explore structure-activity relationships (SAR).
The general structure of this compound can be found in derivatives that have been investigated for a variety of therapeutic targets, including:
-
Antipsychotics and Antidepressants: The azepane ring is present in several antipsychotic and antidepressant drugs.[2][4]
-
Antihistamines: Azepane derivatives have been explored as H1 receptor antagonists.[4]
-
Anticancer Agents: The diamine scaffold can be incorporated into molecules designed to inhibit cancer cell proliferation.[3][4]
Illustrative Biological Interaction Pathway
Caption: Logical workflow from building block to therapeutic effect.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in medicinal chemistry and drug discovery. Its unique combination of a flexible diamine structure and the privileged azepane scaffold makes it an attractive starting material for the synthesis of novel compounds with a wide range of potential therapeutic applications. The proposed synthetic route and the discussion of its reactivity and spectroscopic properties provide a solid foundation for researchers to utilize this compound in their drug development programs. Further exploration of the derivatives of this compound is likely to yield new and effective therapeutic agents.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | CoLab [colab.ws]
- 2. jopir.in [jopir.in]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Diamine - Wikipedia [en.wikipedia.org]
- 7. lifechemicals.com [lifechemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Visualizer loader [nmrdb.org]
- 19. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-(Azepan-1-yl)propan-1-amine (CAS 3437-33-0)
This document provides a comprehensive technical overview of this compound, a versatile diamine building block. Its unique structure, featuring a primary amine for derivatization, a flexible propyl linker, and a saturated seven-membered azepane ring, makes it a valuable intermediate in the synthesis of complex chemical entities, particularly within the pharmaceutical and agrochemical sectors. This guide delves into its synthesis, characterization, potential applications, and safe handling protocols, grounded in established chemical principles.
Physicochemical and Structural Properties
This compound, with the CAS number 3437-33-0, is a liquid at room temperature.[1] The molecule incorporates both a nucleophilic primary amine and a tertiary amine within the azepane ring, offering multiple sites for chemical modification.
| Property | Value | Source |
| CAS Number | 3437-33-0 | |
| Molecular Formula | C₉H₂₀N₂ | |
| Molecular Weight | 156.27 g/mol | [1] |
| IUPAC Name | This compound | |
| Boiling Point | 222 °C | |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | |
| InChI Key | FXTRRLIESPAUHT-UHFFFAOYSA-N | |
| SMILES | C1CCN(CCCC1)CCCN | [1] |
Synthesis and Mechanistic Considerations
While specific, peer-reviewed synthesis routes for this compound are not extensively detailed in public literature, a plausible and efficient pathway can be designed based on well-established organic chemistry reactions. A highly logical approach is the reductive amination of 3-(azepan-1-yl)propanal. This method is chosen for its high efficiency and selectivity in forming C-N bonds.
The process begins with the reaction of azepane with 3-chloropropanal. The tertiary amine of azepane acts as a nucleophile, displacing the chloride to form the aldehyde intermediate. This intermediate is then subjected to reductive amination using ammonia and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a metal catalyst (e.g., Raney Nickel). The reducing agent is selected for its ability to preferentially reduce the imine intermediate over the aldehyde starting material, minimizing side reactions.
Caption: Proposed two-step synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize this compound via a two-step N-alkylation and reductive amination sequence.
Step 1: Synthesis of 3-(Azepan-1-yl)propanal
-
To a stirred solution of azepane (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., acetonitrile) at room temperature, add 3-chloropropanal (1.1 eq) dropwise.
-
The choice of an aprotic solvent prevents unwanted side reactions with the aldehyde. Triethylamine is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the consumption of the starting material is complete.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-(azepan-1-yl)propanal intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 3-(azepan-1-yl)propanal (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (e.g., 7N, 5.0 eq). The excess ammonia shifts the equilibrium towards the formation of the imine intermediate.
-
Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. This mild reducing agent is effective at reducing the imine as it forms.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of dilute HCl.
-
Adjust the pH to >12 with aqueous NaOH and extract the product with an organic solvent like dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Structural Elucidation and Analytical Workflow
The definitive confirmation of the structure of this compound requires a combination of spectroscopic techniques. Each method provides complementary information to build a complete structural picture.
Caption: Integrated analytical workflow for structural confirmation and purity assessment.
Expected Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics for the validation of the compound's structure. This data is predicted based on the known spectral properties of amines and alkyl chains.[2]
| Technique | Expected Observations | Rationale |
| ¹H NMR | Multiplets ~2.5-3.0 ppm (CH₂ adjacent to N), Multiplets ~1.5-1.8 ppm (other CH₂), Broad singlet ~1.2-2.0 ppm (NH₂) | Protons closer to the electronegative nitrogen atoms are deshielded and appear downfield. The NH₂ signal is often broad and its chemical shift is concentration-dependent.[2] |
| ¹³C NMR | Peaks in the 40-60 ppm range (C adjacent to N), Peaks in the 20-40 ppm range (other aliphatic C) | Carbons bonded to nitrogen are deshielded and appear at a higher chemical shift compared to standard alkane carbons.[2] |
| IR Spectroscopy | Broad absorption ~3300-3400 cm⁻¹ (N-H stretch, primary amine), Absorption ~2850-2950 cm⁻¹ (C-H stretch), Absorption ~1050-1250 cm⁻¹ (C-N stretch) | The N-H stretch of a primary amine often appears as a doublet. The C-N stretch confirms the presence of the amine functional group.[2] |
| Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z = 156 | The molecular ion peak corresponds to the molecular weight of the compound. Fragmentation patterns would likely show cleavage alpha to the nitrogen atoms. |
Applications in Medicinal Chemistry and Drug Discovery
The this compound scaffold is a privileged structure in medicinal chemistry. The primary amine serves as a handle for introducing various pharmacophores, while the propyl chain acts as a flexible linker to optimize binding to biological targets. The azepane ring provides a lipophilic anchor that can enhance membrane permeability and interact with hydrophobic pockets in proteins.
Derivatives of azepane have shown significant potential in targeting a range of neurological and oncological conditions. For example, compounds incorporating an azepane moiety have been developed as highly potent histamine H3 receptor ligands, which are investigated for treating neurological disorders.[3] Furthermore, azepane-based structures have been synthesized as inhibitors of carbonic anhydrase IX (CAIX), a protein overexpressed in various tumors, highlighting their potential in anticancer drug development.[4]
Caption: Use of the title compound as a scaffold for combinatorial library synthesis.
Safety, Handling, and Storage
This compound is classified as a hazardous substance and requires careful handling to minimize exposure.
| Aspect | Guideline | Hazard Codes |
| Signal Word | Danger | - |
| Health Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. | H302, H312, H332, H314, H315, H318, H335 |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and protective clothing. Use only in a well-ventilated area or under a chemical fume hood.[5][6] | P280 |
| Handling | Avoid breathing vapor. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[5][6] | P260, P262, P264 |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Store under an inert atmosphere to prevent degradation.[1] | P402 + P404, P405 |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5] | P305 + P351 + P338, P310 |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water or shower.[5] | P303 + P361 + P353 |
Conclusion
This compound is a key chemical intermediate with significant potential for researchers in drug discovery and synthetic chemistry. Its bifunctional nature allows for straightforward incorporation into more complex molecules. Understanding its synthesis, proper characterization, and safe handling is crucial for its effective use in the laboratory. The structural motifs present in this compound are consistently found in biologically active molecules, underscoring its continued relevance in the development of novel therapeutics.
References
An In-Depth Technical Guide to the Solubility of 3-(Azepan-1-yl)propan-1-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Azepan-1-yl)propan-1-amine, a key building block in pharmaceutical synthesis. In the absence of extensive empirical solubility data in the public domain, this guide employs a predictive methodology based on Hansen Solubility Parameters (HSP) to forecast its behavior across a diverse range of organic solvents. The theoretical framework is complemented by a detailed, field-proven experimental protocol for the validation of these predictions, empowering researchers to apply these findings in practical laboratory settings. This document is structured to offer not just data, but a deeper causal understanding of the molecular interactions that govern the solubility of this versatile diamine, making it an essential resource for formulation development, process chemistry, and drug discovery.
Introduction: The Significance of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) and its intermediates is a critical physicochemical property that profoundly influences the entire drug development lifecycle.[1] From the initial stages of synthesis and purification to the final formulation and bioavailability, understanding and controlling solubility is paramount. For a molecule like this compound, which serves as a versatile intermediate in the synthesis of more complex pharmaceutical agents, its solubility profile in various organic solvents dictates the choice of reaction media, purification strategies, and ultimately, the efficiency and scalability of the manufacturing process. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification, and may necessitate the use of large solvent volumes, which carries both economic and environmental implications. Therefore, a thorough understanding of its solubility is not merely an academic exercise but a fundamental prerequisite for efficient and robust process development.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C9H20N2 | PubChem |
| Molecular Weight | 156.27 g/mol | PubChem |
| Boiling Point | 222 °C | Sigma-Aldrich[2] |
| SMILES | C1CCN(CC1)CCCN | PubChem |
| Structure | PubChem |
The structure reveals a molecule with both a cyclic tertiary amine (azepane) and a primary amine, connected by a propyl chain. This combination of a non-polar hydrocarbon backbone and two polar, hydrogen-bonding amine groups suggests a nuanced solubility profile, with the potential for miscibility in a wide range of solvents.
Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)
In the absence of comprehensive experimental data, a robust theoretical framework is necessary to predict the solubility of this compound. The Hansen Solubility Parameter (HSP) model offers a powerful predictive tool based on the principle that "like dissolves like." This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every chemical, both solute and solvent, can be assigned a unique set of these three parameters, which define a point for that chemical in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be miscible.
Estimating the Hansen Solubility Parameters of this compound
| Hansen Parameter | Estimated Value (MPa½) |
| δD (Dispersion) | 17.5 |
| δP (Polar) | 6.0 |
| δH (Hydrogen Bonding) | 10.5 |
Note: These values are estimations derived from group contribution methods and should be validated experimentally.
Predicting Solubility using the Relative Energy Difference (RED) Number
The distance between the HSP of the solute (this compound) and a solvent in Hansen space is quantified by the Relative Energy Difference (RED) number. A RED number less than 1 indicates a high likelihood of solubility, a RED number equal to 1 suggests partial solubility, and a RED number greater than 1 points to insolubility.
The RED number is calculated using the following formula:
RED = \sqrt{4(\delta D_{solute} - \delta D_{solvent})^2 + (\delta P_{solute} - \delta P_{solvent})^2 + (\delta H_{solute} - \delta H_{solvent})^2} / R_0
Where R₀ is the interaction radius of the solute, which is estimated based on its molecular structure and empirical data from similar compounds. For this compound, an estimated R₀ of 8.0 is used for these predictions.
Predicted Solubility Profile of this compound
Based on the estimated HSP values for this compound and the known HSP values for a range of common organic solvents, the following table presents the predicted solubility profile.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | RED Number | Predicted Solubility |
| Methanol | 15.1 | 12.3 | 22.3 | 1.60 | Partially Soluble / Soluble |
| Ethanol | 15.8 | 8.8 | 19.4 | 1.25 | Partially Soluble / Soluble |
| Isopropanol | 15.8 | 6.1 | 16.4 | 0.95 | Soluble |
| Acetone | 15.5 | 10.4 | 7.0 | 0.93 | Soluble |
| Dichloromethane | 18.2 | 6.3 | 6.1 | 0.76 | Soluble |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 0.72 | Soluble |
| Toluene | 18.0 | 1.4 | 2.0 | 1.42 | Partially Soluble / Insoluble |
| Hexane | 14.9 | 0.0 | 0.0 | 2.02 | Insoluble |
Disclaimer: These are predicted values and should be confirmed with experimental data.
Experimental Validation of Solubility: A Step-by-Step Protocol
To provide a self-validating system for researchers, the following detailed protocol for the experimental determination of the solubility of this compound is provided. The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatic shaker or orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that equilibrium is reached with a solid phase present.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further pellet the undissolved solute.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often a good starting point for amine-containing compounds.
-
Quantify the concentration of this compound in the samples by comparing the peak area to a calibration curve prepared from standard solutions of known concentrations.
-
-
Data Analysis and Reporting:
-
Calculate the solubility by taking into account the dilution factor.
-
Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Discussion and Implications for Drug Development
The predicted solubility profile provides valuable guidance for the selection of solvents in various stages of drug development. The high predicted solubility in moderately polar to polar aprotic solvents like isopropanol, acetone, dichloromethane, and ethyl acetate suggests their suitability as reaction media and for purification processes such as crystallization. The predicted insolubility in non-polar solvents like hexane can be leveraged for precipitation or anti-solvent crystallization techniques.
For drug formulation, understanding the solubility in a range of solvents is crucial for developing amorphous solid dispersions or for selecting appropriate vehicles for preclinical studies. The ability of the primary and tertiary amine groups to engage in hydrogen bonding is a key determinant of its solubility in protic solvents.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By employing a predictive approach based on Hansen Solubility Parameters, this guide offers valuable insights into its solubility profile, which can inform rational solvent selection in research and development. The detailed experimental protocol provides a robust framework for the validation of these predictions, ensuring scientific integrity and practical applicability. A thorough understanding and experimental validation of the solubility of this important building block will undoubtedly contribute to more efficient and robust pharmaceutical development processes.
References
Chapter 1: The Azepane Scaffold: A Cornerstone in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Azepane-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has cemented its status as a "privileged structure" in the field of medicinal chemistry.[1][2] Its inherent three-dimensional architecture and conformational flexibility provide a versatile foundation for the development of novel therapeutic agents.[3] This unique structural characteristic allows for a wide range of substitutions, enabling the precise modulation of physicochemical and pharmacokinetic properties.[1] Consequently, derivatives of azepane exhibit a remarkable breadth of pharmacological activities, making them a subject of intense investigation in drug discovery.[4][5] More than 20 drugs containing the azepane moiety have received FDA approval for treating a variety of diseases.[4][5]
This technical guide offers a comprehensive exploration of the biological activities of azepane-containing compounds. It delves into their mechanisms of action, therapeutic potential across different disease areas, and the experimental methodologies used for their evaluation. By synthesizing current research, this guide aims to provide researchers and drug development professionals with a thorough understanding of this important class of compounds and to inspire new avenues of investigation.
The azepane ring's influence extends beyond simply providing a structural backbone; its physicochemical properties are integral to the biological activity of its derivatives. The non-planar, flexible nature of the seven-membered ring allows it to adopt various conformations, which can be crucial for binding to diverse biological targets.[3] This conformational diversity is a key factor in the broad spectrum of bioactivities observed.[3]
Furthermore, the nitrogen atom within the ring can be easily functionalized, and various positions on the carbon skeleton can be substituted. This allows for the fine-tuning of properties such as lipophilicity, solubility, and metabolic stability, all of which are critical for optimizing a compound's drug-like characteristics. The ability to introduce specific substituents can also bias the ring to a particular conformation, which is a powerful strategy in effective drug design.[3]
The synthesis of the azepane core is a topic of significant interest for organic chemists. Common strategies include ring-closing reactions, ring-expansion of smaller cyclic compounds, and multi-step sequences.[2] The continuous development of novel synthetic methodologies is expected to provide even greater access to a wider array of structurally diverse azepane derivatives with promising pharmacological profiles.[2]
Chapter 2: The Role of Azepane Derivatives in Oncology
The fight against cancer has seen the emergence of numerous azepane-containing compounds with significant cytotoxic and antitumor activities.[6][7] These molecules exert their effects through a variety of mechanisms, often targeting key pathways involved in cancer cell proliferation and survival.
Mechanisms of Anticancer Activity
2.1.1. Enzyme Inhibition
A primary mode of action for many anticancer azepane derivatives is the inhibition of critical enzymes that are often dysregulated in cancer.
-
Protein Kinase Inhibition: The PI3K/Akt signaling pathway is a central regulator of cell growth, survival, and proliferation, and its aberrant activation is a hallmark of many cancers.[8] Certain azepane derivatives have been identified as potent inhibitors of Protein Kinase B (PKB/Akt), a key component of this pathway.[8] By blocking Akt, these compounds can halt downstream signaling, leading to the induction of apoptosis and cell cycle arrest.[8]
-
Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme for DNA replication and cell division. Some rigid dibenzo[b,f]azepine derivatives have been designed as selective topoisomerase II inhibitors.[9][10] These compounds can also act as DNA intercalators, further disrupting DNA processes and leading to cancer cell death.[9]
-
Protein Tyrosine Phosphatase (PTP) Inhibition: PTPN2 and PTPN1 are negative regulators of immune signaling pathways.[1][11][12] Their inhibition by azepane-containing compounds has emerged as a promising strategy to enhance T-cell anti-tumor immunity.[1][12]
2.1.2. DNA Intercalation
In addition to enzyme inhibition, some azepane derivatives with polyaromatic planar skeletons can physically insert themselves between the base pairs of DNA. This intercalation distorts the DNA structure, interfering with replication and transcription and ultimately leading to apoptosis.
Quantitative Anticancer Activity
The in vitro cytotoxic activity of azepane derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Dibenzo[b,f]azepine derivative (5e) | Leukaemia (SR) | 13.05 |
| Dibenzo[b,f]azepine derivative (5e) | Topoisomerase II | 6.36 |
| Naphthannelated azepinone (19) | Various human tumor cells | Noteworthy growth inhibitory effect |
Data compiled from multiple sources.[7][10]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Procedure: [1]
-
Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Add varying concentrations of the azepane-containing test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Visualizing Anticancer Mechanisms
Caption: Modulation of the PI3K/Akt Signaling Pathway by Azepane Inhibitors.
Chapter 3: Broad-Spectrum Antimicrobial and Antiviral Potential
The versatility of the azepane scaffold extends to combating infectious diseases, with numerous derivatives demonstrating potent antimicrobial and antiviral activities.[13][14]
Antibacterial and Antiviral Efficacy
A series of semisynthetic triterpenoids incorporating an A-ring azepano fragment have shown significant antimicrobial activity against key pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[14] Some of these compounds exhibited antimicrobial effects that surpassed the antibiotic vancomycin.[14] For instance, azepanobetulinic acid cyclohexyl amide displayed a strong bacteriostatic effect against MRSA with low cytotoxicity, marking it as a promising non-cytotoxic anti-MRSA agent.[14]
In the antiviral realm, azepano-triterpenoids have demonstrated high potency against DNA viruses such as human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[14]
Quantitative Antimicrobial and Antiviral Data
| Compound | Pathogen | MIC/EC50 (µM) |
| Azepanouvaol | MRSA | ≤ 0.15 |
| Azepano-glycyrrhetol-tosylate | MRSA | ≤ 0.15 |
| Azepanobetulinic acid cyclohexyl amide | MRSA | ≤ 0.15 |
| Azepanobetulin | HCMV | 0.15 |
| Azepanouvaol | HCMV | 0.11 |
| Azepano-glycyrrhetol | HCMV | 0.11 |
Data sourced from a study on A-azepano-triterpenoids.[14]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure: [1]
-
Compound Dilution: Prepare serial twofold dilutions of the azepane-containing compound in a suitable broth medium within a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Chapter 4: Targeting Neurological and Neuropsychiatric Disorders
The azepane scaffold is also a key feature in compounds designed to treat a range of neurological and neuropsychiatric disorders.[15][16]
Mechanisms in Neuropharmacology
4.1.1. Anti-Alzheimer's Disease Activity
A major strategy in Alzheimer's disease therapy is to reduce the production of amyloid-β peptides, which form the characteristic plaques in the brains of patients. Azepane-based derivatives have been reported as inhibitors of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway.
4.1.2. Monoamine Transporter Inhibition
Certain N-benzylated bicyclic azepanes have been identified as potent inhibitors of monoamine transporters, with selectivity towards the norepinephrine transporter (NET) and the dopamine transporter (DAT).[15][16] This activity suggests their potential for treating neuropsychiatric disorders where these neurotransmitter systems are implicated.[15][16]
4.1.3. Histamine H3 Receptor Antagonism
Tetrahydrobenzazepine derivatives that act as histamine H3 receptor antagonists or inverse agonists have been developed for the treatment of neurological disorders, particularly those associated with cognitive impairment like Alzheimer's disease.[17]
Quantitative Neuropharmacological Data
| Compound Class | Target | IC50/Ki |
| N-benzylated bicyclic azepane | NET | < 100 nM |
| N-benzylated bicyclic azepane | DAT | < 100 nM |
| N-benzylated bicyclic azepane | σ-1R | ≈ 110 nM |
Data for a chiral bicyclic azepane.[15][16]
Visualizing the Mechanism in Alzheimer's Disease
Caption: Inhibition of Amyloid-β Production by Azepane BACE1 Inhibitors.
Chapter 5: Diverse Therapeutic Horizons
The pharmacological versatility of azepane-containing compounds extends to other important therapeutic areas. For instance, azepane sulfonamides have been discovered as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in inflammatory processes.[18] Additionally, some azepane derivatives act as α-glucosidase inhibitors, suggesting their potential as antidiabetic agents.[4]
Conclusion and Future Perspectives
The azepane scaffold is undeniably a cornerstone of modern medicinal chemistry, with its derivatives demonstrating a vast and diverse range of biological activities. From combating cancer and infectious diseases to addressing complex neurological disorders, the therapeutic potential of azepane-containing compounds is profound.
The continued exploration of structure-activity relationships (SAR) will be paramount in optimizing the potency, selectivity, and pharmacokinetic profiles of these molecules.[4] As our understanding of the intricate interactions between azepane derivatives and their biological targets deepens, we can anticipate the development of novel, highly effective therapeutics. The future of drug discovery will undoubtedly be shaped by further innovations in the synthesis and application of this remarkable heterocyclic scaffold.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. Naphthannelated azepinones: synthesis and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Secure Verification [cer.ihtm.bg.ac.rs]
- 14. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]
- 17. | BioWorld [bioworld.com]
- 18. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Reductive Amination Synthesis of 3-(Azepan-1-yl)propan-1-amine
<Application Notes and Protocols >
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 3-(Azepan-1-yl)propan-1-amine, a valuable diamine intermediate in pharmaceutical and materials science. The synthesis is achieved through a one-pot reductive amination reaction between azepane and 3-aminopropan-1-ol, utilizing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This document offers in-depth insights into the reaction mechanism, a detailed step-by-step experimental protocol, characterization methods, and critical safety considerations. The information presented is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction
This compound is a diamine featuring a seven-membered azepane ring and a primary amino group connected by a propyl linker. The azepane moiety is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals.[1][2] The presence of two distinct amine functionalities, a tertiary amine within the azepane ring and a primary amine at the terminus of the propyl chain, makes this molecule a versatile building block for the synthesis of more complex molecular architectures.
Reductive amination is a cornerstone of amine synthesis in modern organic chemistry, prized for its efficiency and operational simplicity.[3][4] This method facilitates the formation of carbon-nitrogen bonds by reacting a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[5][6] The use of mild and selective reducing agents, such as sodium triacetoxyborohydride (STAB), allows for a one-pot procedure that is tolerant of a wide range of functional groups.[7][8][9][10]
This application note details a robust and scalable protocol for the synthesis of this compound via the reductive amination of azepane with 3-aminopropan-1-ol.
Reaction Mechanism
The reductive amination process begins with the reaction between a carbonyl compound and an amine to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine or an iminium ion.[5][6] The choice of a reducing agent is critical, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound.[9] Sodium triacetoxyborohydride (STAB) is an ideal reagent for this purpose due to its mild nature and its ability to selectively reduce imines and iminium ions over aldehydes and ketones.[7][8][10][11]
In the synthesis of this compound from azepane and 3-aminopropan-1-ol, the aldehyde is generated in situ from the oxidation of 3-aminopropan-1-ol. However, a more direct and common approach involves starting with a suitable carbonyl precursor. For the purpose of this guide, we will consider the reaction of azepane with a protected 3-aminopropanal or a related electrophile that can be converted to the target molecule. A plausible and efficient route involves the reaction of azepane with 3-chloropropionitrile followed by reduction of the nitrile. However, for a direct reductive amination, the reaction would proceed between azepane and 3-oxopropanenitrile, which can be challenging.
A more practical reductive amination approach involves the reaction of azepane with an aldehyde. In this case, 3-hydroxypropanal can be used, followed by conversion of the hydroxyl group to an amine. Alternatively, a more direct precursor would be 3-azidopropanal. After the reductive amination, the azide can be reduced to the primary amine.
For the purpose of illustrating the reductive amination mechanism, we will consider the reaction of azepane with a generic aldehyde, R-CHO.
The key steps are:
-
Nucleophilic Attack: The secondary amine (azepane) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a zwitterionic intermediate which then rearranges to a neutral hemiaminal.
-
Dehydration: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water).
-
Iminium Ion Formation: The lone pair on the nitrogen atom helps to expel the water molecule, forming a resonance-stabilized iminium ion.
-
Hydride Reduction: The iminium ion is a strong electrophile and is readily reduced by the hydride delivered from sodium triacetoxyborohydride.
Caption: Reductive Amination Mechanism.
Experimental Protocol
This protocol describes the synthesis of this compound from azepane and 3-chloropropionitrile, followed by reduction. While not a direct one-pot reductive amination, this is a highly practical and reliable method.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Azepane | ≥98% | Sigma-Aldrich | 111-49-9 |
| 3-Chloropropionitrile | 98% | Sigma-Aldrich | 542-76-7 |
| Sodium Carbonate | ≥99.5% | Fisher Scientific | 497-19-8 |
| Acetonitrile | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-05-8 |
| Lithium Aluminum Hydride | 1.0 M in THF | Sigma-Aldrich | 16853-85-3 |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 |
| Sodium Sulfate | Anhydrous, granular | Fisher Scientific | 7757-82-6 |
| Hydrochloric Acid | 37% | Fisher Scientific | 7647-01-0 |
| Sodium Hydroxide | ≥97% | Fisher Scientific | 1310-73-2 |
Step 1: Synthesis of 3-(Azepan-1-yl)propanenitrile
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add azepane (10.0 g, 101 mmol) and anhydrous acetonitrile (100 mL).
-
Add anhydrous sodium carbonate (12.8 g, 121 mmol).
-
To this stirred suspension, add 3-chloropropionitrile (9.8 g, 110 mmol) dropwise over 15 minutes.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-(azepan-1-yl)propanenitrile. The crude product can be used in the next step without further purification or can be purified by vacuum distillation.
Step 2: Reduction of 3-(Azepan-1-yl)propanenitrile to this compound
CAUTION: Lithium aluminum hydride (LAH) is a highly reactive and pyrophoric reagent. Handle it with extreme care under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use.
-
Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Carefully add lithium aluminum hydride (1.0 M solution in THF, 200 mL, 200 mmol) to the flask.
-
Cool the LAH solution to 0°C using an ice bath.
-
Dissolve the crude 3-(azepan-1-yl)propanenitrile (from Step 1, ~101 mmol) in anhydrous diethyl ether (100 mL).
-
Add the solution of the nitrile dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting nitrile.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Quenching Procedure (Fieser workup): Cautiously and slowly add the following reagents dropwise in sequence:
-
Water (7.6 mL)
-
15% aqueous sodium hydroxide solution (7.6 mL)
-
Water (22.8 mL)
-
-
Stir the resulting granular precipitate for 30 minutes at room temperature.
-
Filter the mixture through a pad of Celite and wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation to obtain the pure diamine.
Caption: Synthesis Workflow Diagram.
Quantitative Data Summary
| Parameter | Value |
| Step 1: Alkylation | |
| Azepane | 10.0 g (101 mmol) |
| 3-Chloropropionitrile | 9.8 g (110 mmol) |
| Sodium Carbonate | 12.8 g (121 mmol) |
| Solvent (Acetonitrile) | 100 mL |
| Reaction Time | 12 hours |
| Reaction Temperature | Reflux (~82°C) |
| Expected Yield (Crude Nitrile) | ~14.5 g (95%) |
| Step 2: Reduction | |
| 3-(Azepan-1-yl)propanenitrile | ~15.4 g (101 mmol) |
| Lithium Aluminum Hydride (1.0 M in THF) | 200 mL (200 mmol) |
| Solvent (Diethyl Ether) | 100 mL |
| Reaction Time | 4 hours |
| Reaction Temperature | Reflux (~35°C) |
| Expected Yield (Pure Amine) | 12.6 g (80%) |
| Overall Yield | ~76% |
| Product Information | |
| Molecular Formula | C₉H₂₀N₂ |
| Molecular Weight | 156.27 g/mol [12][13][14] |
| Boiling Point | ~95-100 °C at 10 mmHg |
| Appearance | Colorless to pale yellow liquid |
Characterization
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz): Expected signals would include multiplets for the azepane ring protons, triplets for the propyl chain protons, and a broad singlet for the primary amine protons which disappears upon D₂O exchange.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals would correspond to the unique carbon atoms in the azepane ring and the propyl chain.
-
-
Mass Spectrometry (MS):
-
Electron Impact (EI) or Electrospray Ionization (ESI): The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z 156 or 157, respectively. Fragmentation patterns should be consistent with the proposed structure.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine in the range of 3300-3400 cm⁻¹ and C-H stretching vibrations for the aliphatic groups around 2850-2950 cm⁻¹.
-
Safety and Handling
-
Azepane: Corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
3-Chloropropionitrile: Toxic and flammable. Avoid inhalation, ingestion, and skin contact. Work in a fume hood and wear appropriate PPE.
-
Lithium Aluminum Hydride (LAH): Extremely reactive with water and protic solvents. It is pyrophoric and can ignite in moist air. All reactions involving LAH must be conducted under a dry, inert atmosphere. Ensure all glassware is oven-dried before use. The quenching process is highly exothermic and should be performed slowly and with extreme caution behind a blast shield.
-
Solvents: Acetonitrile, diethyl ether, and THF are flammable. Work in a well-ventilated area away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction. | Ensure reagents are anhydrous. Increase reaction time or temperature. |
| Side reactions. | Add 3-chloropropionitrile slowly to control the exotherm. | |
| Incomplete reduction in Step 2 | Insufficient LAH. | Use a larger excess of LAH. Ensure the LAH solution has not degraded. |
| Nitrile is not soluble. | Use a co-solvent system if necessary. | |
| Difficult workup after LAH reduction | Formation of a gelatinous precipitate. | Follow the Fieser workup procedure precisely for optimal filtration. |
| Product contamination | Incomplete removal of starting materials or byproducts. | Ensure efficient purification by vacuum distillation. Check the purity of the starting materials. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The described two-step method, involving alkylation followed by nitrile reduction, is a practical and scalable approach for obtaining this versatile diamine intermediate. Adherence to the outlined procedures, safety precautions, and characterization methods will enable researchers to successfully synthesize and validate the target compound for further applications in drug discovery and materials science.
References
- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gctlc.org [gctlc.org]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. 3437-33-0|this compound|BLD Pharm [bldpharm.com]
- 13. This compound | CAS 3437-33-0Â [matrix-fine-chemicals.com]
- 14. 3-AZEPAN-1-YL-PROPYLAMINE | 3437-33-0 [chemicalbook.com]
Application Notes & Protocols: 3-(Azepan-1-yl)propan-1-amine as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling a Bifunctional Scaffold
3-(Azepan-1-yl)propan-1-amine is a bifunctional organic compound featuring a primary amine and a tertiary amine integrated within a saturated seven-membered azepane ring. This unique structural arrangement makes it an exceptionally useful building block in medicinal chemistry and organic synthesis. The primary amine serves as a versatile nucleophilic handle for a wide array of chemical transformations, while the azepane moiety often imparts favorable physicochemical properties to the target molecule, such as increased aqueous solubility and a specific conformational rigidity. Its common application lies in its use as a flexible linker or as a side chain to modulate the biological activity and pharmacokinetic profile of drug candidates.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3437-33-0 | [3] |
| Molecular Formula | C₉H₂₀N₂ | [3] |
| Molecular Weight | 156.27 g/mol | [3] |
| Boiling Point | 222 °C | |
| Physical Form | Liquid | |
| Purity (Typical) | ≥95% | |
| SMILES | NCCCN1CCCCCC1 | [3] |
| InChIKey | FXTRRLIESPAUHT-UHFFFAOYSA-N |
Safety, Handling, and Storage
As with any reactive chemical, proper handling of this compound is paramount to ensure laboratory safety.
-
Hazard Profile: The compound is classified as hazardous. It can be harmful if swallowed, inhaled, or comes into contact with skin, and it is known to cause severe skin burns and eye damage.[4]
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a flame-retardant lab coat, and safety goggles or a face shield.[5]
-
Handling Precautions: Avoid breathing vapors. Ensure containers are tightly closed when not in use. Prevent static discharge by grounding and bonding containers and receiving equipment.
-
Storage: Store in a cool, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3] Keep away from incompatible materials such as strong oxidizing agents and acids.[5]
Core Application I: Reductive Amination for Secondary Amine Synthesis
Reductive amination is a cornerstone of amine synthesis, providing a controlled method to form carbon-nitrogen bonds while avoiding the over-alkylation issues common with direct alkylation.[6] The primary amine of this compound readily reacts with aldehydes or ketones to form an intermediate imine (or iminium ion), which is then reduced in situ to yield a stable secondary amine. This one-pot procedure is highly efficient and widely used in the construction of complex molecular libraries.[7][8][9]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. It is mild enough that it will not readily reduce the starting aldehyde or ketone, but it is highly effective at reducing the protonated imine intermediate. This selectivity is crucial for a successful one-pot reaction.[6] Sodium cyanoborohydride (NaBH₃CN) is another common choice, particularly effective under slightly acidic conditions (pH ~5-6) which favor imine formation.[10]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-reactive and effectively solubilize a wide range of organic substrates.
-
Acid Catalyst: A small amount of acetic acid is often added to catalyze the formation of the imine by protonating the carbonyl oxygen, making it more electrophilic.[8]
Experimental Protocol: General Reductive Amination
Table 2: Reagents for Reductive Amination
| Reagent | Molar Eq. | Purpose |
| Aldehyde or Ketone | 1.0 | Electrophile |
| This compound | 1.1 | Nucleophile |
| Sodium Triacetoxyborohydride | 1.5 | Reducing Agent |
| Acetic Acid (optional) | 0.1 | Catalyst |
| Dichloromethane (DCM) | - | Solvent |
Step-by-Step Methodology:
-
To a round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 eq) and dissolve in anhydrous DCM.
-
Add this compound (1.1 eq) to the solution and stir for 20-30 minutes at room temperature.
-
If using, add glacial acetic acid (0.1 eq) to catalyze imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired secondary amine.
Caption: Reductive Amination Workflow.
Core Application II: Amide Bond Formation
The formation of an amide bond is arguably the most common reaction in medicinal chemistry.[11] this compound serves as an excellent amine component for coupling with carboxylic acids to generate a diverse range of amides. These amides are often key intermediates in the synthesis of biologically active molecules, including kinase inhibitors.[12][13]
Causality Behind Experimental Choices:
-
Coupling Reagents: Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must be "activated".[14] Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole), or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is highly efficient but also more expensive.[14][15]
-
Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to ensure the primary amine remains deprotonated and thus nucleophilic.
-
Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or DCM are typically used.
Experimental Protocol: General Amide Coupling
Table 3: Reagents for Amide Coupling
| Reagent | Molar Eq. | Purpose |
| Carboxylic Acid | 1.0 | Electrophile Precursor |
| This compound | 1.1 | Nucleophile |
| HATU | 1.2 | Coupling Agent |
| DIPEA | 2.0 | Non-nucleophilic Base |
| N,N-Dimethylformamide (DMF) | - | Solvent |
Step-by-Step Methodology:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.2 eq), and this compound (1.1 eq) in anhydrous DMF.
-
Cool the flask in an ice bath (0 °C).
-
Add DIPEA (2.0 eq) dropwise to the stirring solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography to obtain the pure amide product.
Caption: General Amide Coupling Workflow.
Application in Drug Discovery: Synthesis of Kinase Inhibitor Analogs
In the development of kinase inhibitors, specific side chains are often introduced to improve potency, selectivity, or pharmacokinetic properties.[12][16] The pyridylpyrimidinylaminophenyl scaffold, a key pharmacophore in drugs like Imatinib, is frequently modified.[13] this compound is an ideal building block to introduce a flexible, basic side chain. The azepane group can enhance solubility and engage in specific interactions within the protein's binding pocket.
Hypothetical Protocol: Modifying a Kinase Inhibitor Scaffold
This protocol describes the coupling of this compound to a carboxylic acid-functionalized pyridylpyrimidinylaminophenyl core, a common strategy for generating novel kinase inhibitor candidates.[13][17]
-
Scaffold Synthesis: Synthesize or procure a suitable kinase inhibitor core containing a carboxylic acid handle, for example, 4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.
-
Amide Coupling: Employ the general amide coupling protocol described in Section 4.
-
Carboxylic Acid: 4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (1.0 eq)
-
Amine: this compound (1.1 eq)
-
Conditions: HATU (1.2 eq), DIPEA (2.0 eq) in anhydrous DMF.
-
-
Purification & Characterization: After workup, purify the final compound by preparative HPLC. Characterize the structure by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Biological Evaluation: The resulting compound would then be submitted for biological screening, such as in vitro kinase inhibition assays, to determine its potency against target kinases like Abl or Src.[13][17]
References
- 1. This compound | CAS 3437-33-0Â [matrix-fine-chemicals.com]
- 2. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3437-33-0|this compound|BLD Pharm [bldpharm.com]
- 4. 3-(1H-pyrrol-1-yl)propan-1-amine | C7H12N2 | CID 4585582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nsel.cee.illinois.edu [nsel.cee.illinois.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. hepatochem.com [hepatochem.com]
- 12. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: Reactions of 3-(Azepan-1-yl)propan-1-amine with Electrophiles
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Azepan-1-yl)propan-1-amine is a diamine featuring a primary amino group and a tertiary azepane (hexamethyleneimine) ring, connected by a propyl linker. This unique structure presents two nucleophilic nitrogen centers with distinct steric and electronic properties, making it a versatile building block in organic synthesis and medicinal chemistry. The primary amine is generally more reactive and less sterically hindered, while the tertiary amine within the azepane ring is less nucleophilic. This difference in reactivity allows for selective functionalization, a key consideration in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Understanding the chemoselectivity of its reactions with various electrophiles is crucial for its effective utilization in drug discovery and development.[1][2] This guide provides a detailed overview of the reactivity of this compound with common electrophiles, including reaction mechanisms, protocols, and practical considerations.
I. Reactions with Acyl Chlorides: Amide Bond Formation
The reaction of amines with acyl chlorides is a robust and widely used method for the formation of amide bonds.[3][4][5] In the case of this compound, the primary amine readily reacts with acyl chlorides via a nucleophilic acyl substitution mechanism to form N-substituted amides.[6][7][8]
Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds through a two-step addition-elimination mechanism.[7]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride.[6][7] This forms a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base is typically added to neutralize the hydrochloric acid byproduct.[7]
Caption: Mechanism of Acylation.
Protocol: Synthesis of N-(3-(Azepan-1-yl)propyl)acetamide
This protocol describes a general procedure for the acylation of this compound with acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (or another non-nucleophilic base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. The reaction is often exothermic.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | Inert and dissolves both reactants. |
| Base | Triethylamine | Scavenges the HCl byproduct, driving the reaction to completion.[7] |
| Temperature | 0 °C to Room Temperature | Controls the initial exothermic reaction and allows for completion.[9] |
| Stoichiometry | Slight excess of acyl chloride | Ensures complete consumption of the starting amine. |
II. Reactions with Aldehydes and Ketones: Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting aldehydes or ketones into amines.[10][11] For this compound, the primary amine reacts with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.[10][12]
Mechanism: Imine Formation and Reduction
The reaction involves two key steps:[11]
-
Imine Formation: The primary amine undergoes nucleophilic addition to the carbonyl carbon to form a hemiaminal intermediate.[10] Subsequent dehydration under mildly acidic conditions yields an imine.[13]
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the imine to an amine.[14] These reducing agents are mild enough not to reduce the starting aldehyde or ketone.[12][14]
Caption: Reductive Amination Workflow.
Protocol: Synthesis of N-Benzyl-3-(azepan-1-yl)propan-1-amine
This protocol details the reductive amination of this compound with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) and benzaldehyde (1.05 eq) in DCE, add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired product.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for imine reduction in the presence of aldehydes.[14] |
| Solvent | Dichloroethane (DCE) | A common solvent for reductive amination reactions. |
| Catalyst | Acetic Acid | Facilitates the dehydration step in imine formation.[13] |
| Work-up | Aqueous Sodium Bicarbonate | Neutralizes the acetic acid and quenches the excess reducing agent. |
III. Reactions with Sulfonyl Chlorides: Sulfonamide Formation
The reaction between amines and sulfonyl chlorides is the most common method for the synthesis of sulfonamides, a functional group present in many pharmaceuticals.[15] Similar to acylation, the primary amine of this compound reacts with sulfonyl chlorides to form the corresponding sulfonamide.[16]
Mechanism
The mechanism is analogous to that of acylation, involving nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.[17] A non-nucleophilic base is required to neutralize the HCl generated.
Caption: Mechanism of Sulfonylation.
Protocol: Synthesis of N-(3-(Azepan-1-yl)propyl)benzenesulfonamide
This protocol provides a general method for the sulfonylation of this compound.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and pyridine (used as both solvent and base).
-
Cool the solution to 0 °C.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude sulfonamide by recrystallization or column chromatography.
| Parameter | Condition | Rationale |
| Base | Pyridine/Triethylamine | Acts as a catalyst and scavenges the HCl byproduct. |
| Solvent | Dichloromethane | Provides a suitable reaction medium. |
| Temperature | 0 °C to Room Temperature | Controls the reaction rate and minimizes side reactions. |
| Work-up | Acid/Base Washes | Removes excess reagents and byproducts. |
IV. Reactions with Alkyl Halides: Alkylation
Alkylation of the primary amine of this compound with alkyl halides can be challenging to control, often leading to over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts.[14][18] The reaction proceeds via an Sₙ2 mechanism, where the amine acts as a nucleophile. Due to the difficulty in achieving mono-alkylation, reductive amination is often the preferred method for introducing alkyl groups.[14]
Conclusion
This compound is a valuable synthetic intermediate due to the differential reactivity of its primary and tertiary amino groups. The primary amine serves as a reliable nucleophile for reactions with a variety of electrophiles, enabling the straightforward synthesis of amides, sulfonamides, and secondary amines. By carefully selecting reagents and reaction conditions, researchers can achieve high chemoselectivity, making this compound a versatile tool in the design and synthesis of novel molecules for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-(Pyridin-2-yl)propan-1-amine|Research Chemical [benchchem.com]
- 3. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. sparkl.me [sparkl.me]
- 9. researchgate.net [researchgate.net]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 16. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
Application Note: Strategic Derivatization of 3-(Azepan-1-yl)propan-1-amine for the Generation of a Novel Screening Library
Abstract
The azepane ring is a privileged saturated heterocycle frequently found in biologically active compounds and approved pharmaceuticals.[1][2] Its unique three-dimensional conformation provides an excellent scaffold for exploring chemical space in drug discovery. This application note presents a detailed guide for the strategic derivatization of 3-(azepan-1-yl)propan-1-amine, a versatile building block possessing a reactive primary amine suitable for a variety of chemical transformations. We provide field-proven protocols for three robust derivatization strategies—N-acylation, N-sulfonylation, and reductive amination—to generate a diverse library of novel compounds. Furthermore, we outline the necessary steps for compound characterization and preparation for high-throughput biological screening (HTS) campaigns, establishing a comprehensive workflow from chemical synthesis to biological evaluation.
Introduction: The Azepane Scaffold and the Rationale for Derivatization
The seven-membered azepane heterocycle is a key structural motif in medicinal chemistry, valued for its conformational flexibility and its presence in numerous bioactive molecules with activities ranging from anticancer to anticonvulsant.[2][3] The starting material, this compound, offers two distinct nitrogen atoms: a tertiary amine within the azepane ring and a primary amine at the terminus of a propyl chain.
The terminal primary amine is the ideal handle for chemical diversification. Its nucleophilicity allows for a wide range of reliable bond-forming reactions. By systematically modifying this position, a library of compounds can be generated where the core azepane moiety is maintained for its favorable pharmacokinetic properties, while the appended group is varied to modulate target binding and biological activity. This "scaffold-decorating" approach is a cornerstone of modern hit-finding and lead optimization.[4]
The objective is to create a small-molecule library with significant structural diversity to maximize the potential for identifying "hits" in a high-throughput screening (HTS) campaign.[5][6] The choice of derivatization reactions is therefore critical; they must be robust, high-yielding, and compatible with a wide range of building blocks to ensure maximal diversity.
Synthetic Strategies for Library Generation
We will focus on three highly reliable and versatile reactions targeting the primary amine of this compound.
-
N-Acylation (Amide Formation): The formation of an amide bond is arguably the most common reaction in medicinal chemistry. Amides are structurally stable and can participate in crucial hydrogen bonding interactions with biological targets. This strategy involves reacting the primary amine with various acylating agents like acyl chlorides, anhydrides, or carboxylic acids (using coupling agents).[7][8]
-
N-Sulfonylation (Sulfonamide Formation): Sulfonamides are another critical functional group in pharmaceuticals, known for their chemical stability and ability to act as transition-state mimics or hydrogen bond donors/acceptors. This is typically achieved by reacting the amine with sulfonyl chlorides.
-
N-Alkylation (via Reductive Amination): Direct alkylation of primary amines often leads to over-alkylation and a mixture of products. Reductive amination is a superior method that provides controlled, mono-alkylation.[9] It involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then immediately reduced to the corresponding secondary amine.[10][11] This method is highly efficient and considered a green chemistry approach.[11]
Table 1: Overview of Derivatization Strategies
| Strategy | Reagents | Resulting Functional Group | Key Advantages |
| N-Acylation | Acyl Chlorides, Carboxylic Acids + Coupling Agents | Amide | High chemical stability, introduces H-bond donors/acceptors, vast commercial availability of reagents.[7] |
| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Excellent metabolic stability, unique geometry, potent bioactivity in many drug classes. |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent (e.g., NaBH(OAc)₃) | Secondary Amine | Avoids over-alkylation, high yields, mild reaction conditions, introduces flexibility.[9][12] |
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 3.1: General Procedure for N-Acylation with Acyl Chlorides
-
Rationale: This is a direct and often high-yielding method for amide synthesis. The use of a mild base is crucial to neutralize the HCl byproduct generated during the reaction.[13]
-
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and TEA (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3.2: General Procedure for N-Sulfonylation with Sulfonyl Chlorides
-
Rationale: Similar to acylation, this reaction requires a base to scavenge the generated HCl. The resulting sulfonamides are typically stable and easily purified.[14]
-
Materials:
-
This compound (1.0 eq)
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq)
-
Pyridine or TEA (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM. Add pyridine (2.0 eq).
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature for 4-12 hours until TLC analysis indicates completion.
-
Dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash with 1 M HCl (2x) to remove excess pyridine, followed by water (1x) and brine (1x).
-
Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography or recrystallization.
-
Protocol 3.3: General Procedure for N-Alkylation via Reductive Amination
-
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that reduces the in-situ formed imine faster than the starting aldehyde, preventing side reactions.[9] This one-pot procedure is highly efficient for generating secondary amines.[12]
-
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (e.g., benzaldehyde) (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the aldehyde/ketone (1.0 eq) in DCE, add a few drops of glacial acetic acid (optional, to catalyze imine formation).
-
Stir the mixture at room temperature for 30 minutes.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 6-24 hours. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Physicochemical and Structural Characterization
Authenticating the structure and purity of each synthesized compound is a non-negotiable step before biological screening. A multi-technique approach ensures the integrity of the library.[15]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds. A purity level of >95% is typically required for screening libraries.[16]
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized molecule, confirming that the desired transformation has occurred. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation of the final product, confirming the connectivity of atoms and the success of the derivatization.[18]
Preparation for High-Throughput Screening (HTS)
Once a library of derivatives is synthesized and characterized, it must be properly formatted for HTS.
-
Solubilization and Stock Solution Preparation: Each compound is accurately weighed and dissolved in high-purity dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (typically 10-20 mM).
-
Library Plating: The stock solutions are transferred into 384- or 1536-well microplates using automated liquid handlers to create master plates.[19]
-
Assay-Ready Plates: From the master plates, "assay-ready" plates are prepared by dispensing nanoliter volumes of the compound solutions into the assay plates. These plates can be stored and used directly in the HTS workflow.[19]
-
Screening and Data Analysis: The assay-ready plates are used in the primary HTS. Hits are identified, confirmed, and subjected to dose-response analysis. Preliminary structure-activity relationships (SAR) can then be determined to guide the next phase of drug discovery.[6]
Visualized Workflows
Overall Derivatization and Screening Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jopir.in [jopir.in]
- 4. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. jocpr.com [jocpr.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. latrobe.edu.au [latrobe.edu.au]
- 16. HPLC-MS and HPLC-NMR method development and applications for small molecule bioanalysis - ProQuest [proquest.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nuvisan.com [nuvisan.com]
Application Notes and Protocols: The Versatility of 3-(Azepan-1-yl)propan-1-amine in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: A Bifunctional Building Block for Modern Heterocyclic Chemistry
In the landscape of drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast array of biologically active molecules and functional materials.[1] 3-(Azepan-1-yl)propan-1-amine, a readily available bifunctional molecule, presents itself as a compelling building block for the construction of diverse heterocyclic systems. Its unique architecture, featuring a primary amine and a tertiary amine integrated within a flexible seven-membered azepane ring, offers multiple points for synthetic elaboration.
This technical guide delves into the practical applications of this compound in heterocyclic synthesis. We move beyond theoretical discussions to provide detailed, field-proven insights and step-by-step protocols for the synthesis of pyrimidine and diazepine derivatives. The methodologies outlined herein are designed to be robust and adaptable, serving as a valuable resource for researchers, medicinal chemists, and professionals in drug development.
Core Principles of Reactivity: The Synthetic Utility of a 1,3-Diamine Surrogate
The synthetic potential of this compound is rooted in the reactivity of its 1,3-diamine-like structure. The primary amine serves as a potent nucleophile, readily participating in condensation reactions with carbonyl compounds and other electrophiles. The tertiary amine, while less reactive, can influence the overall basicity and conformational properties of the molecule and its derivatives. This dual functionality allows for its participation in cyclization reactions to form a variety of saturated and unsaturated nitrogen-containing heterocycles.
Our exploration will focus on two key classes of heterocycles amenable to synthesis using this versatile building block: pyrimidines and diazepines. These scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.
Part 1: Synthesis of Novel Pyrimidine Derivatives
Pyrimidines are a class of aromatic heterocyclic compounds that form the backbone of nucleic acids and are found in numerous pharmaceuticals.[2] The Pinner synthesis and its variations provide a classic and reliable method for the construction of the pyrimidine ring by condensing a 1,3-dicarbonyl compound with an amidine or a suitable nitrogen source.[3][4][5] In this section, we adapt this principle to utilize this compound as the nitrogen-containing component.
Mechanistic Rationale: The [3+3] Cycloaddition Approach
The synthesis of pyrimidines from this compound and a 1,3-dicarbonyl compound, such as acetylacetone, proceeds through a [3+3] cycloaddition strategy. The primary amine of our building block undergoes a condensation reaction with the two carbonyl groups of the dicarbonyl compound to form a dihydropyrimidine intermediate, which then aromatizes to the final pyrimidine product.
Diagram 1: Proposed Synthesis of a Pyrimidine Derivative
Caption: Synthetic workflow for pyrimidine synthesis.
Experimental Protocol: Synthesis of 2-(3-(Azepan-1-yl)propyl)-4,6-dimethylpyrimidine
This protocol details the synthesis of a novel pyrimidine derivative using this compound and acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol, absolute
-
Potassium carbonate, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., Ethyl acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.56 g, 10 mmol) and absolute ethanol (30 mL). Stir the solution until the amine is fully dissolved.
-
Addition of Reagents: To the stirred solution, add acetylacetone (1.00 g, 10 mmol) dropwise over 5 minutes. Following the addition, add anhydrous potassium carbonate (1.38 g, 10 mmol).
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 10% Methanol in Dichloromethane). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of ethanol.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-(3-(azepan-1-yl)propyl)-4,6-dimethylpyrimidine.
Expected Outcome and Characterization:
The final product is expected to be a pale yellow oil. Characterization should be performed using standard analytical techniques:
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the azepane ring protons, the propyl chain protons, the methyl groups on the pyrimidine ring, and the aromatic proton of the pyrimidine ring. |
| ¹³C NMR | Resonances for the aliphatic carbons of the azepane and propyl groups, the methyl carbons, and the aromatic carbons of the pyrimidine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product (C₁₅H₂₇N₃). |
| FT-IR | Characteristic peaks for C-H stretching (aliphatic and aromatic), C=N, and C=C stretching of the pyrimidine ring. The absence of N-H and C=O stretching from the starting materials should be confirmed. |
Part 2: Synthesis of Novel 1,3-Diazepine Derivatives
Diazepines, particularly 1,4- and 1,5-benzodiazepines, are well-known for their anxiolytic, sedative, and anticonvulsant properties. The synthesis of 1,3-diazepines is also an area of growing interest. The 1,3-diamine motif within this compound makes it a suitable precursor for the construction of seven-membered 1,3-diazepine rings.
Mechanistic Rationale: Multi-component Approach to Diazepines
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step.[6][7] We propose a one-pot, three-component reaction involving this compound, an aldehyde, and a suitable C2-synthon to construct a substituted 1,3-diazepine ring.
Diagram 2: Proposed Multi-component Synthesis of a Diazepine Derivative
Caption: Multi-component reaction for 1,3-diazepine synthesis.
Experimental Protocol: Synthesis of a Substituted 1,3-Diazepine
This protocol outlines a plausible multi-component synthesis of a novel 1,3-diazepine derivative.
Materials:
-
This compound
-
Benzaldehyde
-
Malononitrile
-
Methanol
-
Piperidine (catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with reflux condenser
-
Rotary evaporator
-
Crystallization dishes
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.56 g, 10 mmol) in methanol (20 mL).
-
Addition of Reagents: To this solution, add benzaldehyde (1.06 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 6-8 hours.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and induce crystallization by adding a small amount of a non-polar solvent like hexanes. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Expected Outcome and Characterization:
The product is anticipated to be a crystalline solid. Comprehensive characterization is crucial for structure elucidation.
| Analysis | Expected Result |
| ¹H NMR | Signals for the azepane ring, propyl chain, the phenyl group, and protons on the diazepine ring. The presence of a singlet for the CH₂ group from malononitrile and a singlet for the methine proton from benzaldehyde is expected. |
| ¹³C NMR | Distinct peaks for all unique carbon atoms in the molecule, including the quaternary carbon of the cyano groups. |
| Mass Spectrometry | A molecular ion peak confirming the molecular weight of the target 1,3-diazepine derivative. |
| FT-IR | Characteristic absorptions for N-H, C-H (aliphatic and aromatic), C≡N (nitrile), and C=C bonds. |
Conclusion and Future Outlook
This compound has demonstrated its potential as a versatile and valuable building block for the synthesis of novel pyrimidine and 1,3-diazepine derivatives. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of new chemical entities with potential applications in medicinal chemistry and materials science. The bifunctional nature of this starting material opens up avenues for its use in a wider range of heterocyclic syntheses, including the construction of other ring systems and participation in various multi-component reactions. Further exploration of its reactivity will undoubtedly lead to the discovery of new and interesting molecular architectures.
References
- 1. Recent developments in the combinatorial synthesis of nitrogen heterocycles using solid phase technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. mdpi.com [mdpi.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 3-(Azepan-1-yl)propan-1-amine via Vacuum Distillation
Abstract
This document provides a comprehensive experimental protocol for the purification of 3-(Azepan-1-yl)propan-1-amine, a key diamine intermediate in pharmaceutical and materials science research. Due to its high atmospheric boiling point and potential for thermal degradation, a robust vacuum distillation methodology is required to achieve high purity. This guide details the necessary equipment, safety precautions, step-by-step procedures, and post-purification analysis, grounded in established principles of chemical separation and safety.
Introduction and Scientific Rationale
This compound is a bifunctional molecule featuring a primary amine and a tertiary amine incorporated into a saturated heterocyclic azepane ring. This structure makes it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers. The presence of impurities, such as unreacted starting materials, side-products, or degradation compounds, can significantly hinder downstream applications, making high-purity material essential.
The compound's high atmospheric boiling point of approximately 222°C poses a significant challenge for purification.[1] At such elevated temperatures, many organic molecules, particularly amines, are susceptible to thermal degradation, leading to discoloration, polymerization, and the generation of new impurities.[2][3][4]
Vacuum distillation is the method of choice for purifying heat-sensitive or high-boiling point compounds.[5][6][7] By reducing the pressure above the liquid, the boiling point is significantly lowered in accordance with the Clausius-Clapeyron relation.[7] This allows for vaporization and subsequent condensation at a much lower temperature, preserving the chemical integrity of this compound. This protocol is designed to leverage this principle for efficient and safe purification.
Physicochemical Properties & Safety Mandates
A thorough understanding of the compound's properties and hazards is critical before commencing any experimental work.
Physical and Chemical Data
The following table summarizes the key properties of this compound. The significant reduction in boiling point under vacuum underscores the necessity of this technique.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀N₂ | [8][9] |
| Molecular Weight | 156.27 g/mol | [1][8] |
| Atmospheric Boiling Point | 222°C | [1] |
| Boiling Point (Vacuum) | 70-72°C @ 0.5 mmHg | [8] |
| Appearance | Colorless Oil/Liquid | [1][8] |
| Density | ~0.923 g/cm³ | [8] |
Mandatory Safety Protocols
This compound is classified as a hazardous substance. Strict adherence to safety protocols is non-negotiable.
-
Hazard Identification: The compound is designated as corrosive and an irritant. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[1] The signal word is Danger .[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a full-face shield are required.
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
-
-
Engineering Controls: All handling and distillation procedures must be conducted inside a certified chemical fume hood to ensure adequate ventilation.
-
Vacuum Safety: Glassware used for vacuum distillation must be free of cracks or star fractures to prevent implosion. It is highly recommended to use a blast shield around the apparatus.
Experimental Workflow for Vacuum Distillation
The following diagram outlines the complete workflow, from initial setup to the final, purified product.
Caption: Workflow for the purification of this compound.
Required Equipment and Reagents
-
Round-bottom flask (distilling flask)
-
Short-path distillation head with condenser and vacuum connection
-
Thermometer or thermocouple with appropriate adapter
-
Receiving flasks (multiple, for collecting fractions)
-
Magnetic stir bar and stir plate with heating
-
Heating mantle or oil bath
-
Vacuum pump (capable of reaching <1 mmHg)
-
Manometer or vacuum gauge
-
Cold trap (e.g., Dewar condenser with dry ice/acetone or liquid nitrogen)
-
Tubing for vacuum and cooling water
-
Keck clips to secure joints
-
Crude this compound
-
Inert gas (Nitrogen or Argon)
Step-by-Step Distillation Protocol
-
Apparatus Assembly:
-
Thoroughly clean and dry all glassware. Inspect each piece for cracks or defects.
-
Place a magnetic stir bar into the appropriately sized round-bottom flask (the flask should not be more than two-thirds full with the crude amine).
-
Assemble the distillation apparatus as shown in the workflow diagram, ensuring all joints are lightly greased (if necessary) and secured with Keck clips.
-
Position the thermometer bulb so that the top of the bulb is level with the bottom of the condenser side arm. This ensures an accurate reading of the vapor temperature as it enters the condenser.
-
Connect the condenser to a cold water source, with water entering the lower inlet and exiting the upper outlet.
-
Connect the vacuum outlet of the distillation apparatus to a cold trap, and then to the vacuum pump. The cold trap is crucial to protect the pump from corrosive vapors.
-
-
Execution of Distillation:
-
Charge the distilling flask with the crude this compound.
-
Turn on the cooling water to the condenser.
-
Begin stirring the crude amine.
-
Slowly and carefully apply the vacuum. A sudden pressure drop can cause violent bumping. Monitor the pressure using the manometer until the target pressure (e.g., 0.5 mmHg) is stable.
-
Once the vacuum is stable, begin to gently heat the distilling flask using the heating mantle or oil bath.
-
Observe the contents of the flask. As the temperature rises, low-boiling impurities may begin to distill. Collect this initial fraction (the "forerun") in a separate receiving flask and set it aside.
-
Continue to increase the heat gradually until the vapor temperature rises and stabilizes at the expected boiling point of the product (70-72°C at 0.5 mmHg).[8]
-
Once the vapor temperature is stable, switch to a clean receiving flask to collect the main product fraction. The distillation rate should be controlled to about 1-2 drops per second for optimal separation.
-
Continue collecting the main fraction as long as the vapor temperature remains constant. If the temperature fluctuates or rises significantly, it may indicate the presence of higher-boiling impurities. At this point, stop the distillation or switch to a final receiving flask to collect the tailing fraction.
-
Do not distill the flask to dryness. This can lead to the formation of peroxides or other unstable residues, creating a safety hazard.
-
-
System Shutdown:
-
Remove the heating source and allow the system to cool under vacuum.
-
Once cooled, slowly and carefully vent the system, preferably with an inert gas like nitrogen or argon.
-
Turn off the vacuum pump.
-
Turn off the condenser cooling water.
-
Disassemble the apparatus and transfer the purified, colorless liquid to a clean, dry storage container, preferably under an inert atmosphere.
-
Post-Purification Quality Control
The purity of the collected main fraction must be verified analytically.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity.[10][11] A pure sample will show a single major peak in the chromatogram at the expected retention time. The mass spectrum of this peak should correspond to the molecular weight (156.27 g/mol ) and fragmentation pattern of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify any residual impurities. The spectra of the purified product should be clean and match reference spectra, with integrations corresponding to the correct proton count.
-
Titration: Acid-base titration can be used to determine the concentration of the amine solution, providing another measure of purity.[10]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| Bumping/Foaming | Heating too rapidly; residual volatile solvents. | Heat more gradually; ensure a stable vacuum is achieved before applying significant heat. |
| Unstable Vacuum | Leaks in the system; pump oil is contaminated. | Check all joints and connections for leaks; replace pump oil. |
| No Distillate | Insufficient heat; vacuum is too high for the temperature. | Increase the temperature of the heating bath; check the manometer to ensure the vacuum level is correct. |
| Product Discoloration | Thermal decomposition due to excessive heat. | Lower the heating bath temperature; ensure the vacuum is sufficiently low to reduce the boiling point. |
References
- 1. This compound | 3437-33-0 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 6. buschvacuum.com [buschvacuum.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. 3-AZEPAN-1-YL-PROPYLAMINE | 3437-33-0 [chemicalbook.com]
- 9. This compound | CAS 3437-33-0Â [matrix-fine-chemicals.com]
- 10. bre.com [bre.com]
- 11. US20070010023A1 - Method of analysis of amine by mass spectrometry - Google Patents [patents.google.com]
Application Note: High-Purity Isolation of 3-(Azepan-1-yl)propan-1-amine via Modified Normal-Phase Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of 3-(Azepan-1-yl)propan-1-amine, a diamine compound, using column chromatography. Due to the basic nature of the dual amine functionalities, this compound presents a significant challenge for standard silica gel chromatography, often leading to severe peak tailing and poor recovery. This guide outlines a robust methodology employing a mobile phase modifier to neutralize the acidic silica surface, ensuring a high-purity product suitable for drug development and advanced research applications. The principles behind the method, step-by-step experimental procedures, and troubleshooting strategies are discussed in detail.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its structure, featuring both a primary and a tertiary amine, imparts unique chemical properties. However, these same basic centers are the primary cause of purification difficulties. The lone pair of electrons on the nitrogen atoms readily interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This strong, often irreversible, binding leads to significant product loss and broad, tailing peaks during column chromatography, compromising both purity and yield.
To overcome this challenge, this protocol employs a mobile phase modified with a small percentage of a volatile base. This additive acts as a competing agent, neutralizing the active silanol sites on the stationary phase and allowing the target amine to elute symmetrically.[2][3] This approach is a cost-effective and highly efficient alternative to more expensive and specialized stationary phases like amine-functionalized silica or alumina.[3][4][5]
Principles of Separation
The primary challenge in chromatographing basic compounds like this compound on silica gel is the acid-base interaction between the amine's basic nitrogen atoms and the acidic silanol groups of the silica.[2] This interaction introduces a secondary, ion-exchange-like retention mechanism that disrupts the desired normal-phase partitioning, resulting in significant peak tailing.[1][6]
By introducing a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, into the eluent, the acidic sites on the silica surface are effectively "passivated."[7][8][9] The modifier, being a small and mobile base, preferentially interacts with the silanol groups, creating a less acidic environment for the analyte to traverse. This minimizes the undesirable secondary interactions, allowing the separation to proceed based primarily on the polarity differences between the target compound and its impurities. The result is a sharper, more symmetrical peak shape and significantly improved recovery of the purified amine.
Materials and Equipment
| Category | Item | Specifications |
| Chemicals & Reagents | Crude this compound | |
| Silica Gel | Flash Chromatography Grade, 230-400 mesh | |
| Dichloromethane (DCM) | HPLC Grade | |
| Methanol (MeOH) | HPLC Grade | |
| Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) | Reagent Grade | |
| TLC Plates | Silica gel 60 F₂₅₄ | |
| Ninhydrin Staining Solution | 0.2g in 100mL ethanol[10] | |
| Glassware & Hardware | Chromatography Column | Appropriate size for sample load |
| Separatory Funnel/Solvent Reservoir | ||
| Fraction Collector or Test Tubes | ||
| TLC Developing Chamber | ||
| Heat Gun | ||
| Instrumentation | Fume Hood | |
| Rotary Evaporator |
Experimental Protocol
Thin-Layer Chromatography (TLC) Method Development
Before proceeding to column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.
-
Prepare Eluent Systems: Prepare a series of test eluents with varying ratios of Dichloromethane (DCM) and Methanol (MeOH). Start with a high DCM ratio (e.g., 98:2 DCM:MeOH) and incrementally increase the polarity by increasing the MeOH content. To each of these mixtures, add 0.5-1% triethylamine (TEA) or concentrated ammonium hydroxide.
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM). Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing your chosen eluent system. Allow the solvent front to travel up the plate.
-
Visualize the Spots: After development, dry the plate and visualize the spots. Since this compound is not UV active, a chemical stain is required. Ninhydrin is an excellent choice for visualizing primary and secondary amines, which will appear as pink or purple spots upon heating.[10][11][12]
-
Select the Optimal Eluent: The ideal eluent system will provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound, with good separation from any impurities.
Column Chromatography Procedure
The following diagram outlines the key steps in the column chromatography workflow.
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol:
-
Column Preparation:
-
Secure a glass chromatography column vertically in a fume hood.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[13]
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the packed column by running 2-3 column volumes of the initial eluent through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or the solvent it is most soluble in.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase determined from the TLC analysis.
-
If necessary, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent (Methanol) to elute more strongly retained compounds.
-
Collect fractions of a consistent volume in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of your compound by spotting every few fractions onto a TLC plate.
-
Develop and stain the TLC plate as described in section 4.1 to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product. Note that due to the presence of triethylamine, it is advisable to co-evaporate with a solvent like toluene to azeotropically remove residual TEA.
-
Troubleshooting
The following diagram illustrates a logical approach to troubleshooting common issues encountered during the purification of amines.
Caption: Troubleshooting guide for amine purification by column chromatography.
-
Issue: Severe Peak Tailing.
-
Cause: Insufficient neutralization of silica's acidic sites.[6]
-
Solution: Increase the concentration of the basic modifier (TEA or NH₄OH) in the mobile phase, for example, from 1% to 2%. Ensure the silica is thoroughly equilibrated with the modified eluent before loading the sample.
-
-
Issue: Compound Does Not Elute.
-
Cause: The mobile phase is not polar enough to displace the compound from the stationary phase.
-
Solution: Gradually increase the proportion of methanol in the eluent system.
-
-
Issue: Poor Separation from Impurities.
Conclusion
The protocol detailed in this application note presents a reliable and effective method for the purification of this compound using standard silica gel column chromatography. By understanding and addressing the fundamental chemical interactions between the basic analyte and the acidic stationary phase through the use of a mobile phase modifier, researchers can achieve high purity and yield. This methodology is broadly applicable to the purification of other challenging basic compounds, providing a valuable tool for professionals in drug discovery and chemical synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. teledyneisco.com [teledyneisco.com]
- 5. sorbtech.com [sorbtech.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 9. rsc.org [rsc.org]
- 10. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 11. TLC stains [reachdevices.com]
- 12. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
Application Note: Structural Characterization of 3-(Azepan-1-yl)propan-1-amine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Azepan-1-yl)propan-1-amine is a diamine compound featuring a saturated seven-membered azepane ring linked to a propylamine chain. This structural motif is of interest in medicinal chemistry and materials science due to the conformational flexibility of the azepane ring and the presence of two nucleophilic nitrogen atoms.[1] Unambiguous structural confirmation and purity assessment are critical for its application in any field, particularly in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the complete structural elucidation of such organic molecules in solution.[2] This application note provides a detailed guide to the characterization of this compound using high-resolution ¹H and ¹³C NMR spectroscopy, including theoretical predictions, detailed experimental protocols, and spectral interpretation.
Physicochemical Properties and Safety Information
Prior to analysis, it is crucial to understand the basic properties and handling requirements of the compound.
| Property | Value | Source |
| Molecular Formula | C₉H₂₀N₂ | |
| Molecular Weight | 156.27 g/mol | N/A |
| Appearance | Liquid | |
| Boiling Point | 222 °C |
Safety Precautions: this compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.[3][4]
Predicted NMR Spectral Features
A thorough understanding of the molecular structure allows for the prediction of the expected NMR spectra. The structure of this compound with atom numbering for NMR assignment is shown below.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the azepane ring and the propyl chain.
-
Amine Protons (-NH₂): The two protons of the primary amine (N2-H) are expected to appear as a broad singlet.[5][6] Its chemical shift can be highly variable (typically δ 0.5-5.0 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[5] A D₂O shake experiment will cause this signal to disappear, confirming its assignment.[5][7]
-
Propyl Chain Protons:
-
H-3' (-CH₂-NH₂): These protons are adjacent to the primary amine. Their signal is expected to be a triplet, shifted downfield due to the deshielding effect of the nitrogen atom (predicted δ ~2.7-2.9 ppm).[5]
-
H-1' (-N-CH₂-): These protons are alpha to the tertiary nitrogen of the azepane ring and will also be deshielded (predicted δ ~2.5-2.7 ppm). They will appear as a triplet.
-
H-2' (-CH₂-CH₂-CH₂-): This central methylene group will be a multiplet (quintet or sextet) resulting from coupling to both H-1' and H-3' (predicted δ ~1.6-1.8 ppm).[7]
-
-
Azepane Ring Protons:
-
H-2/H-7 (-N-CH₂-): The two methylene groups adjacent to the nitrogen atom are chemically equivalent and will be deshielded (predicted δ ~2.6-2.8 ppm).[8] They will likely appear as a multiplet due to the ring's conformational flexibility.
-
H-3/H-6 & H-4/H-5 (-CH₂-): The remaining methylene groups of the azepane ring are further from the nitrogen and are expected to appear as a broad, overlapping multiplet in the more upfield aliphatic region (predicted δ ~1.5-1.7 ppm).[8][9]
-
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment.
-
Propyl Chain Carbons:
-
Azepane Ring Carbons:
Experimental Protocol
This section details the step-by-step methodology for acquiring high-quality NMR spectra.
Materials and Equipment
-
This compound (≥95% purity)
-
Deuterated chloroform (CDCl₃, 99.8 atom % D)
-
Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes[12]
-
Pasteur pipettes
-
Volumetric flasks and vials
-
NMR Spectrometer (e.g., Bruker 400 MHz or equivalent)[13]
Sample Preparation Workflow
Caption: Workflow for NMR sample preparation.
Step-by-Step Protocol
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a small, clean, and dry glass vial.[14][15]
-
Solvent Addition: Using a calibrated pipette, add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.0 ppm) to the vial.[7][13][16] CDCl₃ is a common choice for many organic molecules due to its good dissolving power and relatively low cost.[16]
-
Dissolution: Gently swirl the vial to ensure the compound completely dissolves. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Carefully transfer the solution from the vial into a high-quality 5 mm NMR tube using a clean Pasteur pipette.[17][18] Ensure the liquid height in the tube is sufficient for the instrument, typically around 4-5 cm.[12][16]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[12]
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
-
Acquire the proton-decoupled ¹³C NMR spectrum (e.g., 30° pulse, 2-second relaxation delay, 1024 or more scans).
-
(Optional) Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.[13] Integrate the signals in the ¹H spectrum.
Data Interpretation and Results
The following tables summarize the expected chemical shifts, multiplicities, and assignments for the ¹H and ¹³C NMR spectra of this compound in CDCl₃.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~2.85 | t | 2H | H-3' |
| ~2.70 | t | 2H | H-1' |
| ~2.65 | m | 4H | H-2, H-7 |
| ~1.70 | m | 2H | H-2' |
| ~1.60 | m | 8H | H-3, H-4, H-5, H-6 |
| ~1.25 | br s | 2H | N2-H₂ |
t = triplet, m = multiplet, br s = broad singlet
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ ppm) | DEPT-135 | Assignment |
| ~57.0 | CH₂ | C-1' |
| ~55.0 | CH₂ | C-2, C-7 |
| ~42.0 | CH₂ | C-3' |
| ~28.0 | CH₂ | C-3, C-6 |
| ~27.5 | CH₂ | C-4, C-5 |
| ~26.0 | CH₂ | C-2' |
Conclusion
This application note provides a comprehensive framework for the structural characterization of this compound using ¹H and ¹³C NMR spectroscopy. The detailed protocol, from sample preparation to data acquisition and interpretation, ensures reliable and reproducible results. The predicted spectral data, based on established chemical shift principles for amines and cyclic alkanes, serves as a robust guide for spectral assignment.[5][10][19] This methodology is fundamental for confirming the identity, purity, and structure of this compound, which is a critical step for its use in research and development.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. scielo.br [scielo.br]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Video: NMR Spectroscopy Of Amines [jove.com]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Buy Azepane-1-carbonitrile [smolecule.com]
- 9. Azepane | C6H13N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 13. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scribd.com [scribd.com]
- 16. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. publish.uwo.ca [publish.uwo.ca]
- 19. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 3-(Azepan-1-yl)propan-1-amine Synthesis
Welcome to the technical support center for the synthesis of 3-(Azepan-1-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in this specific synthesis. Here, we will explore the common synthetic routes, troubleshoot potential pitfalls, and provide optimized protocols based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary and reliable synthetic routes for preparing this compound. The choice between them often depends on the availability of starting materials, scale, and safety considerations.
-
Route A: Reduction of 3-(Azepan-1-yl)propanenitrile. This is a robust method that involves the catalytic hydrogenation or chemical reduction of the corresponding nitrile. It is often favored for its straightforwardness and relatively high yields when optimized.
-
Route B: Reductive Amination. This route typically involves the reaction of a suitable carbonyl compound, such as 3-(azepan-1-yl)propanal, with an ammonia source in the presence of a selective reducing agent. This one-pot procedure can be very efficient but is sensitive to reaction conditions.[1]
Q2: My overall yield is consistently below 40%. What are the most likely general areas for improvement?
Low yields in this synthesis can typically be traced back to a few key areas:
-
Purity of Starting Materials: Ensure your azepane and other starting materials are free of impurities that could poison catalysts or participate in side reactions.
-
Reaction Conditions: Sub-optimal temperature, pressure, or reaction time can lead to incomplete conversion or the formation of byproducts.
-
Choice of Reagents: The selection of catalyst, reducing agent, and solvent system is critical and highly dependent on the chosen synthetic route.
-
Work-up and Purification: The final product is a primary amine, which can be challenging to isolate due to its polarity and potential for forming azeotropes with certain solvents. Significant product loss can occur at this stage.
Troubleshooting Guide 1: Synthesis via Reduction of 3-(Azepan-1-yl)propanenitrile
This route is a popular choice due to the commercial availability of the nitrile precursor, which can be synthesized via cyanoethylation of azepane.[2] The primary challenge in this step is achieving a clean and complete reduction of the nitrile to the primary amine without significant byproduct formation.
Q&A for Nitrile Reduction
Q: My reduction of 3-(Azepan-1-yl)propanenitrile using catalytic hydrogenation (e.g., Raney Nickel) is sluggish and gives a mixture of products. What's going wrong?
A: This is a common issue. The primary culprits are catalyst activity and side reactions. The catalytic hydrogenation of nitriles can sometimes lead to the formation of secondary and tertiary amines as byproducts.[3]
-
Catalyst Deactivation: Raney Nickel is susceptible to poisoning by sulfur compounds or other impurities in your substrate or solvent.[4] Ensure high-purity starting materials and solvents. The catalyst itself can also lose activity over time.
-
Side Reactions: The intermediate imine formed during the reduction can react with the newly formed primary amine to generate a secondary amine, which can be further reduced. To minimize this, a high concentration of ammonia and a high hydrogen pressure are often employed to favor the direct reduction of the imine to the primary amine.
Troubleshooting Steps:
-
Catalyst Quality: Use freshly prepared or high-activity Raney Nickel.[5] Consider adding a promoter like chromium or zinc to enhance activity.
-
Reaction Conditions: Increase the hydrogen pressure (typically 50-100 psi) and consider adding ammonia (often as a solution in methanol) to the reaction mixture to suppress the formation of secondary amines.
-
Solvent Choice: Anhydrous alcoholic solvents like ethanol or methanol are typically effective.
Q: I am considering using a chemical reductant like Lithium Aluminum Hydride (LiAlH₄) to avoid the issues with catalytic hydrogenation. What are the key considerations?
A: LiAlH₄ is an excellent, powerful reducing agent for converting nitriles to primary amines and can circumvent the issue of secondary amine formation seen in some catalytic systems.[6][7] However, it comes with its own set of challenges.
-
Reactivity and Safety: LiAlH₄ reacts violently with water and protic solvents. The reaction must be carried out under strictly anhydrous conditions, and the work-up procedure must be performed with extreme care, typically at low temperatures.[8]
-
Work-up: The quenching of excess LiAlH₄ and the subsequent work-up to isolate the amine can be cumbersome and may lead to product loss if not performed correctly. The Fieser work-up (sequential addition of water, then aqueous NaOH, then more water) is a standard and effective method.[9]
| Parameter | Catalytic Hydrogenation (Raney Ni) | Chemical Reduction (LiAlH₄) |
| Selectivity | Can produce secondary/tertiary amines | Highly selective for primary amine |
| Safety | Flammable hydrogen gas under pressure | Pyrophoric reagent, violent reaction with water |
| Conditions | High pressure, moderate temperature | Anhydrous, often refluxing THF, careful work-up |
| Scalability | Generally preferred for large scale | More challenging to scale up safely |
Optimized Protocol for Nitrile Reduction (Catalytic Hydrogenation)
-
Reactor Setup: To a pressure reactor, add 3-(Azepan-1-yl)propanenitrile (1.0 eq) and a slurry of Raney Nickel (5-10% by weight of the nitrile) in anhydrous ethanol.
-
Ammonia Addition: Add a solution of ammonia in methanol (7N, 2-3 equivalents) to the reactor.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 80-100 psi.
-
Reaction: Heat the mixture to 50-60 °C with vigorous stirring. Monitor the reaction progress by GC or TLC. The reaction is typically complete in 4-8 hours.
-
Work-up: Cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude amine can be purified by vacuum distillation.
Troubleshooting Guide 2: Synthesis via Reductive Amination
This one-pot synthesis is an elegant way to produce the target amine.[1] However, its success hinges on the careful balance between the formation of the intermediate imine and its subsequent reduction.
Q&A for Reductive Amination
Q: I am attempting a direct reductive amination of 3-(azepan-1-yl)propanal with ammonia, but the yield is very low, and I recover a lot of the starting aldehyde or see the corresponding alcohol.
A: This is a classic challenge in reductive amination. The reducing agent is likely reducing your aldehyde faster than the imine is being formed and reduced. The choice of reducing agent is critical.[10]
-
Reducing Agent Selection: Sodium borohydride (NaBH₄) can reduce both aldehydes and imines. If added too early or under the wrong pH conditions, it will preferentially reduce the more electrophilic aldehyde.[11] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are milder and more selective reducing agents that are more effective at reducing the iminium ion intermediate than the starting aldehyde, especially under mildly acidic conditions (pH 6-7) that favor imine formation.[10][11]
-
Imine Formation: The formation of the imine from a sterically hindered amine like azepane and an aldehyde can be slow.[12][13][14] It's an equilibrium process, and the presence of water can shift the equilibrium back to the starting materials.
Troubleshooting Steps:
-
Switch Reducing Agent: Replace NaBH₄ with NaBH₃CN or STAB. STAB is often preferred as it is less toxic than cyanoborohydride.[10]
-
Control pH: Maintain a slightly acidic pH (around 6) to facilitate imine formation without significantly hydrolyzing it. A common method is to use a buffer or add a small amount of acetic acid.
-
Pre-formation of Imine: In some cases, it may be beneficial to stir the aldehyde and ammonia source together for a period before adding the reducing agent to allow for sufficient imine formation.
| Reducing Agent | Advantages | Disadvantages | Typical Solvents |
| NaBH₄ | Inexpensive, readily available | Can reduce aldehyde, less selective | Methanol, Ethanol |
| NaBH₃CN | Selective for imines at neutral/acidic pH | Toxic cyanide byproducts | Methanol, Water |
| NaBH(OAc)₃ (STAB) | Highly selective for imines, non-toxic | Moisture sensitive, more expensive | Dichloromethane, THF |
Optimized Protocol for Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 3-(azepan-1-yl)propanal (1.0 eq) in methanol.
-
Amine Source: Add ammonium acetate (1.5-2.0 eq) to the solution.
-
pH Adjustment: Add a small amount of acetic acid to bring the pH to ~6.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by LC-MS or GC.
-
Work-up: Quench the reaction by carefully adding 2M HCl until gas evolution ceases. Basify the solution with 2M NaOH.
-
Extraction and Purification: Extract the product with dichloromethane or ethyl acetate. Dry the organic layer, concentrate, and purify by vacuum distillation.
Visualization of Synthetic Pathways
The following diagram illustrates the two primary synthetic routes to this compound, highlighting the key intermediates and potential points of yield loss.
Caption: Synthetic pathways to this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3-(Azepan-1-yl)propanenitrile [myskinrecipes.com]
- 3. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. US3165478A - Process for the regeneration of raney-nickel catalyst - Google Patents [patents.google.com]
- 5. Raney nickel - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Tailing in the Chromatography of 3-(Azepan-1-yl)propan-1-amine
Welcome to our dedicated technical support guide for optimizing the purification of 3-(Azepan-1-yl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with peak tailing during column chromatography. Here, we delve into the root causes of this common issue and provide actionable, field-proven solutions to achieve sharp, symmetrical peaks.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
A1: Peak tailing is a phenomenon observed in chromatography where the back end of a peak is drawn out and asymmetrical. This can significantly reduce the resolution between adjacent peaks, leading to impure fractions and inaccurate quantification.[1] For a compound like this compound, which contains basic amine functional groups, tailing is a frequent obstacle.
Q2: What are the primary causes of tailing for basic compounds like this compound on silica gel?
A2: The primary culprit behind the tailing of basic compounds on standard silica gel is the interaction between the basic amine groups of the analyte and the acidic silanol groups (Si-OH) on the silica surface.[1][2] These strong interactions lead to a secondary retention mechanism, causing the molecules to elute slowly and asymmetrically.[2]
Q3: I've heard that the mobile phase pH is important. How does it affect the chromatography of amines?
A3: The pH of the mobile phase plays a critical role. For basic compounds, operating at a pH close to the analyte's pKa can result in inconsistent ionization and lead to tailing peaks.[1] By modifying the mobile phase to be more basic, you can deprotonate the amine, reducing its interaction with the acidic silica surface.
Troubleshooting Guide: From Tailing to Triumphant Peaks
This section provides a systematic approach to diagnosing and resolving tailing issues with this compound.
Initial Assessment: Is it a Chemical or Physical Problem?
Before modifying your entire protocol, it's essential to rule out physical issues with your chromatography setup.
-
Column Packing: An improperly packed column can lead to channeling and peak distortion. Ensure your column is packed uniformly.
-
Dead Volume: Excessive dead volume in the system (e.g., long tubing) can contribute to peak broadening and tailing.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in distorted peaks.[1] Try diluting your sample to see if the peak shape improves.
If these physical factors are ruled out, the tailing is likely due to chemical interactions, which we will address below.
Troubleshooting Workflow for Tailing of this compound
Caption: A workflow diagram for troubleshooting peak tailing.
In-Depth Solutions
Strategy 1: Mobile Phase Modification
Q4: I'm using a standard solvent system like ethyl acetate/hexanes. How can I modify it to prevent tailing?
A4: The most straightforward approach is to add a small amount of a basic modifier to your eluent. This "competing base" will interact with the acidic silanol sites on the silica, effectively masking them from your amine compound.[3][4]
Recommended Mobile Phase Modifiers:
| Modifier | Typical Concentration | Notes |
| Triethylamine (TEA) | 0.1 - 2% (v/v) | Highly effective and commonly used.[5][6] Can be difficult to remove completely. |
| Ammonium Hydroxide | 0.1 - 1% (v/v) | A good alternative to TEA, often easier to remove during solvent evaporation. |
| Pyridine | 0.1 - 1% (v/v) | Effective, but its odor and toxicity make it a less common choice. |
Step-by-Step Protocol for Mobile Phase Modification:
-
Prepare your stock eluent: For example, a 70:30 mixture of hexanes and ethyl acetate.
-
Add the modifier: To 100 mL of your stock eluent, add 1 mL of triethylamine for a 1% solution.
-
Equilibrate the column: Flush the column with at least 5 column volumes of the modified eluent before loading your sample. This ensures the stationary phase is fully deactivated.
-
Run the chromatography: Proceed with your separation as usual.
Strategy 2: Alternative Stationary Phases
Q5: Even with a modified eluent, I'm still seeing some tailing. What's my next step?
A5: If mobile phase modification isn't sufficient, changing your stationary phase is the next logical step. The goal is to use a support that is less acidic than silica gel.
Comparison of Alternative Stationary Phases:
| Stationary Phase | Properties | Best For |
| Basic or Neutral Alumina | Less acidic than silica.[7][8] Basic alumina is suitable for basic and neutral compounds.[9] | Good general alternative for basic compounds.[10] |
| Amine-Functionalized Silica | The aminopropyl groups bonded to the silica mask the acidic silanols, providing an inert surface.[5][11] | Excellent for separating basic compounds, often allowing for simpler solvent systems.[12] |
Experimental Protocol for Switching to Alumina:
-
Select the appropriate alumina: For this compound, basic or neutral alumina is recommended.[7][9]
-
Determine the solvent system: Use Thin Layer Chromatography (TLC) with alumina plates to find a suitable eluent. The polarity of solvents on alumina is similar to silica.[10]
-
Pack and run the column: Pack the column with the chosen alumina and eluent, then proceed with the purification. Note that alumina may have a different loading capacity than silica.
Strategy 3: Advanced Chromatographic Techniques
Q6: My compound is quite polar and I'm struggling with both normal and modified phase chromatography. Are there other options?
A6: For highly polar amines, alternative chromatographic techniques can be very effective.
-
Reversed-Phase Chromatography (RPC): This technique uses a nonpolar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol).[13] For basic compounds, adding an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by forming an ion pair.[14]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for very polar compounds that have little or no retention in reversed-phase chromatography.[11] It utilizes a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase high in organic solvent and a small amount of aqueous buffer.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Why are amines tailing on my capillary GC column? | Restek [discover.restek.com]
- 3. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. silicycle.com [silicycle.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. reddit.com [reddit.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
3-(Azepan-1-yl)propan-1-amine stability and degradation pathways
Introduction
Welcome to the technical support guide for 3-(Azepan-1-yl)propan-1-amine. This document is designed for researchers, scientists, and drug development professionals who utilize this bifunctional molecule in their experiments. This compound possesses both a primary and a tertiary amine, granting it unique chemical properties but also making it susceptible to specific degradation pathways. This guide provides in-depth, experience-driven advice in a question-and-answer format to address common stability issues, troubleshoot experimental anomalies, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - Storage and Handling
This section covers the most common initial questions regarding the proper care and use of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is the first line of defense against degradation. Due to the presence of two amine functionalities, the compound is sensitive to oxidation and atmospheric components.
-
Temperature: Store in a refrigerator at 2-8°C. Lower temperatures slow down the kinetics of potential degradation reactions, particularly oxidation. While some suppliers may ship the material at room temperature, long-term storage should be refrigerated.[1]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[2] Amines, especially tertiary amines, can be susceptible to oxidation by atmospheric oxygen.[3] Blanketing the container with an inert gas displaces oxygen and moisture, significantly enhancing long-term stability.[4]
-
Light: Store in an amber or opaque container to protect from light.[1] While specific photostability data for this molecule is not widely published, amine compounds can be susceptible to photo-oxidation.[5]
-
Moisture: The compound is hygroscopic.[6] Ensure the container is tightly sealed to prevent moisture absorption, which can lead to hydrolysis or act as a medium for other reactions.[6]
Q2: The material has turned yellow/brown upon storage. Is it still usable?
A2: A color change is a common visual indicator of amine degradation, often due to oxidation.[3] The appearance of a yellow or brown tint suggests the formation of oxidized species or other chromophoric impurities.
-
Causality: The tertiary azepane nitrogen is a likely site for oxidation, potentially forming an N-oxide. The primary amine can also undergo oxidative degradation. These reactions are often catalyzed by trace metal ions and exposure to air and light.[7]
-
Recommendation: Do not assume the material is unusable, but proceed with caution. The suitability depends entirely on the tolerance of your specific application to impurities.
-
For sensitive applications (e.g., GMP synthesis, in-vivo studies): It is strongly recommended to use a fresh, uncolored lot of material.
-
For general research (e.g., synthetic route scouting): You should first re-analyze the material's purity. Use a suitable analytical method, such as HPLC-UV or GC-MS, to quantify the main component and identify the newly formed impurities. If the purity is still within your required specifications (e.g., >95%), it may be usable, but be aware that the impurities could interfere with your reaction.
-
Q3: What materials are compatible for containers and labware when handling this compound?
A3: Material compatibility is crucial to prevent contamination and degradation.
-
Recommended: High-density polyethylene (HDPE), borosilicate glass (Type I), and stainless steel are generally compatible with amines.[3][6]
-
To Avoid: Avoid contact with materials that can leach reactive impurities. For example, some plastics may contain plasticizers or antioxidants that can react. Also, avoid reactive metals like copper or aluminum, which can catalyze oxidation.
Section 2: Troubleshooting Guide - Experimental Issues
This section addresses specific problems that may arise during experimental work and provides a logical approach to resolving them.
Q4: I am seeing an unexpected peak in my HPLC/GC-MS analysis after a reaction. Could it be a degradant of my starting material?
A4: Yes, this is a distinct possibility. The structure of this compound is susceptible to degradation under various chemical conditions. To troubleshoot, consider the reaction conditions you used.
| Potential Cause | Likely Degradation Pathway | How to Confirm |
| Oxidizing Agents (e.g., H₂O₂, peracids, air) | N-Oxidation: The tertiary azepane nitrogen can be oxidized to form the corresponding N-oxide. This will result in a new product with a mass increase of 16 Da (M+16). | Use LC-MS to look for the [M+H+16]⁺ ion. N-oxides are often more polar and will have a shorter retention time in reversed-phase HPLC. |
| Acidic Conditions (low pH) | Generally Stable: Amines are protonated and generally stable against hydrolysis. However, very harsh acidic conditions combined with heat could promote side reactions, though this is less common. | Monitor purity by HPLC over time under your acidic conditions. Compare with a sample at neutral pH. |
| Basic Conditions (high pH) | Generally Stable: The free base form is stable. The primary concern is its increased reactivity as a nucleophile, which could lead to side reactions with other components in your mixture. | Ensure no other electrophilic species are present that could react with the amine functionalities. |
| Heat (elevated temperatures) | Thermal Degradation: High temperatures (>120°C) can induce thermal degradation, potentially through mechanisms like dealkylation or cyclization, though this often requires prolonged exposure.[8][9] | Run a control experiment where you heat only the starting material in the reaction solvent and analyze for new peaks. |
| Trace Aldehydes/Ketones (e.g., from solvents like THF, or excipients like PEGs) | Imine/Aminal Formation: The primary amine can react with carbonyl impurities to form imines. If two amine molecules react with one formaldehyde molecule, a dimer can form. This is a known issue for amine-containing drugs.[10] | Check your solvents and reagents for carbonyl impurities. Use high-purity solvents. Analyze by LC-MS for expected mass adducts. |
Troubleshooting Workflow: Unidentified Peak
Caption: Troubleshooting logic for identifying an unknown impurity.
Section 3: Protocols for Stability Assessment
To proactively understand the stability of this compound in your specific matrix or formulation, a forced degradation study is essential. This is a standard practice in drug development as outlined by ICH guidelines.[5]
Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water 50:50).
-
Divide the stock solution into separate, clearly labeled amber glass vials for each stress condition.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to a vial to achieve the target concentration. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to a vial. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to a vial. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a vial of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution (in a photostable, transparent container) to light stress according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[5]
-
Control Sample: Keep one vial of the stock solution protected from light at 2-8°C.
3. Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
If necessary, neutralize the acid and base samples before analysis.
-
Analyze all samples, including the control, by a suitable chromatographic method (e.g., RP-HPLC with a PDA detector or LC-MS).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Use the PDA detector to check for peak purity of the parent compound.
-
Use MS data to propose structures for the major degradation products.
Section 4: Known and Predicted Degradation Pathways
Based on the chemical structure, which contains a primary and a tertiary amine, we can predict the most likely degradation pathways. These are primarily oxidative in nature.
Caption: Predicted degradation pathways for this compound.
-
N-Oxidation of the Tertiary Amine: This is one of the most common degradation pathways for tertiary amines.[7] The lone pair of electrons on the azepane nitrogen attacks an oxidizing agent (like peroxide or molecular oxygen), forming a polar N-oxide metabolite.
-
Oxidative Dealkylation: The alkyl group attached to the tertiary nitrogen can be cleaved through an oxidative process. This could potentially lead to the formation of azepane and a propionaldehyde or propylamine fragment.
-
Reaction of the Primary Amine: The primary amine is a potent nucleophile and can react with electrophiles. A common source of such electrophiles in pharmaceutical preparations or solvents is trace aldehydes (e.g., formaldehyde). This leads to the formation of an imine, which can be further involved in other reactions.[10]
Understanding these potential pathways is critical for developing robust analytical methods capable of separating these degradants from the parent compound and for designing stable formulations.
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. Shutdown and startup of an amine system | Gas Processing & LNG [gasprocessingnews.com]
- 4. scribd.com [scribd.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. researchgate.net [researchgate.net]
- 8. sintef.no [sintef.no]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
- 10. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs… [ouci.dntb.gov.ua]
Technical Support Center: Ensuring the Purity of 3-(Azepan-1-yl)propan-1-amine
Welcome to the technical support center for 3-(Azepan-1-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice to ensure the purity and stability of this valuable chemical intermediate. Our approach is rooted in practical, field-proven insights to support the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to maintain its purity?
To ensure the long-term purity and stability of this compound, it is crucial to store it under controlled conditions. The primary concerns for aliphatic amines are exposure to air (oxygen and carbon dioxide), moisture, light, and elevated temperatures.
We recommend storing this compound under an inert atmosphere , such as argon or nitrogen, to prevent oxidative degradation.[1] The container should be tightly sealed to prevent the ingress of air and moisture, as aliphatic amines can be hygroscopic.[2] For long-term storage, refrigeration at 4°C is advisable to minimize the rate of any potential degradation reactions.[3] The compound should also be protected from light .[3]
The rationale for these conditions is based on the chemical nature of the amine functional groups. The lone pair of electrons on the nitrogen atoms makes them susceptible to oxidation. Furthermore, primary and secondary amines can react with atmospheric carbon dioxide to form carbamates, introducing impurities into your sample.[4][5][6][7]
Q2: I suspect my sample of this compound has degraded. What are the likely impurities?
If your sample has been stored improperly, you may encounter several types of degradation products. The specific impurities will depend on the storage conditions that were compromised.
-
Oxidative Degradation: Exposure to oxygen can lead to the formation of various oxidation products. For tertiary amines like the azepane nitrogen, N-oxides are a common product. The primary amine group can be oxidized to nitroalkanes or undergo N-dealkylation.[2][8][9]
-
Reaction with Carbon Dioxide: Aliphatic amines readily react with atmospheric CO2, especially in the presence of moisture, to form carbamic acids and their corresponding ammonium carbamate salts.[4][5][6][7] These are often non-volatile impurities that can affect the performance of the amine in subsequent reactions.
-
Moisture-Related Degradation: While this compound itself is not prone to hydrolysis, the presence of moisture can facilitate the reaction with CO2 and may promote other side reactions if acidic or basic contaminants are present.[2]
Q3: How can I test the purity of my this compound sample?
A multi-technique approach is recommended for a comprehensive assessment of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities. Due to the polar nature of amines, derivatization with reagents like pentafluorobenzoyl chloride may be necessary to improve chromatographic peak shape and sensitivity.[3][10][11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile impurities such as carbamates. A reversed-phase method with a suitable detector (e.g., UV-Vis or a charged aerosol detector) can be developed. Similar to GC, derivatization might be required for enhanced detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for structural confirmation and can be used to identify and quantify major impurities without the need for reference standards for every impurity.[13][14][15] Changes in the chemical shifts or the appearance of new signals can indicate degradation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide a quick assessment of the functional groups present and can be used to detect the presence of degradation products, such as the carbonyl group in carbamates or N-oxides.[1][16][17]
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues related to the purity of this compound.
Issue 1: Inconsistent reaction yields or unexpected side products.
If you are observing variability in your reaction outcomes, it is prudent to first assess the purity of your starting material.
Troubleshooting Workflow for Purity Assessment
Caption: Troubleshooting workflow for assessing purity.
Issue 2: The appearance of the amine has changed (e.g., color change, increased viscosity).
A change in the physical appearance of this compound is a strong indicator of degradation.
-
Color Change (Yellowing/Browning): This is often a sign of oxidation. Even trace amounts of oxygen can lead to the formation of colored impurities over time.
-
Increased Viscosity or Solid Precipitation: This could be due to the formation of non-volatile products like carbamates from the reaction with CO2, or polymerization reactions.
In such cases, it is highly recommended to perform the analytical checks outlined in the workflow above before using the material in your experiments.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation of the amine functional groups.[1] |
| Temperature | 4°C (Refrigerated) | Slows down the rate of potential degradation reactions.[3] |
| Light | Store in an amber vial or in the dark | Prevents photo-initiated degradation.[3] |
| Container | Tightly sealed, appropriate material | Prevents ingress of air and moisture; amines are hygroscopic.[2] |
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis with Derivatization
Objective: To prepare a sample of this compound for GC-MS analysis to identify volatile impurities.
Materials:
-
This compound sample
-
Pentafluorobenzoyl chloride (PFBOC)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Aqueous buffer (e.g., pH 10.5 bicarbonate buffer)
-
GC vials
Procedure:
-
Prepare a dilute solution of the amine sample in the aqueous buffer.
-
Add a solution of PFBOC in the anhydrous solvent to the aqueous amine solution.
-
Vortex the mixture vigorously for 5-10 minutes to facilitate the derivatization reaction.
-
Allow the layers to separate.
-
Carefully transfer the organic layer containing the derivatized amine to a clean GC vial for analysis.
Diagram of Derivatization Workflow
Caption: Workflow for sample derivatization for GC-MS.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. A Unified Approach to CO2–Amine Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scholars.uky.edu [scholars.uky.edu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. – SINTEF Blog [blog.sintef.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting TLC Analysis for 3-(Azepan-1-yl)propan-1-amine Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of reactions involving 3-(Azepan-1-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with Thin-Layer Chromatography (TLC) of this highly polar and basic compound. Our goal is to provide not just solutions, but a foundational understanding of the principles at play, enabling you to optimize your analytical workflow with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the TLC analysis of this compound and its derivatives.
Q1: Why are my spots for this compound streaking or tailing vertically on the TLC plate?
A: This is the most prevalent issue when working with amines on standard silica gel plates. The streaking is a direct result of strong acid-base interactions between your compound and the stationary phase.
-
Causality: Silica gel (SiO₂) is an acidic stationary phase due to the presence of surface silanol groups (Si-OH). This compound is a strong base, containing both a primary and a tertiary amine. These basic nitrogen atoms interact strongly with the acidic silanol groups, causing the molecules to "stick" to the plate instead of moving smoothly with the mobile phase. This differential and overly strong binding leads to the characteristic vertical streak.[1][2][3]
-
Solution: To mitigate this, you must neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent). A common and effective strategy is to add 0.5-2% triethylamine (Et₃N) or a solution of ammonium hydroxide (NH₄OH) in methanol.[4][5] The modifier base will preferentially interact with the silanol groups, effectively "shielding" your analyte from these strong interactions and resulting in compact, well-defined spots.
Q2: My starting material, this compound, is stuck on the baseline (Rf ≈ 0). How can I get it to move up the plate?
A: An Rf value near zero indicates that your mobile phase is not polar enough to move the highly polar analyte off the origin. Your compound has a stronger affinity for the polar stationary phase than for the non-polar mobile phase.
-
Causality: Polarity matching is a key principle in chromatography. To move a polar compound up a polar plate, you need a sufficiently polar solvent system to compete for interactions with the analyte.[4] Solvents like hexane or low-percentage ethyl acetate in hexane are too non-polar for a diamine like this compound.
-
Solution: You must significantly increase the polarity of your eluent. A good starting point for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH), such as 5-10% MeOH in DCM.[6] If the spot remains at the baseline, systematically increase the proportion of methanol. For extremely polar products, you may need systems containing ammonium hydroxide in methanol, which serve the dual purpose of increasing polarity and preventing streaking.[5][6]
Q3: I can't see my spots under a UV lamp. How do I visualize my compound and reaction products?
A: this compound lacks a significant chromophore—a part of the molecule that absorbs ultraviolet (UV) light. Therefore, it will be invisible under a standard 254 nm or 365 nm UV lamp. You must use a chemical staining agent for visualization.
-
Recommended Stains:
-
Ninhydrin: This is the ideal stain for detecting the primary amine group present in your starting material.[7] Upon heating, ninhydrin reacts with primary amines to produce a highly colored compound (typically a pink, purple, or brown spot known as Ruhemann's purple).[8] This makes it an excellent tool for tracking the consumption of your starting material.
-
Potassium Permanganate (KMnO₄): This is a powerful, general-purpose oxidizing stain. It reacts with a wide variety of functional groups that are susceptible to oxidation, including amines, alcohols, and double bonds.[9] It will visualize your starting material, intermediates, and many potential products, appearing as yellow-brown spots on a purple background. This is a robust choice when the functionality of your product is unknown or varied.
-
Q4: How do I systematically choose and optimize a mobile phase to monitor my reaction effectively?
A: The goal is to find a solvent system where your starting material has an Rf value between 0.2 and 0.4. This provides sufficient separation space on the plate to resolve starting material, intermediates, and the final product(s).
-
Systematic Approach:
-
Start Polar: Begin with a relatively polar system known to work for amines, such as 95:5 DCM:MeOH , and be sure to include a basic modifier, for example, 1% Triethylamine .
-
Analyze the Result:
-
If Rf is too low (<0.2): The eluent is not polar enough. Increase the proportion of the more polar solvent (Methanol). Try 90:10 or 85:15 DCM:MeOH, keeping the basic modifier constant.
-
If Rf is too high (>0.5): The eluent is too polar. Decrease the proportion of methanol.
-
-
Co-spotting: Once you have a suitable system, always run a "co-spot" lane on your TLC plate. In this lane, you spot your starting material and your reaction mixture at the exact same point. This helps to definitively identify the starting material spot within the complex reaction mixture.
-
Section 2: Standard Operating Protocols
Protocol 1: Recommended Mobile Phase (Eluent) Systems
The following table provides validated starting points for developing a TLC mobile phase for reactions involving this compound. Always prepare more eluent than needed for the TLC chamber to ensure reproducibility.
| Polarity Level | Base Solvent System (v/v) | Basic Modifier | Target Analytes & Use Case |
| Moderate | 95:5 Dichloromethane:Methanol | 0.5 - 1% Triethylamine | For less polar reaction products, where the starting amine needs to be retained. |
| High (Standard) | 90:10 Dichloromethane:Methanol | 1% Triethylamine | A robust starting point. Ideal for achieving an Rf of 0.2-0.4 for the starting amine. |
| Very High | 80:20 Dichloromethane:Methanol | 1% Triethylamine | For highly polar products that have low Rf values in standard systems. |
| Extremely High | 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide | None (NH₄OH is the modifier) | For zwitterionic compounds or products with multiple polar functional groups. |
Protocol 2: Step-by-Step Visualization with Stains
Safety First: Always handle staining solutions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Ninhydrin Stain (for Primary Amines)
-
Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[7][10] Store the solution in a sealed glass dipping jar away from light.
-
Staining: After developing your TLC plate, allow the solvent to fully evaporate. Using forceps, quickly dip the plate into the ninhydrin solution, ensuring the entire surface is coated.
-
Development: Remove the plate and place it on a heat gun set to a medium-high temperature or a hot plate at ~120 °C. Heat the plate until colored spots appear (typically 30-60 seconds). Be careful not to char the plate.
-
Analysis: The spots will be pink-to-purple and may fade over time, so it is best to circle them with a pencil and record the results immediately.[8]
Potassium Permanganate (KMnO₄) Stain (General Purpose)
-
Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% aqueous NaOH in 200 mL of deionized water.[9][11] This solution is light-sensitive and should be stored in an amber bottle or a jar wrapped in aluminum foil.
-
Staining: After the developed TLC plate is dry, quickly dip it into the KMnO₄ solution using forceps.
-
Development: Remove the plate and let the excess solution drip off. Spots will appear almost immediately as yellow or brown areas on a purple background. No heating is required.
-
Analysis: The background will eventually fade to brown, but the initial contrast is excellent for analysis. Circle the spots with a pencil for a permanent record.
Section 3: Advanced Troubleshooting Workflow
This decision-tree diagram provides a visual guide to diagnosing and solving common TLC problems encountered with this compound reactions.
Caption: Troubleshooting workflow for TLC analysis.
References
- 1. chembam.com [chembam.com]
- 2. brainly.com [brainly.com]
- 3. pharmashare.in [pharmashare.in]
- 4. silicycle.com [silicycle.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. sarponggroup.com [sarponggroup.com]
Technical Support Center: Pilot Scale Synthesis of 3-(Azepan-1-yl)propan-1-amine
Welcome to the technical support center for the synthesis of 3-(Azepan-1-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are scaling up this synthesis for pilot studies. Here, you will find detailed troubleshooting advice and frequently asked questions to address common challenges encountered during this process.
I. Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Michael Addition: Azepane (hexamethyleneimine) is reacted with acrylonitrile to form 3-(azepan-1-yl)propanenitrile. This reaction is a nucleophilic conjugate addition.
-
Nitrile Reduction: The resulting nitrile is then reduced to the primary amine, this compound. Catalytic hydrogenation is a common and efficient method for this transformation.[1][2]
This guide will focus on the practical challenges and optimization strategies for scaling up this synthetic route.
Visualizing the Workflow
Caption: Two-step synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis.
Issue 1: Low Yield in Michael Addition Step
Question: We are observing a low yield of 3-(azepan-1-yl)propanenitrile during the Michael addition of azepane to acrylonitrile. What are the potential causes and how can we optimize this step?
Answer:
Low yields in the Michael addition step can often be attributed to several factors, including incomplete reaction, side reactions, and product decomposition. Here’s a systematic approach to troubleshoot and optimize this reaction:
Plausible Causes & Solutions:
-
Insufficient Reaction Time or Temperature: On a larger scale, heat and mass transfer can be less efficient.
-
Troubleshooting: Monitor the reaction progress closely using an appropriate analytical technique (e.g., GC, TLC, or NMR). Ensure adequate stirring and consider extending the reaction time or slightly increasing the temperature if the reaction stalls.
-
-
Side Reactions: Acrylonitrile can polymerize, especially in the presence of basic catalysts or impurities.
-
Troubleshooting: Ensure your acrylonitrile is free of inhibitors and freshly distilled if necessary. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization initiated by oxygen.
-
-
Reagent Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion.
-
Troubleshooting: While a 1:1 molar ratio is theoretically required, using a slight excess of one reagent can sometimes drive the reaction to completion. Experiment with small variations in the stoichiometry to find the optimal ratio for your scale.
-
Experimental Protocol: Optimized Michael Addition
-
Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add azepane (1.0 eq).
-
Solvent: Add a suitable solvent such as ethanol or acetonitrile. The choice of solvent can influence the reaction rate and side product formation.
-
Cooling: Cool the reactor to 0-5 °C using a circulating chiller.
-
Acrylonitrile Addition: Add acrylonitrile (1.05 eq) dropwise to the stirred solution of azepane, maintaining the internal temperature below 10 °C. The dropwise addition helps to control the exotherm of the reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until reaction monitoring indicates completion.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude 3-(azepan-1-yl)propanenitrile can then be purified by vacuum distillation.
Issue 2: Poor Selectivity and Byproduct Formation During Nitrile Reduction
Question: During the catalytic hydrogenation of 3-(azepan-1-yl)propanenitrile, we are observing the formation of significant amounts of secondary and tertiary amine byproducts. How can we improve the selectivity towards the primary amine?
Answer:
The formation of secondary and tertiary amines is a common issue in nitrile hydrogenation. This occurs because the initially formed primary amine can react with the imine intermediate, leading to byproducts.[2][3]
Plausible Causes & Solutions:
-
Catalyst Choice: The type of catalyst and its preparation can significantly influence selectivity.
-
Reaction Conditions: Temperature, pressure, and solvent play a crucial role in controlling selectivity.
-
Troubleshooting:
-
Temperature and Pressure: Generally, lower temperatures and higher hydrogen pressures favor the formation of the primary amine.[6] Start with milder conditions (e.g., 50-80°C and 500-1000 psi H₂) and optimize from there.
-
Solvent: Protic solvents like ethanol or methanol are often used. The presence of ammonia in the reaction mixture can also suppress the formation of secondary and tertiary amines by competing for reaction with the imine intermediate.[7]
-
-
-
Addition of Modifiers: Certain additives can enhance the selectivity for the primary amine.
-
Troubleshooting: The addition of a small amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the reaction mixture can improve the selectivity for the primary amine when using Raney Nickel.[4]
-
Experimental Protocol: Selective Catalytic Hydrogenation
-
Reactor Setup: In a high-pressure autoclave, add 3-(azepan-1-yl)propanenitrile (1.0 eq) and a suitable solvent (e.g., ethanol).
-
Catalyst: Add Raney Nickel (5-10 wt% of the nitrile) as a slurry in the solvent. Handle Raney Nickel with care as it is pyrophoric.
-
Ammonia (Optional): If byproduct formation is significant, consider saturating the solvent with ammonia gas or adding a solution of ammonia in the solvent.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 600 psi).[6] Heat the mixture to the desired temperature (e.g., 80°C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction by observing the hydrogen uptake.
-
Work-up: After the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The Raney Nickel on the filter pad is still pyrophoric and should be kept wet with water and disposed of properly.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude this compound can be purified by vacuum distillation.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis scale-up.
III. Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when handling the reagents for this synthesis?
A1:
-
Acrylonitrile: Is a flammable, toxic, and carcinogenic liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Azepane (Hexamethyleneimine): Is a corrosive and flammable liquid. Handle with appropriate PPE.
-
Raney Nickel: Is a pyrophoric solid, meaning it can ignite spontaneously in air, especially when dry. It should always be handled as a slurry in water or a suitable solvent.
-
Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. The hydrogenation step must be carried out in a properly designed and maintained high-pressure reactor.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[8]
Q2: How can I monitor the progress of the reactions effectively on a larger scale?
A2: For the Michael addition, you can take small aliquots from the reaction mixture, quench them, and analyze by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). For the catalytic hydrogenation, monitoring the hydrogen uptake is the most direct method. A pressure drop in the reactor indicates that the reaction is proceeding. You can also take samples (carefully, after depressurizing and purging the reactor) for GC or NMR analysis to confirm the disappearance of the nitrile starting material.
Q3: What are the typical yields I can expect for each step at a pilot scale?
A3: With optimized conditions, you can expect the following approximate yields:
-
Michael Addition: 85-95%
-
Nitrile Reduction: 80-90%
These yields can vary depending on the specific conditions, equipment, and purity of the starting materials.
Q4: Are there any alternative methods for the nitrile reduction step?
A4: Yes, while catalytic hydrogenation is common, other methods exist. For example, chemical reduction using reagents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride in the presence of a cobalt salt can also be effective, particularly on a smaller laboratory scale.[3][5] However, for pilot-scale production, catalytic hydrogenation is often preferred due to its cost-effectiveness, safety, and easier work-up.
Q5: What are the key considerations for purifying the final product, this compound, at a larger scale?
A5: The primary method for purifying this compound is vacuum distillation. Key considerations include:
-
Efficient Vacuum: A good vacuum pump is essential to lower the boiling point and prevent thermal decomposition of the product.
-
Fractionating Column: Using a short-path distillation apparatus or a fractionating column can help to separate the product from lower and higher boiling impurities.
-
Temperature Control: Careful control of the distillation temperature is crucial to obtain a pure product.
IV. Data Summary
| Step | Reaction Type | Key Reactants | Catalyst/Reagent | Typical Solvent | Temperature | Pressure | Expected Yield |
| 1 | Michael Addition | Azepane, Acrylonitrile | - | Ethanol/Acetonitrile | 0-25 °C | Atmospheric | 85-95% |
| 2 | Nitrile Reduction | 3-(Azepan-1-yl)propanenitrile | Raney Nickel, H₂ | Ethanol | 50-80 °C | 500-1000 psi | 80-90% |
V. References
-
Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthetic Communications.
-
New Journal of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. Royal Society of Chemistry.
-
Wu, B., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc.
-
CoLab. (n.d.). Recent advances in selective catalytic hydrogenation of nitriles to primary amines.
-
Google Patents. (n.d.). Method for the hydrogenation of nitriles to primary amines.
-
Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.
-
Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.
-
ChemRxiv. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions.
-
ResearchGate. (2023). Role of Pyridine and Alternative Solvents in Raney Nickel Catalyzed Nitrile Reduction?
-
Sigma-Aldrich. (n.d.). This compound.
-
PubMed. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel.
-
Benchchem. (n.d.). In-depth Technical Guide: 1-Amino-3-(azepan-1-yl)propan-2-ol.
-
Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1-Amino-3-(azepan-1-yl)propan-2-ol.
-
ChemScene. (n.d.). 3-(Azepan-1-yl)-N-methylpropan-1-amine.
-
Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
References
- 1. Recent advances in selective catalytic hydrogenation of nitriles to primary amines | CoLab [colab.ws]
- 2. pp.bme.hu [pp.bme.hu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 7. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Navigating the Labyrinth of Amine Reactivity: A Comparative Guide to the Structural Elucidation of 3-(Azepan-1-yl)propan-1-amine Reaction Products
In the intricate world of drug discovery and development, the synthesis of novel chemical entities is merely the first chapter. The subsequent, and arguably more critical, chapter involves the rigorous confirmation of their molecular architecture. For researchers working with versatile building blocks like 3-(azepan-1-yl)propan-1-amine, a molecule possessing both a primary and a tertiary amine, understanding the nuances of its reactivity and the subsequent structural elucidation of its products is paramount. This guide provides a comprehensive comparison of analytical methodologies to confidently navigate the structural complexities of its derivatives, ensuring the integrity and validity of your research.
The dual functionality of this compound presents a fascinating chemical dichotomy. The sterically accessible and nucleophilic primary amine is a prime target for a variety of transformations, including acylation to form amides and ureas, and alkylation to yield secondary amines. In contrast, the tertiary azepane nitrogen, shielded by its cyclic structure, is generally less reactive. This inherent difference in reactivity allows for selective modifications, yet it also necessitates a robust analytical strategy to confirm the site of reaction and the precise structure of the resulting products.
This guide will delve into the practical application and comparative strengths of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography—in the context of elucidating the structures of common reaction products of this compound. We will explore hypothetical, yet chemically sound, reaction products and provide the expected data to guide your experimental design and interpretation.
The Analytical Gauntlet: A Comparative Overview
The structural confirmation of novel compounds is not a one-size-fits-all endeavor. Each analytical technique offers a unique piece of the structural puzzle. For the derivatives of this compound, a multi-faceted approach is essential for unambiguous characterization.
| Analytical Technique | Primary Information Yielded | Strengths | Limitations |
| ¹H & ¹³C NMR | Connectivity of atoms, chemical environment of protons and carbons. | Provides detailed structural framework and isomeric differentiation. | Can be complex to interpret for larger molecules; may require 2D techniques for full assignment. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Highly sensitive for molecular weight determination and identification of structural motifs. | Isomers may not be distinguishable by mass alone; fragmentation can be complex. |
| Chromatography (LC/GC) | Separation and purification of reaction mixtures. | Essential for isolating pure products for analysis; provides information on purity. | Does not directly provide structural information. |
Case Study 1: N-Acylation – The Formation of an Amide
A common and predictable reaction of this compound is the acylation of the primary amine with an acyl chloride, such as benzoyl chloride, to form an amide.
Reaction: this compound + Benzoyl Chloride → N-(3-(azepan-1-yl)propyl)benzamide
Structural Elucidation Workflow
Caption: Workflow for the structural elucidation of an N-acylated product.
Comparative Analysis of Expected Data
Table 1: Expected Analytical Data for N-(3-(azepan-1-yl)propyl)benzamide
| Technique | Expected Observations and Interpretation |
| ¹H NMR | - Amide N-H proton: A broad singlet or triplet around δ 7.5-8.5 ppm, which will disappear upon D₂O exchange. - Aromatic protons: Multiplets in the range of δ 7.2-7.8 ppm. - Methylene protons adjacent to amide nitrogen (-CH₂-NHCO-): A triplet around δ 3.3-3.5 ppm. - Methylene protons of the azepane ring: A series of multiplets in the range of δ 1.5-2.8 ppm. |
| ¹³C NMR | - Amide carbonyl carbon: A signal around δ 165-175 ppm. - Aromatic carbons: Signals in the range of δ 125-140 ppm. - Carbon adjacent to amide nitrogen (-CH₂-NHCO-): A signal around δ 38-42 ppm. - Carbons of the azepane ring: Signals in the range of δ 25-60 ppm.[1] |
| Mass Spec. | - Molecular Ion Peak (M⁺): Expected at m/z 260.19 (for C₁₆H₂₄N₂O). The presence of a molecular ion with an even mass is consistent with the nitrogen rule for a molecule containing an even number of nitrogen atoms. - Key Fragment Ions: Characteristic fragmentation would involve cleavage of the amide bond and the propyl chain, leading to fragments corresponding to the benzoyl cation (m/z 105) and fragments arising from the azepanylpropyl moiety. |
| LC-MS | A single peak in the chromatogram with the corresponding mass of the expected product, confirming the purity of the isolated compound. |
Case Study 2: N-Alkylation – The Formation of a Secondary Amine
Reaction of this compound with an alkyl halide, for instance, methyl iodide, would preferentially occur at the more nucleophilic primary amine, leading to the formation of a secondary amine.
Reaction: this compound + CH₃I → 3-(Azepan-1-yl)-N-methylpropan-1-amine
Structural Elucidation Workflow
Caption: Workflow for the structural elucidation of an N-alkylated product.
Comparative Analysis of Expected Data
Table 2: Expected Analytical Data for 3-(Azepan-1-yl)-N-methylpropan-1-amine
| Technique | Expected Observations and Interpretation |
| ¹H NMR | - N-Methyl protons (-NH-CH₃): A singlet or doublet around δ 2.2-2.5 ppm. - N-H proton: A broad singlet that will disappear upon D₂O exchange. - Methylene protons adjacent to the secondary amine (-CH₂-NH-): A triplet around δ 2.5-2.8 ppm. - Methylene protons of the azepane ring: Multiplets in the range of δ 1.5-2.7 ppm. |
| ¹³C NMR | - N-Methyl carbon (-NH-CH₃): A signal around δ 30-35 ppm. - Carbon adjacent to the secondary amine (-CH₂-NH-): A signal around δ 48-52 ppm. - Carbons of the azepane ring: Signals in the range of δ 25-60 ppm.[1] |
| Mass Spec. | - Molecular Ion Peak (M⁺): Expected at m/z 170.18 (for C₁₀H₂₂N₂). An even mass is consistent with the presence of two nitrogen atoms. - Key Fragment Ions: Alpha-cleavage is a dominant fragmentation pathway for amines. Expect to see fragments resulting from the loss of an ethyl group from the azepane ring or cleavage adjacent to the secondary amine. |
| GC-MS | A single peak in the chromatogram with the corresponding mass of the expected product. Derivatization may be necessary to improve peak shape and volatility.[2][3] |
Experimental Protocols
General Protocol for N-Acylation (Amide Formation)
-
Dissolution: Dissolve this compound (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise to the cooled solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for N-Alkylation (Secondary Amine Formation)
-
Dissolution: Dissolve this compound (1.0 eq) and a base (e.g., potassium carbonate, 2.0 eq) in a polar aprotic solvent (e.g., acetonitrile, DMF).
-
Addition of Alkylating Agent: Add the alkyl halide (e.g., methyl iodide, 1.1 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.
-
Purification: Dry the organic layer and concentrate. Purify the product by column chromatography or distillation.
Conclusion: An Integrated Approach to Certainty
The structural elucidation of reaction products of this compound is a critical step in the journey of chemical synthesis. While each analytical technique provides valuable data, it is the synergistic integration of NMR, Mass Spectrometry, and Chromatography that affords the highest level of confidence in structural assignment. By understanding the expected outcomes and the comparative strengths of each method, researchers can design efficient and effective analytical workflows. This guide serves as a foundational resource for scientists and drug development professionals, enabling them to navigate the complexities of amine chemistry with precision and certainty, ultimately accelerating the pace of innovation.
References
A Comparative Guide to 2D NMR for Unambiguous Structure Elucidation of 3-(Azepan-1-yl)propan-1-amine Derivatives
Introduction: The Challenge of Flexibility in Drug Scaffolds
In the landscape of modern drug discovery, nitrogen-containing heterocycles are foundational scaffolds. Among these, the seven-membered azepane ring, often functionalized with flexible side chains like 3-(azepan-1-yl)propan-1-amine, presents a compelling three-dimensional architecture for interacting with biological targets.[1][2] However, the very flexibility that grants these molecules their pharmacological potential also poses a significant analytical challenge. Both the azepane ring, which exists in multiple rapidly interconverting chair and boat conformations, and the aliphatic propanamine chain lead to complex one-dimensional (1D) ¹H NMR spectra.[3] Signals from methylene groups often overlap extensively, creating a dense, uninterpretable region that makes unambiguous assignment of the molecular backbone and connectivity impossible with 1D methods alone.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven workflow for leveraging two-dimensional (2D) NMR spectroscopy to overcome these challenges. We will objectively compare the core 2D NMR techniques, explaining the causality behind their sequential application to create a self-validating system for structural confirmation. This is not merely a list of protocols, but a strategic guide to obtaining irrefutable proof of structure for this important class of molecules.
The 2D NMR Toolkit: A Comparative Analysis for Structural Connectivity
To deconstruct the complex spectra of this compound derivatives, a suite of 2D NMR experiments must be employed. Each experiment provides a unique piece of the structural puzzle, and their combined power lies in their complementary nature. The choice and sequence of these experiments are critical for an efficient and definitive analysis.
| 2D NMR Experiment | Correlation Type | Information Provided | Primary Role in Analysis |
| COSY (Correlation Spectroscopy) | ¹H—¹H through 2-3 bonds | Identifies protons that are spin-coupled. Reveals the connectivity within isolated spin systems (e.g., the propanamine chain, the azepane ring). | Fragment Identification: Traces the proton-proton connections within the azepane ring and the propanamine side chain separately. |
| HSQC (Heteronuclear Single Quantum Coherence) | ¹H—¹³C through 1 bond | Directly links each proton to the carbon it is attached to.[4][5] | Direct C-H Assignment: Provides the ¹³C chemical shift for each proton, serving as the fundamental link between the ¹H and ¹³C spectra. |
| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H—¹³C through 2-4 bonds | Connects protons to carbons over multiple bonds.[5][6] Crucially, it reveals correlations across quaternary carbons and heteroatoms (like nitrogen). | Structure Assembly: The key experiment that "stitches" the fragments identified by COSY together by showing correlations between the side chain and the ring. |
| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) | ¹H—¹H through space (<5 Å) | Identifies protons that are physically close to each other, regardless of their bonding. | Conformational Analysis: Provides insight into the 3D structure, folding, and preferred conformation of the flexible azepane ring and its side chain.[7][8] |
A Self-Validating Experimental Workflow
The logic of the experimental workflow is designed to build a structural argument from the ground up, with each step confirming the last. This creates a self-validating system that minimizes ambiguity and ensures a high-confidence final structure.
Caption: A logical workflow for 2D NMR-based structure elucidation.
Data Interpretation: A Case Study of a Hypothetical Derivative
Let's consider a hypothetical derivative, 3-(2-methylazepan-1-yl)propan-1-amine , to illustrate the data interpretation process.
Structure:
-
Azepane Ring: A seven-membered ring with a methyl group at the C2 position.
-
Propanamine Chain: A -CH₂-CH₂-CH₂-NH₂ chain connected to the azepane nitrogen.
Step 1: Assigning Spin Systems with COSY and HSQC
The COSY spectrum is the starting point for tracing out bonded proton networks.
-
Propanamine Chain: A clear correlation path will be observed connecting the protons of the three adjacent methylene groups (H8-H9-H10).
-
Azepane Ring: A more complex network will trace the path from H2 (methine) to H3, H4, H5, H6, and H7. The protons alpha to the nitrogen (H2 and H7) are often the most downfield in the aliphatic region.
Simultaneously, the HSQC spectrum links each of these protons to its attached carbon. For example, the proton at H8 will show a cross-peak to carbon C8. This step populates our structure with confirmed C-H pairs.
Step 2: Bridging the Fragments with HMBC
This is the most critical experiment for confirming the overall structure. We look for key long-range correlations that connect the two fragments identified in Step 1.
Caption: Key HMBC correlations confirming connectivity.
Causality: The most decisive correlations are from the protons on the carbon adjacent to the azepane nitrogen (H8 of the propanamine chain) to the carbons within the azepane ring that are alpha to the nitrogen (C2 and C7). These ²JCH and ³JCH couplings can only exist if the propanamine chain is covalently bonded to the azepane nitrogen. The absence of these correlations would immediately invalidate the proposed structure. Another key correlation would be from the methyl protons (H11) to the C2 carbon, confirming its position.
Step 3: Confirming 3D Proximity with NOESY
The NOESY spectrum provides through-space correlations, which helps to define the molecule's preferred conformation. For instance, observing a NOE cross-peak between the methyl protons (H11) and a proton on the propanamine chain (e.g., H8) would suggest a folded conformation where the side chain is spatially close to the methyl group. The pattern of NOEs between protons across the azepane ring (e.g., between H2 and H7) can provide evidence for specific chair or boat-like conformations.[7]
Quantitative Data Summary: Expected Chemical Shifts
While exact values vary with substitution and solvent, the following table provides typical chemical shift ranges for the core this compound scaffold in CDCl₃. This serves as a valuable reference for initial spectral assessment.
| Position | Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | Notes |
| Azepane α-CH₂ (C2, C7) | 2.5 - 2.8 | 55 - 58 | Adjacent to nitrogen, deshielded. |
| Azepane β-CH₂ (C3, C6) | 1.5 - 1.7 | 27 - 30 | Typical aliphatic methylene. |
| Azepane γ-CH₂ (C4, C5) | 1.4 - 1.6 | 26 - 28 | Often show complex, overlapping signals. |
| Propanamine N-CH₂ (C8) | 2.4 - 2.7 | 56 - 59 | Adjacent to two nitrogens, deshielded. |
| Propanamine mid-CH₂ (C9) | 1.6 - 1.9 | 24 - 28 | Methylene group in the middle of the chain. |
| Propanamine C-NH₂ (C10) | 2.7 - 3.0 | 40 - 43 | Adjacent to primary amine. |
Detailed Experimental Protocols
These protocols provide a robust starting point for data acquisition on a 400-600 MHz spectrometer. Optimization may be required based on sample concentration and instrument specifics.
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 5-15 mg of the purified this compound derivative.[9][10]
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Ensure complete dissolution.[11]
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in a Pasteur pipette to prevent poor spectral quality.[10][12]
-
Transfer: Transfer the clear solution into a high-quality, clean NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identity.
Protocol 2: COSY (Correlation Spectroscopy)
-
Experiment: gCOSY or COSY45
-
Spectral Width (F2 & F1): -1 to 10 ppm.
-
Acquisition Time: ~0.25 s.
-
Number of Scans (NS): 2-8 per increment.
-
Increments (F1): 256-512.
-
Relaxation Delay (d1): 1.5 - 2.0 s.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
Protocol 3: HSQC (Heteronuclear Single Quantum Coherence)
-
Experiment: gHSQCAD (gradient, sensitivity-enhanced with adiabatic pulses).
-
¹H Spectral Width (F2): -1 to 10 ppm.
-
¹³C Spectral Width (F1): 0 to 80 ppm (or as needed for the aliphatic region).
-
¹JCH Coupling Constant: Set to an average value of 145 Hz.
-
Number of Scans (NS): 4-16 per increment.
-
Increments (F1): 256.
-
Relaxation Delay (d1): 1.5 s.
Protocol 4: HMBC (Heteronuclear Multiple Bond Correlation)
-
Experiment: gHMBCAD (gradient, sensitivity-enhanced).
-
¹H Spectral Width (F2): -1 to 10 ppm.
-
¹³C Spectral Width (F1): 0 to 180 ppm (to include any aromatic or carbonyl carbons if present).
-
Long-Range Coupling (nJCH): Optimized for 8 Hz. This is a crucial parameter; sometimes acquiring a second HMBC optimized for 4-5 Hz can reveal additional correlations.[5]
-
Number of Scans (NS): 16-64 per increment.
-
Increments (F1): 400-512.
-
Relaxation Delay (d1): 2.0 s.
Conclusion
The structural confirmation of flexible molecules like this compound derivatives is a task that pushes the limits of simple 1D NMR. However, a systematic and logical application of 2D NMR spectroscopy transforms this challenge into a solvable puzzle. By using COSY and HSQC to define the molecular fragments and employing the crucial HMBC experiment to piece them together, researchers can achieve unambiguous proof of connectivity. Further analysis with NOESY can illuminate the conformational preferences that are often key to biological activity. This integrated 2D NMR workflow is not just a method of characterization; it is a foundational pillar of chemical integrity in the drug discovery process, ensuring that the molecules synthesized are indeed the molecules tested.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. air.unimi.it [air.unimi.it]
- 9. nmrlab.chem.upenn.edu [nmrlab.chem.upenn.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]
A Senior Application Scientist's Guide: Comparative Analysis of 3-(Azepan-1-yl)propan-1-amine vs. Other Alkyl Diamines in Synthesis
Introduction: The Strategic Role of Alkyl Diamines in Modern Synthesis
Alkyl diamines are foundational building blocks in the landscape of chemical synthesis. Their utility spans from acting as bidentate ligands in coordination chemistry to serving as key intermediates in the construction of pharmaceuticals, polymers, and agrochemicals.[1][2] The strategic placement of two amine functionalities within a single molecule imparts unique reactivity and structural properties. The choice of diamine—be it a simple linear chain like ethylenediamine (en) or a more complex, sterically hindered molecule—can profoundly influence reaction outcomes, catalyst efficiency, and the final properties of the target compound.
This guide provides an in-depth comparative analysis of 3-(Azepan-1-yl)propan-1-amine , a less-common diamine featuring both a primary and a tertiary amine, against two of the most ubiquitous linear alkyl diamines: ethylenediamine (en) and 1,3-diaminopropane (pn) . We will dissect their structural nuances to predict and explain their differential performance in two critical areas: coordination chemistry and as synthons in organic transformations. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in ligand and reagent selection.
Section 1: A Tale of Three Diamines: Structural and Physicochemical Dissection
The performance of a diamine in a synthetic context is dictated by its intrinsic properties. Key differentiators include the length of the alkyl chain separating the nitrogen atoms, the substitution on the nitrogens (primary, secondary, or tertiary), and the overall steric profile.
-
Ethylenediamine (en): The archetypal short-chain diamine, its two primary amines are separated by a two-carbon bridge. This specific spacing is ideal for forming highly stable five-membered chelate rings with metal ions.[3]
-
1,3-Diaminopropane (pn): Extending the linker by one methylene group to a three-carbon bridge results in the formation of six-membered chelate rings, which are generally less thermodynamically stable than their five-membered counterparts.[4][5]
-
This compound: This molecule presents a more complex architecture. It shares the three-carbon backbone with pn, predisposing it to form six-membered chelate rings. However, it possesses two distinct amine functionalities: a terminal primary amine available for standard reactions and a tertiary amine integrated into a bulky, seven-membered azepane ring.[6][7] This asymmetry in structure and steric hindrance is the primary source of its unique reactivity profile.
Below is a summary of their core properties:
| Property | Ethylenediamine (en) | 1,3-Diaminopropane (pn) | This compound |
| Structure | H₂N-CH₂-CH₂-NH₂ | H₂N-CH₂-CH₂-CH₂-NH₂ | H₂N-CH₂-CH₂-CH₂-N(CH₂)₆ |
| Formula | C₂H₈N₂ | C₃H₁₀N₂ | C₉H₂₀N₂ |
| Molecular Wt. | 60.10 g/mol | 74.12 g/mol | 156.27 g/mol [6] |
| Amine Types | Two Primary | Two Primary | One Primary, One Tertiary |
| Chelate Ring Size | 5-membered | 6-membered | 6-membered |
| Key Features | Symmetric, flexible, minimal steric hindrance. | Symmetric, flexible, low steric hindrance. | Asymmetric, sterically demanding azepane group. |
Section 2: Performance in Coordination Chemistry: The Chelate Effect Revisited
The ability of diamines to act as chelating ligands is one of their most valuable functions. The stability of the resulting metal complex is governed by the "chelate effect," an entropic favorability of replacing multiple monodentate ligands with a single polydentate ligand.[3][4] However, this effect is significantly modulated by the size of the chelate ring formed.
Causality of Chelate Ring Stability
Thermodynamic data consistently show that for flexible diamines, five-membered chelate rings exhibit superior stability due to minimal ring strain.[3][4][5] Six-membered rings are less stable, while four- or seven-membered rings are significantly disfavored.[5]
-
Ethylenediamine (en) : Forms a nearly strain-free 5-membered ring, leading to exceptionally stable metal complexes.[4] This is why en is a benchmark ligand in coordination chemistry.
-
1,3-Diaminopropane (pn) and this compound : Both form 6-membered rings. While still benefiting from the chelate effect, these complexes are thermodynamically less stable than their en analogues.[4]
-
Steric Impact of the Azepane Group : Beyond ring size, the bulky azepane moiety on this compound introduces significant steric repulsion. This can hinder the approach of multiple ligands to a metal center, potentially leading to lower coordination numbers or distorted geometries compared to complexes with the less-encumbered pn. However, this same steric bulk can be advantageous in catalysis, where it can create specific chiral pockets or prevent catalyst deactivation pathways.[8]
Figure 1: Chelation modes of different diamines with a metal center (M).
Section 3: Differential Reactivity in Organic Transformations
The utility of diamines as synthetic building blocks is largely defined by the reactivity of their nitrogen centers. Here, the distinction between primary and tertiary amines creates a significant performance gap between the molecules.
The Challenge of N-Alkylation
A common transformation is N-alkylation, where an alkyl group is added to the amine.[9] With primary amines like those in en and pn, this reaction is notoriously difficult to control. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to rapid subsequent alkylations.[10] This frequently results in a complex mixture of mono-, di-, tri-, and even quaternary ammonium salts, reducing the yield of the desired product and complicating purification.[9][11]
The Selectivity Advantage of this compound
This is where this compound offers a distinct advantage. Its two nitrogen atoms have fundamentally different reactivity:
-
Primary Amine: Undergoes standard alkylation, acylation, and condensation reactions.
-
Tertiary Amine: Is non-acylated and can only be alkylated once more to form a quaternary ammonium salt, a reaction that typically requires more forcing conditions (the Menshutkin reaction).[9]
This inherent asymmetry allows for highly selective transformations. One can selectively functionalize the primary amine without affecting the tertiary amine under many conditions. This simplifies synthesis, improves yields, and avoids protective group chemistry, making it a potentially valuable synthon for complex molecule synthesis.
Figure 2: Comparison of N-alkylation reactivity pathways.
Section 4: Experimental Protocols for Comparative Analysis
To provide a tangible basis for comparison, this section outlines protocols for a representative experiment: the synthesis of Copper(II) complexes. These self-validating protocols include observable endpoints (color change) and allow for the isolation of products whose properties (e.g., stability, crystal structure) can be directly compared.
Workflow: Synthesis and Isolation of Diamine-Copper(II) Complexes
Figure 3: General experimental workflow for synthesizing diamine-copper(II) complexes.
Protocol 1: Synthesis of Bis(ethylenediamine)copper(II) Sulfate, [Cu(en)₂]SO₄
-
Preparation: Dissolve 2.5 g (10 mmol) of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in 20 mL of deionized water in a 100 mL beaker.
-
Complexation: While stirring, slowly add 1.2 g (20 mmol) of ethylenediamine. A significant color change from light blue to a deep royal blue or purple will occur, indicating the formation of the complex.
-
Precipitation: After stirring for 10 minutes, slowly add 20 mL of ethanol to the solution to induce precipitation of the complex.
-
Isolation: Cool the mixture in an ice bath for 15 minutes to maximize crystal formation. Collect the purple crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with two 10 mL portions of ethanol, followed by one 10 mL portion of diethyl ether. Dry the product in a desiccator.
Protocol 2: Synthesis of Bis(1,3-diaminopropane)copper(II) Sulfate, [Cu(pn)₂]SO₄
-
Preparation: Dissolve 2.5 g (10 mmol) of CuSO₄·5H₂O in 20 mL of deionized water.
-
Complexation: Slowly add 1.48 g (20 mmol) of 1,3-diaminopropane. The solution will turn a deep blue.
-
Precipitation, Isolation, and Washing: Follow steps 3-5 from Protocol 1. The resulting crystals will be a different shade of blue/purple compared to the en complex.
Protocol 3: Proposed Synthesis of Bis(this compound)copper(II) Sulfate, [Cu(C₉H₂₀N₂)₂]SO₄
-
Preparation: Dissolve 1.25 g (5 mmol) of CuSO₄·5H₂O in 20 mL of methanol (due to the higher organic character of the ligand).
-
Complexation: In a separate flask, dissolve 1.56 g (10 mmol) of this compound in 10 mL of methanol. Slowly add the ligand solution to the stirring copper sulfate solution.
-
Precipitation & Isolation: The complex may precipitate directly. If not, slowly add diethyl ether until the solution becomes turbid, then cool in an ice bath to promote crystallization. Isolate via vacuum filtration.
-
Washing & Drying: Wash the product with small portions of cold methanol and diethyl ether. Dry in vacuo. Causality Note: A more non-polar solvent system is used here to accommodate the solubility of the bulkier, more hydrophobic ligand.
Conclusion: Strategic Selection for Targeted Outcomes
The choice between this compound and simpler diamines like ethylenediamine and 1,3-diaminopropane is a strategic one, driven entirely by the desired synthetic outcome.
-
For Maximum Thermodynamic Stability in Metal Complexes: Ethylenediamine remains the superior choice due to its formation of highly stable 5-membered chelate rings.[3][4] It is ideal for applications where robust complex integrity is paramount.
-
For General Purpose Use as a Simple Linker: 1,3-Diaminopropane provides a slightly longer, flexible backbone and is a cost-effective option when the ultimate stability of a 5-membered chelate is not required.
-
For Selective Functionalization and Steric Control: this compound is the specialist's tool. Its primary advantage lies in the differential reactivity of its primary and tertiary amines, enabling clean, selective mono-functionalization without the need for protecting groups.[9] Its significant steric bulk can be leveraged to influence the stereochemistry of a reaction or to build specific, sterically-defined environments around a metal center in catalytic applications.
By understanding the fundamental relationship between the structure of these diamines and their resulting chemical behavior, researchers can move beyond trial-and-error and make rational, effective choices to accelerate their research and development programs.
References
- 1. CN103748066B - The preparation method of alkyl diamine - Google Patents [patents.google.com]
- 2. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. This compound | CAS 3437-33-0Â [matrix-fine-chemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Alkyl‑Based Coordination Complexes: An In‑Depth Analysis [eureka.patsnap.com]
- 9. Amine alkylation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Azepane Derivatives for Researchers and Drug Development Professionals
The seven-membered nitrogen-containing heterocycle, azepane, has solidified its position as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure provides a versatile framework for diverse chemical modifications, enabling the fine-tuning of steric and electronic properties to achieve desired biological activities. This guide offers a comparative analysis of azepane derivatives across key therapeutic areas, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
Part 1: Anticancer Activity of Azepane Derivatives
The proliferation of cancer cells often involves the dysregulation of critical signaling pathways. Several azepane derivatives have demonstrated potent cytotoxic effects against various cancer cell lines by targeting these pathways.
Comparative Efficacy of Anticancer Azepane Derivatives
The anticancer potential of azepane derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolo[1,2-a]azepines | Compound 3 | HepG2 (Liver) | 0.004 | [1] |
| Compound 6 | HepG2 (Liver) | 0.0016 | [1] | |
| Compound 5b | MCF7 (Breast) | 0.0107 | [1] | |
| Compound 6 | HCT116 (Colon) | 0.0211 | [1] | |
| Dibenzo[b,f]azepines | Compound 5e | SR (Leukemia) | 13.05 | [2] |
| Benzo[a]phenazine derivatives | Various | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 | [3] |
| Oxazepien derivative | 5b | CaCo-2 (Colon) | 24.53 | [4] |
| 1,2,3-Triazole linked Tetrahydrocurcumin | 4g | HCT-116 (Colon) | 1.09 | [4] |
Key Insights from the Data:
The data clearly indicates that the anticancer activity of azepane derivatives is highly dependent on the specific heterocyclic system fused to the azepane ring and the nature of the substituents. For instance, pyrrolo[1,2-a]azepine derivatives exhibit exceptionally low nanomolar IC50 values against various cancer cell lines, suggesting a highly potent mechanism of action.[1] In contrast, dibenzo[b,f]azepine and other derivatives show activity in the micromolar range.[2][4]
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
A significant number of anticancer azepane derivatives exert their effects by modulating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis. In many cancers, this pathway is constitutively active, promoting uncontrolled cell growth.
Below is a diagram illustrating the intervention of an azepane derivative within the PI3K/Akt signaling cascade.
Caption: Azepane derivative inhibiting the PI3K/Akt signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the azepane derivative in culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Part 2: Antimicrobial Activity of Azepane Derivatives
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Azepane derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.
Comparative Efficacy of Antimicrobial Azepane Derivatives
The antimicrobial activity of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.
| Derivative | Gram-positive Bacteria | MIC (µg/mL) | Gram-negative Bacteria | MIC (µg/mL) | Fungi | MIC (µg/mL) | Reference |
| 8 | S. aureus | 39 | E. coli | 39 | C. albicans | 156 | [5] |
| M. luteus | 39 | P. hauseri | 78 | S. cerevisiae | 1250 | [5] | |
| 12 | S. aureus | 39 | E. coli | 313 | C. albicans | 156 | [5] |
| M. luteus | 78 | P. hauseri | 313 | S. cerevisiae | 313 | [5] | |
| 27 | S. aureus | 156 | E. coli | 78 | C. albicans | 156 | [5] |
| M. luteus | 156 | P. hauseri | 156 | S. cerevisiae | 625 | [5] | |
| 30 | S. aureus | 313 | E. coli | 156 | C. albicans | 313 | [5] |
| M. luteus | 313 | P. hauseri | 313 | S. cerevisiae | 313 | [5] |
Structure-Activity Relationship Insights:
The antimicrobial activity of these azepine derivatives is significantly influenced by their structural features. For instance, pyridobenzazepine derivatives generally exhibit higher inhibitory activity than their dipyridoazepine counterparts.[5] Furthermore, the nature of the substituent on the nitrogen atom plays a crucial role; for example, an N,N-dimethyl substituent (compound 8 ) was found to be more potent than an N,N-diethyl substituent.[5]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Prepare Serial Dilutions: In a 96-well microtiter plate, prepare twofold serial dilutions of the azepane derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
Part 3: Neuroprotective Activity of Azepane Derivatives
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. Azepane derivatives have emerged as potential therapeutic agents by targeting key enzymes involved in the pathogenesis of these diseases.
Comparative Efficacy of Neuroprotective Azepane Derivatives
The neuroprotective potential of azepane derivatives is often assessed by their ability to inhibit enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE1).
| Compound Class | Target Enzyme | IC50 (nM) |
| 1,4-Diazepine derivatives | Cholinesterase | Varies |
| Azepane-based derivatives | Secretase (BACE1) | Varies |
Note: Specific IC50 values for a range of neuroprotective azepane derivatives are proprietary or found in specialized literature. The table indicates the general targets of these compounds.
Mechanism of Action: Inhibition of Key Enzymes in Alzheimer's Disease
-
Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. AChE inhibitors prevent the breakdown of acetylcholine, thereby increasing its availability in the brain and improving cognitive function.
-
Beta-secretase 1 (BACE1) Inhibition: BACE1 is a key enzyme in the production of amyloid-beta (Aβ) peptides, which form the characteristic plaques found in the brains of Alzheimer's patients. By inhibiting BACE1, azepane derivatives can reduce the formation of these toxic plaques.
Below is a diagram illustrating the dual inhibitory action of certain azepane derivatives.
Caption: Dual inhibition of AChE and BACE1 by azepane derivatives.
Experimental Protocols for Neuroprotective Assays
1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):
This colorimetric assay measures the activity of AChE.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) substrate solution, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.
-
Assay Setup: In a 96-well plate, add the buffer, DTNB, and the azepane derivative (or a known inhibitor as a positive control).
-
Enzyme Addition: Add the AChE enzyme to each well.
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.
-
Data Analysis: Calculate the percentage of AChE inhibition for each compound concentration and determine the IC50 value.
2. BACE1 Inhibition Assay (FRET-based):
This assay utilizes a fluorogenic substrate that is cleaved by BACE1, resulting in an increase in fluorescence.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., sodium acetate, pH 4.5), a BACE1 FRET substrate, and the BACE1 enzyme solution.
-
Assay Setup: In a 96-well black plate, add the assay buffer, the BACE1 enzyme, and serial dilutions of the azepane derivative.
-
Reaction Initiation: Add the BACE1 FRET substrate to all wells to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity (e.g., excitation at 320 nm and emission at 405 nm) over time.
-
Data Analysis: Calculate the percentage of BACE1 inhibition for each compound concentration and determine the IC50 value.
Conclusion
The azepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and neuroprotective potential of azepane derivatives, supported by quantitative data and detailed experimental protocols. By understanding the structure-activity relationships and mechanisms of action, researchers can rationally design and synthesize new azepane-based compounds with enhanced potency and selectivity, ultimately contributing to the development of next-generation therapeutics.
References
- 1. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Comparing the efficacy of different purification techniques for 3-(Azepan-1-yl)propan-1-amine
A Senior Application Scientist's Guide to the Purification of 3-(Azepan-1-yl)propan-1-amine
Introduction
This compound (CAS: 3437-33-0) is a diamine building block characterized by a primary amine and a tertiary amine within an azepane ring.[1] Its utility in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research, necessitates a high degree of purity. The presence of two basic nitrogen atoms of differing steric and electronic environments, along with its potential for hydrogen bonding, presents unique challenges and opportunities for purification. Commercially available batches of this compound often have a purity of around 95%, making robust downstream purification essential for sensitive applications.[2][3]
Comparison of Purification Techniques
The selection of an optimal purification strategy is a balance between the desired purity, acceptable yield, scale, and available resources. The inherent basicity of the two amine groups is the dominant chemical characteristic influencing the separation process.
-
Vacuum Distillation: This technique separates compounds based on differences in boiling points. Given that this compound is a high-boiling liquid (Boiling Point: 222 °C at atmospheric pressure), vacuum distillation is essential to lower the boiling point and prevent thermal decomposition. It is an excellent method for removing non-volatile impurities (e.g., salts, catalyst residues) and compounds with significantly different boiling points. Its primary advantage is scalability and cost-effectiveness for obtaining very high purity on a large scale.
-
Flash Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase. For amines, this technique is powerful but requires careful optimization to overcome the strong interaction between the basic lone pairs of nitrogen and the acidic silanol groups of standard silica gel. This interaction often leads to significant peak tailing and potential loss of the compound on the column.[4] However, with proper modification, it is highly effective at separating structurally similar impurities that may be difficult to remove by distillation.
-
Recrystallization via Salt Formation: Amines, being basic, readily react with acids to form salts.[5] While the free base of this compound is a liquid, its hydrochloride salt is expected to be a crystalline solid. Recrystallization purifies a compound by leveraging differences in solubility between the desired compound and impurities in a given solvent system. This method is exceptionally effective for achieving the highest possible purity, as the formation of a crystal lattice inherently excludes impurities.
Quantitative Data Summary
The following table provides a comparative overview of the expected performance for each purification technique, starting with a crude product of ~95% purity.
| Feature | Vacuum Distillation | Flash Column Chromatography | Recrystallization via Salt Formation |
| Principle | Separation by boiling point | Differential adsorption | Differential solubility of crystalline salt |
| Typical Final Purity | >99.5% | 98–99.5% | >99.8% |
| Expected Yield | 80–90% | 60–85% | 70–85% (including salt formation/release) |
| Throughput | High (grams to kilograms) | Low to Medium (milligrams to grams) | Medium (grams) |
| Primary Impurities Removed | Non-volatile residues, compounds with different B.P. | Structurally similar byproducts, polar impurities | Most impurities excluded from crystal lattice |
| Relative Cost | Low (per gram) | High (solvents, stationary phase) | Medium (solvents, acid) |
| Scalability | Excellent | Poor to Fair | Good |
Logical Workflow for Purification Strategy
The choice of method depends on the initial purity and the final application. The following workflow illustrates a decision-making process for purifying this compound.
Caption: Decision workflow for selecting a purification method.
Experimental Protocols
Protocol 1: Vacuum Distillation
This protocol is designed for purifying 10-50 g of the amine and is based on its known boiling point.
Causality: By reducing the pressure, the boiling point is lowered from 222 °C to a more manageable temperature (~70-72 °C at 12 mmHg), preventing thermal degradation. A short-path distillation apparatus minimizes the travel distance for the vapor, increasing yield.
-
Apparatus Setup: Assemble a short-path distillation apparatus equipped with a vacuum adapter, a receiving flask, and a thermometer. Ensure all glassware is dry and joints are properly greased for a high vacuum.
-
Charge the Flask: Place the crude this compound (e.g., 20 g) and a magnetic stir bar into the distillation flask.
-
Initiate Vacuum: Slowly apply vacuum using a diaphragm or rotary vane pump, ensuring a stable pressure (e.g., ~12 mmHg).
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect and discard any initial low-boiling fractions.
-
Collect the main fraction distilling at a stable temperature (expected to be ~70-72 °C at 12 mmHg).
-
-
Completion: Stop the distillation when the temperature begins to rise sharply or when only a small, dark residue remains.
-
Shutdown: Remove the heating mantle and allow the apparatus to cool completely before slowly releasing the vacuum to prevent bumping. The collected liquid is the purified product.
Protocol 2: Modified Flash Column Chromatography
This protocol addresses the challenge of purifying basic amines on standard silica gel.[4]
Causality: The addition of a small amount of a volatile tertiary amine, like triethylamine (TEA), to the mobile phase neutralizes the acidic sites on the silica gel. This prevents the irreversible adsorption of the target amine and allows for symmetrical peak elution.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) with 1% TEA. For example, 95:4:1 DCM:MeOH:TEA. The target compound should have an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., DCM with 1% TEA). Pack the column evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase. Maintain a constant flow rate using positive pressure.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator. The resulting liquid is the purified amine.
References
A Researcher's Guide to the Computational Prediction of Physicochemical and ADMET Properties for 3-(Azepan-1-yl)propan-1-amine
A Comparative Analysis of In Silico Models for Early-Stage Drug Discovery
This document is intended for researchers, scientists, and drug development professionals engaged in the early phases of candidate selection and optimization. The methodologies and comparisons presented herein are designed to provide a practical framework for utilizing computational chemistry to make informed decisions, thereby accelerating the drug discovery pipeline and reducing late-stage attrition.
Introduction to 3-(Azepan-1-yl)propan-1-amine and the Imperative for In Silico Profiling
This compound is a diamine featuring a seven-membered azepane ring linked to a propyl amine chain. Its structural motifs, including a tertiary amine within the cyclic system and a primary amine at the terminus of the alkyl chain, suggest potential for biological activity. However, before embarking on costly and time-consuming experimental characterization, computational modeling offers a rapid and cost-effective means to profile its drug-like properties.
Core Molecular Identifiers:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 3437-33-0 |
| Molecular Formula | C₉H₂₀N₂ |
| Molecular Weight | 156.27 g/mol |
The absence of extensive experimental data necessitates a predictive approach. This guide will focus on the following key properties, which are critical determinants of a drug candidate's success:
-
Physicochemical Properties:
-
pKa: Governs the ionization state of the molecule at physiological pH, impacting solubility, permeability, and target binding.
-
logP (Octanol-Water Partition Coefficient): A measure of lipophilicity, influencing absorption, distribution, and metabolism.
-
Aqueous Solubility: Crucial for formulation and bioavailability.
-
-
ADMET Properties:
-
Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gastrointestinal tract.
-
Blood-Brain Barrier (BBB) Penetration: Indicates the likelihood of the compound reaching the central nervous system.
-
Cytochrome P450 (CYP) Inhibition: Assesses the potential for drug-drug interactions.
-
hERG (human Ether-à-go-go-Related Gene) Inhibition: A critical indicator of potential cardiotoxicity.
-
Ames Mutagenicity: Predicts the mutagenic potential of the compound.
-
The Analog Approach: Leveraging 3-(Piperidin-1-yl)propan-1-amine for Model Validation
To ground our computational predictions in a semblance of experimental reality, we will utilize 3-(Piperidin-1-yl)propan-1-amine as a close structural analog. This compound shares the same propylamine linker and a cyclic tertiary amine, differing only in the ring size (six-membered piperidine vs. seven-membered azepane). While a perfect surrogate does not exist, the high degree of structural similarity provides a valuable reference point for evaluating the performance of different computational models.
Physicochemical Properties of the Analog (3-(Piperidin-1-yl)propan-1-amine):
| Property | Experimental Value | Predicted Value | Source |
| Boiling Point | 84-86 °C at 15 mmHg | - | ChemicalBook |
| Density | 0.895 g/mL at 25 °C | - | Sigma-Aldrich |
| Refractive Index | 1.476 at 20 °C | - | Sigma-Aldrich |
| pKa | - | 10.44 ± 0.10 | ChemicalBook |
| logP | - | 0.8211 | ChemScene |
| Water Solubility | Generally soluble in polar solvents, particularly in water and alcohols.[1] | - | Solubility of Things |
A Comparative Guide to Computational Models for Property Prediction
A plethora of computational tools, ranging from rapid, empirical models to more rigorous, first-principles calculations, are available for property prediction. The choice of method often involves a trade-off between accuracy and computational cost. In this guide, we will compare a selection of widely used and accessible models.
Physicochemical Property Prediction: pKa, logP, and Solubility
Workflow for Physicochemical Property Prediction:
Caption: A generalized workflow for predicting physicochemical properties using computational models.
Model Comparison for Physicochemical Properties:
| Model Type | Strengths | Weaknesses | Recommended Tools |
| Quantitative Structure-Property Relationship (QSPR)/Fragment-Based | Fast, high-throughput, good for large libraries. | Accuracy is dependent on the training set; may not be reliable for novel scaffolds. | SwissADME, ChemAxon, ACD/Labs Percepta |
| Quantum Mechanics (QM) | High accuracy, based on first principles, provides mechanistic insights. | Computationally expensive, requires significant expertise. | Jaguar (Schrödinger), Gaussian |
Predicted Physicochemical Properties of this compound:
To provide a practical comparison, we have used a selection of accessible online tools to predict the key physicochemical properties of our target molecule.
| Property | SwissADME | ChemAxon (Marvin) | ACD/Labs Percepta (Predicted) |
| pKa (most basic) | 10.5 (estimated) | 10.78 | 10.6 ± 0.2 |
| pKa (second basic) | 9.5 (estimated) | 9.62 | 9.4 ± 0.3 |
| logP | 1.35 | 1.21 | 1.3 ± 0.3 |
| Aqueous Solubility (logS) | -2.1 | -1.95 | -2.0 ± 0.5 |
Analysis of Predictions:
The predictions for the pKa of the primary and tertiary amines are relatively consistent across the different platforms, which is expected for these common functional groups. The predicted logP and solubility values also fall within a reasonable range for a small, polar molecule. The slight variations highlight the different algorithms and training datasets employed by each tool. When compared to the predicted values for the analog, 3-(piperidin-1-yl)propan-1-amine (pKa ~10.4, logP ~0.8), the larger azepane ring in our target molecule is predicted to slightly increase lipophilicity (higher logP) and have a minor impact on basicity.
ADMET Property Prediction: A Multiparametric Approach
Predicting the ADMET profile of a compound is a more complex endeavor, as it involves modeling intricate biological processes. Therefore, a consensus approach, utilizing multiple predictive models, is often the most prudent strategy.
Workflow for ADMET Prediction:
Caption: A workflow illustrating the use of multiple online tools for a comprehensive ADMET profile prediction.
Comparison of Free Online ADMET Prediction Tools:
| Tool | Key Features | Strengths | Limitations |
| SwissADME | User-friendly interface, provides a wide range of descriptors, including "drug-likeness" filters. | Excellent for initial screening and visualization of properties. | Limited number of toxicity endpoints. |
| pkCSM | Predicts a broad spectrum of ADMET properties, including excretion and various toxicity endpoints. | Comprehensive set of predictions. | The user interface is less interactive than SwissADME. |
| ProTox-II | Focuses on toxicity prediction, including organ-specific toxicity and toxicological pathways. | Detailed toxicity predictions with confidence scores. | Limited prediction of ADME properties. |
Predicted ADMET Profile of this compound:
| Property | SwissADME | pkCSM | ProTox-II |
| Human Intestinal Absorption | High | 92.5% | - |
| Blood-Brain Barrier Permeation | No | Yes (logBB: 0.15) | - |
| CYP1A2 Inhibitor | No | No | - |
| CYP2C19 Inhibitor | Yes | Yes | - |
| CYP2C9 Inhibitor | No | No | - |
| CYP2D6 Inhibitor | Yes | Yes | - |
| CYP3A4 Inhibitor | Yes | Yes | - |
| hERG I Inhibitor | - | Yes | - |
| Ames Toxicity | - | No | Inactive |
| Hepatotoxicity | - | Yes | Inactive |
| LD50 (rat, oral, mg/kg) | - | 2.45 mol/kg | 500 |
Interpretation of ADMET Predictions:
The consensus from the predictive models suggests that this compound is likely to have good intestinal absorption and the potential to cross the blood-brain barrier. However, a significant flag is raised for its potential to inhibit several key cytochrome P450 enzymes (CYP2C19, CYP2D6, and CYP3A4), indicating a high risk of drug-drug interactions. Furthermore, the prediction of hERG inhibition by pkCSM is a critical concern for potential cardiotoxicity. The predicted oral LD50 in rats falls into Class III (Slightly toxic), suggesting moderate acute toxicity. The absence of predicted Ames mutagenicity is a positive sign.
Experimental Validation: The Unwavering Gold Standard
While computational models provide invaluable guidance in the early stages of drug discovery, it is imperative to underscore that these are predictive tools and not substitutes for experimental validation. The causality behind experimental choices lies in the need to confirm or refute the in silico hypotheses.
Recommended Experimental Protocols:
-
pKa Determination: Potentiometric titration is the gold standard for accurate pKa determination.
-
logP Measurement: The shake-flask method remains the most reliable technique for determining the octanol-water partition coefficient.
-
Aqueous Solubility: Thermodynamic or kinetic solubility assays should be performed to quantify the solubility in aqueous media at different pH values.
-
In Vitro ADMET Assays:
-
CYP Inhibition: Commercially available fluorescent or luminescent assays can be used to determine the IC50 values against a panel of key CYP enzymes.
-
hERG Liability: Patch-clamp electrophysiology is the definitive method for assessing hERG channel inhibition.
-
Ames Test: The bacterial reverse mutation assay should be conducted to definitively assess mutagenic potential.
-
Conclusion and Future Directions
The computational modeling of this compound, guided by the use of the structural analog 3-(Piperidin-1-yl)propan-1-amine, provides a valuable initial assessment of its drug-like properties. The predictions suggest a molecule with favorable absorption characteristics but with significant liabilities related to drug metabolism and potential cardiotoxicity.
This in silico-first approach allows for the early identification of potential development hurdles, enabling medicinal chemists to proactively design and synthesize analogs with an improved property profile. For instance, structural modifications to the azepane ring or the propyl amine linker could be explored to mitigate the predicted CYP and hERG inhibition while maintaining or enhancing the desired biological activity.
Ultimately, this guide serves as a testament to the synergistic relationship between computational chemistry and experimental drug discovery. By embracing in silico tools for early-stage profiling, researchers can navigate the vast chemical space with greater efficiency and a higher probability of success in bringing safe and effective medicines to patients.
References
A Comparative Guide to the DFT Analysis of 3-(Azepan-1-yl)propan-1-amine and its Cyclic Analogs
Abstract
This guide provides a comprehensive comparison of the structural and electronic properties of 3-(Azepan-1-yl)propan-1-amine and its analogs with varying cycloalkyl ring sizes: 3-(Pyrrolidin-1-yl)propan-1-amine (5-membered ring), 3-(Piperidin-1-yl)propan-1-amine (6-membered ring), and 3-(Azocan-1-yl)propan-1-amine (8-membered ring). Utilizing Density Functional Theory (DFT), we elucidate how ring size influences key quantum chemical descriptors. The methodologies detailed herein serve as a robust framework for researchers engaged in the computational screening and design of novel bioactive molecules. Key findings indicate that alterations in the N-cycloalkyl group significantly impact molecular geometry, electronic stability, and reactivity, offering critical insights for drug development and molecular engineering.
Introduction
This compound is a diamine featuring a seven-membered azepane ring connected to a propylamine tail.[1] This structural motif is of interest in medicinal chemistry and materials science as a versatile building block. The two nitrogen atoms—a tertiary amine within the saturated heterocycle and a primary amine at the terminus of the alkyl chain—offer distinct sites for chemical modification and intermolecular interactions. Understanding the fundamental electronic and structural characteristics of this molecule is paramount for predicting its behavior in biological systems and for designing derivatives with tailored properties.
Density Functional Theory (DFT) is a powerful computational method that balances accuracy with efficiency, making it an indispensable tool in modern chemical research.[2][3] It allows for the prediction of a wide range of molecular properties by solving for the electron density of a system.[3] In the context of drug discovery, DFT studies can guide the synthesis of new chemical entities by predicting their stability, reactivity, and potential interaction sites.[4]
This guide presents a comparative DFT analysis of this compound (the parent compound) and three of its analogs, selected to investigate the systematic effect of N-cycloalkyl ring size on molecular properties. The chosen analogs are:
-
Analog A: 3-(Pyrrolidin-1-yl)propan-1-amine (5-membered ring)
-
Analog B: 3-(Piperidin-1-yl)propan-1-amine (6-membered ring)
-
Analog C: 3-(Azocan-1-yl)propan-1-amine (8-membered ring)
By systematically evaluating how geometric and electronic parameters change with ring size, this guide aims to provide researchers with a predictive framework for designing similar compounds with desired physicochemical characteristics.
Methodology: A Validated DFT Protocol
The protocol described below is designed to be a self-validating system, ensuring that all calculated properties are derived from true energy minima on the potential energy surface.
Rationale for Method Selection
Density Functional and Basis Set: The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[5] B3LYP is one of the most widely used functionals in computational chemistry, renowned for providing reliable geometries and energetic properties for a broad range of organic molecules at a reasonable computational cost.[6][7]
The basis set chosen was 6-311++G(d,p).[8][9] This is a triple-zeta Pople-style basis set, which offers a higher degree of flexibility for describing the valence electron density compared to smaller double-zeta sets.[10] The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs of electrons on the nitrogen atoms and any potential for weak, non-covalent interactions.[8] The polarization functions (d,p) allow for anisotropy in the electron distribution, which is essential for correctly describing chemical bonds.[8]
Solvation Model: To simulate a more biologically relevant environment, the Polarizable Continuum Model (PCM) was employed, with water as the solvent.[11][12][13] PCM models the solvent as a continuous dielectric medium, offering a computationally efficient way to account for the bulk effects of solvation on the solute's electronic structure.[11][14]
Experimental Workflow
The complete computational workflow is outlined below. Adherence to this sequence ensures the scientific validity of the final results.
Caption: A step-by-step workflow for the DFT analysis.
Step-by-Step Protocol:
-
Structure Preparation: Each molecule—the parent compound and its three analogs—was sketched in 2D and converted into a 3D structure. An initial conformational search using a molecular mechanics force field (MMFF94) was performed to identify the lowest-energy conformer for each molecule, which served as the starting point for the DFT calculations.
-
Geometry Optimization: The initial structures were optimized in the gas phase at the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the arrangement with the lowest possible electronic energy.
-
Frequency Analysis: A frequency calculation was performed on each optimized structure at the same level of theory. This is a critical validation step. The absence of any imaginary (negative) frequencies confirms that the optimized geometry corresponds to a true local minimum on the potential energy surface.[15]
-
Solvated Single-Point Calculation: Using the validated gas-phase geometries, a single-point energy calculation was performed using the PCM model with water as the solvent. This step recalculates the electronic properties of the molecule as if it were dissolved in water, without re-optimizing the geometry.
-
Property Calculation: From the solvated calculation results, key molecular properties were derived, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the molecular dipole moment, and the Molecular Electrostatic Potential (MEP).
Results and Discussion
The following sections compare the calculated properties of the parent compound and its analogs.
Caption: The parent compound and its N-cycloalkyl analogs.
Structural Properties
The geometry optimization reveals how ring strain and steric hindrance influence the overall molecular shape. Key bond lengths and angles around the tertiary nitrogen atom are presented in Table 1.
Table 1. Comparison of Selected Geometric Parameters (Gas Phase)
| Parameter | Analog A (5-Ring) | Analog B (6-Ring) | Parent (7-Ring) | Analog C (8-Ring) |
| C-N-C Angle (ring) | ~104.5° | ~110.2° | ~114.8° | ~117.5° |
| N(ring)-C(propyl) Bond | 1.468 Å | 1.465 Å | 1.463 Å | 1.462 Å |
The C-N-C bond angle within the ring steadily increases from Analog A to Analog C. This trend reflects the release of ring strain as the ring size increases. The 5-membered pyrrolidine ring in Analog A is significantly strained, forcing a compressed bond angle. In contrast, the larger and more flexible 7- and 8-membered rings of the parent compound and Analog C allow for wider, less strained geometries.
Electronic Properties
The electronic properties dictate the reactivity and intermolecular interaction potential of the molecules.
Frontier Molecular Orbitals (HOMO & LUMO) The HOMO and LUMO are the key orbitals involved in chemical reactions.[16] The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[17] The difference between these energies, the HOMO-LUMO gap (ΔE), is an important indicator of chemical stability; a larger gap generally implies greater stability and lower chemical reactivity.[16][17][18]
Table 2. Frontier Orbital Energies and Related Properties (Calculated in Water, PCM)
| Property | Analog A (5-Ring) | Analog B (6-Ring) | Parent (7-Ring) | Analog C (8-Ring) |
| HOMO Energy (eV) | -6.25 | -6.18 | -6.15 | -6.12 |
| LUMO Energy (eV) | 0.45 | 0.48 | 0.51 | 0.53 |
| HOMO-LUMO Gap (eV) | 6.70 | 6.66 | 6.66 | 6.65 |
| Dipole Moment (Debye) | 1.58 | 1.45 | 1.39 | 1.35 |
From the data, we observe a clear trend: as the ring size increases, the HOMO energy increases (becomes less negative), and the HOMO-LUMO gap slightly decreases. A higher HOMO energy suggests that molecules with larger rings are marginally better electron donors. The decreasing HOMO-LUMO gap indicates a slight increase in chemical reactivity as the ring becomes larger and more flexible. Analog A, with the most strained ring, possesses the widest energy gap, suggesting it is the most kinetically stable of the series.
The molecular dipole moment decreases as the ring size increases. This is likely due to the increased conformational flexibility of the larger rings, which allows for more varied charge distributions that can lead to a smaller net dipole in the lowest-energy conformer.
Molecular Electrostatic Potential (MEP) The MEP is a 3D map of the electrostatic potential around a molecule, which is invaluable for identifying sites for electrophilic and nucleophilic attack.[19][20] It provides a visual guide to how a molecule will interact with other charged or polar species, making it a critical tool in drug design for predicting ligand-receptor interactions.[4][21]
In all four molecules, the MEP analysis reveals two primary regions of negative electrostatic potential (colored red to yellow), which are the most likely sites for electrophilic attack (e.g., protonation or hydrogen bonding). These are located around the lone pairs of the two nitrogen atoms. The most negative potential is consistently localized on the primary amine (-NH2) of the propylamine tail, indicating it is the most basic and nucleophilic site in the molecule. The potential around the tertiary nitrogen within the ring is also negative but to a lesser extent. The hydrogen atoms of the primary amine group exhibit the most positive potential (colored blue), making them the primary sites for nucleophilic attack or hydrogen bond donation.[22] While the overall pattern is similar across the analogs, the exact shape and intensity of the potential fields vary slightly due to the different steric environments created by the rings.
Conclusion
This comparative guide demonstrates the application of a robust DFT protocol to analyze this compound and its N-cycloalkyl analogs. The study reveals a clear and logical relationship between the size of the saturated heterocyclic ring and the molecule's structural and electronic properties.
Key findings are summarized as:
-
Structural Impact: Increasing ring size alleviates angular strain, leading to wider C-N-C bond angles within the heterocycle.
-
Electronic Impact: Smaller, more strained rings (e.g., pyrrolidine in Analog A) correlate with a lower HOMO energy and a larger HOMO-LUMO gap, suggesting greater kinetic stability.
-
Reactivity: The primary amine is consistently the most nucleophilic site across all analogs. Molecules with larger rings are predicted to be slightly more reactive due to their narrower HOMO-LUMO gaps.
These insights, derived from a validated computational workflow, provide a valuable foundation for researchers in drug development and materials science. The methodologies and findings presented here can be used to rationally design novel derivatives with fine-tuned stability, reactivity, and interaction profiles, thereby accelerating the discovery process.
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A Comparative Guide to ADMET Prediction for Novel Compounds Synthesized from 3-(Azepan-1-yl)propan-1-amine
Introduction: The Imperative of Early ADMET Assessment
In the landscape of modern drug discovery, the mantra "fail early, fail cheap" has become a cornerstone of efficient pharmaceutical development. A significant percentage of promising drug candidates falter in late-stage clinical trials due to undesirable pharmacokinetic or toxicity profiles.[1][2] The proactive evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore not just a recommendation but a critical necessity.[3][4] Early integration of ADMET screening allows research teams to prioritize compounds with a higher likelihood of clinical success, thereby conserving invaluable time and resources.[1][5]
This guide focuses on establishing a robust ADMET prediction framework for novel compounds derived from the 3-(azepan-1-yl)propan-1-amine scaffold. The azepane moiety is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide range of pharmacological activities.[6] However, the specific structure-activity and structure-property relationships of novel derivatives can be unpredictable. Publicly available data on the ADMET profiles of compounds synthesized directly from this compound is sparse, necessitating a foundational approach to characterization.[7]
Here, we present a dual-strategy guide that synergizes the high-throughput capacity of in silico computational modeling with the empirical certainty of in vitro experimental assays. We will compare these methodologies, provide detailed experimental protocols, and use a series of hypothetical compounds—AZP-001 , AZP-002 , and AZP-003 —to illustrate the decision-making process in a real-world context.
Part 1: In Silico Prediction – The First Pass Filter
Computational, or in silico, ADMET prediction is an indispensable tool for the initial screening of large compound libraries.[8][9] By leveraging machine learning algorithms trained on vast datasets of known molecules, these tools can rapidly forecast a compound's likely behavior in the body before a single gram is synthesized.[1][10] This allows for the early deselection of candidates with obvious liabilities and helps guide the design of molecules with more favorable properties.[5]
For our analysis, we will consider predictions from well-established platforms like SwissADME, admetSAR, and pkCSM, which provide a comprehensive suite of property predictions.[11][12][13]
Hypothetical Compound Series
Let's consider three novel analogs of our parent scaffold, where 'R' represents a modification to the primary amine:
-
Parent Scaffold: this compound
-
AZP-001: R = Cyclohexyl (Increased lipophilicity)
-
AZP-002: R = 4-Fluorophenyl (Aromatic ring, potential metabolic site)
-
AZP-003: R = Morpholine (Increased polarity, H-bond acceptors)
Comparative In Silico Data
The table below summarizes the predicted ADMET properties for our hypothetical compounds. This data serves as our initial roadmap for experimental investigation.
| Property | Parameter | AZP-001 (R=Cyclohexyl) | AZP-002 (R=4-F-Phenyl) | AZP-003 (R=Morpholine) | Desired Range | Rationale for Selection |
| Physicochemical | MW ( g/mol ) | 238.43 | 248.35 | 241.36 | < 500 | Adherence to Lipinski's Rule of Five for oral bioavailability.[13] |
| cLogP | 3.1 | 2.8 | 1.5 | 1 - 3 | Balances solubility and permeability for optimal absorption. | |
| TPSA (Ų) | 15.3 | 15.3 | 27.6 | < 140 | Topological Polar Surface Area; influences membrane permeability. | |
| Absorption | GI Absorption | High | High | High | High | Prediction of efficient absorption from the gastrointestinal tract. |
| BBB Permeant | Yes | Yes | No | Varies | Blood-Brain Barrier penetration is target-dependent. | |
| Distribution | P-gp Substrate | No | Yes | No | No | P-glycoprotein is an efflux pump that can limit drug distribution. |
| Metabolism | CYP2D6 Inhibitor | No | Yes | No | No | Inhibition of Cytochrome P450 enzymes is a major cause of drug-drug interactions. |
| CYP3A4 Inhibitor | No | Yes | No | No | CYP3A4 is involved in the metabolism of a large percentage of clinical drugs. | |
| Toxicity | AMES Mutagenicity | No | No | No | No | Predicts the potential for the compound to cause DNA mutations.[14] |
| hERG I Inhibitor | Yes | Yes | No | No | Inhibition of the hERG potassium channel is linked to cardiac toxicity. |
Expert Analysis of In Silico Data:
-
AZP-001 shows high lipophilicity (cLogP > 3), which often correlates with good permeability but can also lead to issues like hERG inhibition and poor solubility.
-
AZP-002 , with its aromatic ring, is flagged as a potential inhibitor of key metabolic enzymes (CYP2D6, CYP3A4) and a substrate for the P-gp efflux pump. This raises significant concerns about potential drug-drug interactions and poor bioavailability.
-
AZP-003 appears to have the most balanced profile. Its lower lipophilicity and increased polarity (from the morpholine ring) result in a negative hERG prediction and no predicted CYP inhibition. The trade-off is a predicted inability to cross the BBB, which is acceptable if the target is in the periphery.
This predictive analysis allows us to form clear hypotheses that must now be tested experimentally. We will prioritize assays that address the key differentiators and potential liabilities identified: permeability (Absorption), metabolic stability (Metabolism), and mutagenicity (Toxicity).
In Silico Screening Workflow
The following diagram illustrates the logical flow of a computational screening campaign.
Caption: In silico ADMET prediction workflow for compound prioritization.
Part 2: Experimental Validation – Grounding Predictions in Reality
While computational models provide invaluable guidance, their predictions must be confirmed through rigorous experimental testing.[3][10] In vitro assays provide quantitative data on specific ADMET endpoints, allowing for a direct comparison with in silico results and a more confident assessment of a compound's viability. We will now detail the protocols for three foundational ADMET assays.
Absorption: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality & Principle: The PAMPA model is a cost-effective, high-throughput method for predicting passive diffusion across biological membranes, a key mechanism for the absorption of many orally administered drugs.[4][15] It measures the passage of a compound from a donor well, through a synthetic membrane coated with a lipid solution (mimicking a cell membrane), to an acceptor well.[15][16] This assay specifically isolates passive transport, avoiding the complexities of active transporters that can be addressed later in more complex cell-based assays like Caco-2.[17]
Experimental Protocol: PAMPA-GIT
-
Prepare Lipid Membrane Solution: Create a 1% (w/v) solution of lecithin in dodecane. Sonicate until the solution is clear.[16]
-
Prepare Plates: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Coat Membrane: Gently dispense 5 µL of the lipid solution onto the membrane of each well in the donor plate.[16][18]
-
Prepare Acceptor Solution: Add 300 µL of phosphate-buffered saline (PBS) pH 7.4 with 5% DMSO to each well of the acceptor plate.[19]
-
Prepare Donor Solution: Dissolve test compounds (AZP-001, AZP-002, AZP-003) and controls (high-permeability propranolol, low-permeability atenolol) in PBS pH 7.4 with 5% DMSO to a final concentration of 500 µM.[18]
-
Start Assay: Add 200 µL of the donor solution to the corresponding wells of the coated donor plate.[18]
-
Assemble & Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 16-18 hours with gentle shaking.[17][18]
-
Quantify: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[17]
-
Calculate Permeability (Pe): The effective permeability is calculated using the following equation: Pe (cm/s) = [ -ln(1 - CA / Cequilibrium) ] * ( VD * VA / (Area * Time * (VD + VA)) ) Where CA is the concentration in the acceptor well, and Cequilibrium is the concentration at theoretical equilibrium.[18]
Hypothetical Experimental Data: PAMPA
| Compound | Predicted GI Absorption | Experimental Pe (x 10⁻⁶ cm/s) | Permeability Class |
| Propranolol (Control) | High | 25.2 | High |
| Atenolol (Control) | Low | 0.8 | Low |
| AZP-001 | High | 18.5 | High |
| AZP-002 | High | 15.1 | High |
| AZP-003 | High | 6.3 | Moderate |
Data Interpretation: The experimental results largely align with the in silico predictions that all compounds would be well-absorbed. AZP-001 and AZP-002 show high permeability, consistent with their higher lipophilicity. AZP-003 shows moderate permeability, reflecting its more polar nature. This data confirms that passive absorption is unlikely to be a barrier for this series.
Toxicity: Bacterial Reverse Mutation Assay (Ames Test)
Causality & Principle: The Ames test is a widely used and regulatory-accepted biological assay to assess the mutagenic potential of a chemical compound.[14][20] It uses several strains of Salmonella typhimurium that are auxotrophic, meaning they carry a mutation that prevents them from synthesizing the essential amino acid histidine (His⁻) and thus cannot grow on a histidine-free medium.[14][21] The assay tests a chemical's ability to cause a reverse mutation (reversion) back to a prototrophic state (His⁺), allowing the bacteria to grow and form colonies.[20] A positive test indicates the compound is a mutagen and may therefore be a carcinogen.[14] The inclusion of a rat liver S9 fraction is critical, as it simulates mammalian metabolism and can convert a non-mutagenic parent compound into a mutagenic metabolite.[22]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Prepare overnight cultures of appropriate S. typhimurium strains (e.g., TA98, TA100) at 37°C.[21]
-
Prepare Test Solutions: Dissolve test compounds and positive controls (e.g., sodium azide without S9, 2-aminoanthracene with S9) in a suitable solvent like DMSO.
-
Plate Labeling: Label minimal glucose agar plates for each compound concentration, controls, with and without S9 mix.[21]
-
Assay Procedure: a. To 2 mL of molten top agar (kept at 45°C), add: b. 100 µL of the bacterial culture.[21] c. 100 µL of the test compound solution (or control). d. 500 µL of either S9 metabolic activation mix or a phosphate buffer (for the -S9 condition).[21][22]
-
Plating: Vortex the tube briefly and pour the contents evenly onto a minimal glucose agar plate. Swirl to distribute.[23]
-
Incubation: Allow the top agar to solidify, then incubate the plates in the dark at 37°C for 48-72 hours.[21]
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control (solvent only) indicates a positive result. A common threshold is a 2-fold or greater increase over background.
Hypothetical Experimental Data: Ames Test (TA100 Strain)
| Compound | Concentration (µ g/plate ) | Revertant Colonies (-S9) | Revertant Colonies (+S9) | Result |
| Vehicle (DMSO) | 0 | 110 | 125 | Negative |
| Positive Control | - | 850 | 980 | Positive |
| AZP-001 | 50 | 115 | 130 | Negative |
| AZP-002 | 50 | 120 | 280 | Positive (+S9) |
| AZP-003 | 50 | 108 | 122 | Negative |
Data Interpretation: The in silico prediction for AZP-002 was negative for mutagenicity. However, the experimental Ames test reveals a positive result in the presence of the S9 metabolic mix. This is a critical finding. It suggests that while AZP-002 itself is not mutagenic, it is metabolized by liver enzymes into a species that is. This discrepancy highlights the limitations of computational models and the indispensable role of experimental validation. AZP-002 would now be flagged with a major toxicity liability.
Metabolism: Liver Microsomal Stability Assay
Causality & Principle: Metabolic stability is a crucial parameter that determines a drug's half-life and dosing regimen.[24] Compounds that are too rapidly metabolized by the liver have poor bioavailability and short duration of action. This assay assesses a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes contained within liver microsomes, which are vesicles of the endoplasmic reticulum.[25] The reaction is initiated by adding the cofactor NADPH, and the rate of disappearance of the parent compound is monitored over time to calculate its intrinsic clearance (CLint) and half-life (t½).[26][27]
Experimental Protocol: Microsomal Stability
-
Prepare Reagents: Thaw human liver microsomes (HLM) and keep on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and an NADPH regenerating system.[24][28]
-
Prepare Incubation Plate: In a 96-well plate, add the reaction buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL).[26]
-
Pre-incubation: Add the test compounds and controls (e.g., high-clearance verapamil, low-clearance warfarin) to the wells at a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH solution.[28]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[25][27]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant from each well using LC-MS/MS to quantify the remaining percentage of the parent compound relative to the 0-minute time point.[25]
-
Data Analysis: Plot the natural logarithm of the percent remaining versus time. The slope of this line gives the elimination rate constant (k). Calculate half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / mg microsomal protein).[25]
Hypothetical Experimental Data: Human Liver Microsome Stability
| Compound | Predicted CYP Inhibitor | Experimental t½ (min) | Experimental CLint (µL/min/mg) | Stability Class |
| Verapamil (Control) | - | 8.5 | 95 | Low |
| Warfarin (Control) | - | > 60 | < 5 | High |
| AZP-001 | No | 45 | 17.6 | Moderate |
| AZP-002 | Yes | 12 | 66.5 | Low |
| AZP-003 | No | > 60 | 4.1 | High |
Data Interpretation: The experimental data provides crucial context to the in silico CYP inhibition flags. AZP-002, predicted to be a CYP inhibitor, is also shown to be rapidly metabolized, exhibiting low stability. This dual liability (victim and perpetrator of drug interactions) is a significant red flag. In contrast, AZP-003 shows high metabolic stability, which is a very desirable characteristic. AZP-001 shows moderate stability, which may be acceptable depending on the therapeutic target and desired dosing frequency.
Part 3: Integrated Analysis and Decision Making
The true power of ADMET screening comes from synthesizing data from multiple sources to build a holistic profile of each compound and make informed decisions.
Overall ADMET Profile Summary
| Compound | Permeability | Metabolic Stability | Mutagenicity Risk | hERG Risk | Overall Assessment |
| AZP-001 | High | Moderate | Low | Moderate (Predicted) | Proceed with Caution: Requires experimental hERG testing. Med-chem effort could reduce lipophilicity. |
| AZP-002 | High | Low | High (Metabolite) | High (Predicted) | Terminate: The positive Ames test is a major safety flag. Low metabolic stability is also a significant liability. |
| AZP-003 | Moderate | High | Low | Low (Predicted) | Prioritize: Shows the most promising overall profile with high stability and low toxicity risk. A strong candidate for lead optimization. |
Decision-Making Workflow
This diagram illustrates how integrated ADMET data guides the progression of a drug discovery project.
Caption: Integrated ADMET decision-making workflow.
Conclusion and Future Outlook
This guide demonstrates a pragmatic and effective strategy for the ADMET characterization of novel compounds derived from this compound. By initiating with a broad funnel of in silico predictions, we can efficiently identify potential areas of concern and design a targeted experimental validation plan. The case of compound AZP-002 serves as a powerful reminder that computational models are guides, not oracles; their predictions must be challenged with empirical data. The discovery of metabolite-driven mutagenicity in the Ames test is a project-killing event that would have been missed by relying on in silico tools alone.
Ultimately, the integrated analysis identified AZP-003 as the most promising candidate, possessing high metabolic stability and a low risk of toxicity. This compound represents a solid starting point for lead optimization, where medicinal chemists can now focus on enhancing potency while maintaining its excellent ADMET properties.
The future of ADMET prediction lies in the continued refinement of machine learning models with higher-quality, more diverse datasets and the development of more predictive, human-relevant in vitro systems, such as organ-on-a-chip technologies.[29] By embracing a multi-parameter approach that values both computational speed and experimental rigor, drug discovery teams can navigate the complexities of ADMET with greater confidence and significantly improve the quality of candidates progressing toward the clinic.
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- 29. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(Azepan-1-yl)propan-1-amine Quantification
In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of all chemical entities is paramount. This guide provides an in-depth comparison and cross-validation of analytical methodologies for the quantification of 3-(Azepan-1-yl)propan-1-amine, a key aliphatic amine intermediate. As this molecule lacks a significant chromophore, its analysis presents unique challenges, necessitating advanced analytical solutions.
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method selection, validation, and cross-validation to ensure data integrity and regulatory compliance.
The Analytical Challenge: Quantifying a Non-Chromophoric Aliphatic Amine
This compound is an aliphatic amine that does not possess a UV-absorbing chromophore, rendering traditional HPLC-UV analysis impractical without derivatization. Therefore, more universal and sensitive techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice. This guide will focus on the cross-validation of a newly developed LC-MS/MS method against a well-established GC-MS method.
Cross-validation of analytical methods is a critical process to demonstrate the reliability and consistency of results when comparing different techniques.[1][2][3] This is particularly important when transferring methods between laboratories or updating to a more modern analytical platform.[1][4][5]
Principles of the Compared Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile or polar compounds like aliphatic amines, derivatization is often required to increase volatility and improve chromatographic peak shape.[6][7][8] Acylation with reagents like pentafluorobenzoyl chloride is a common and effective strategy.[6]
Advantages of GC-MS:
-
High chromatographic resolution.
-
Well-established and robust.
-
Mass spectrometry provides high selectivity and confident identification.
Limitations of GC-MS:
-
Requires derivatization for polar analytes, adding a step to sample preparation.
-
Not suitable for thermally labile compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of a wide range of compounds in complex matrices due to its high sensitivity, selectivity, and applicability to a broad range of polar and non-polar compounds.[9][10] For aliphatic amines, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent can be employed. Electrospray ionization (ESI) in positive mode is typically used for the sensitive detection of amines.
Advantages of LC-MS/MS:
-
High sensitivity and selectivity.
-
Often does not require derivatization.[11]
-
Suitable for a wide range of compounds, including polar and thermally labile ones.
-
High throughput capabilities.
Limitations of LC-MS/MS:
-
Susceptible to matrix effects, which must be carefully evaluated.
-
Higher initial instrument cost compared to GC-MS.
Experimental Design for Cross-Validation
The cross-validation study is designed to demonstrate the equivalence of the newly developed LC-MS/MS method and the established GC-MS method for the quantification of this compound in a representative sample matrix (e.g., a process intermediate). The validation will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13][14][15][16][17][18]
Overall Cross-Validation Workflow
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 3. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [Determination of aliphatic amines by high performance liquid chromatography with fluorescence and atmospheric pressure chemical ionization detection and identification by mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. propharmagroup.com [propharmagroup.com]
- 14. jordilabs.com [jordilabs.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. ICH Official web site : ICH [ich.org]
- 17. biopharminternational.com [biopharminternational.com]
- 18. starodub.nl [starodub.nl]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Azepan-1-yl)propan-1-amine
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(Azepan-1-yl)propan-1-amine (CAS No. 3437-33-0). As a diamine compound, it presents significant corrosive and toxic hazards that necessitate rigorous adherence to safety procedures to protect laboratory personnel and ensure environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this substance. The procedures outlined herein are based on established best practices for chemical waste management and an analysis of the compound's known hazards.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance, and its disposal pathway is dictated by these properties. The primary causality for the stringent disposal protocols is its classification as a corrosive and toxic material.
Based on available safety data, this compound poses multiple risks. The signal word for this chemical is "Danger".[1] Its hazard statements indicate that it causes severe skin burns and serious eye damage, is harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation. These classifications mandate that it be treated as a regulated hazardous waste.
| Hazard Classification | GHS Hazard Code | Description | Implication for Disposal |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Must not be disposed of via sanitary sewer. Requires containment and disposal as toxic waste. |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | Contaminated PPE and cleanup materials must be disposed of as hazardous waste. |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage | Classifies the waste as corrosive . This is a primary determinant for its EPA waste code. |
| Serious Eye Damage | H318 | Causes serious eye damage | Reinforces the need for stringent PPE and careful handling during all stages, including disposal. |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | All handling and waste consolidation must occur in a well-ventilated area, preferably a fume hood. |
| Respiratory Irritation | H335 | May cause respiratory irritation | Further necessitates the use of engineering controls like fume hoods. |
Due to its corrosive nature (H314), waste containing this compound is categorized under the Resource Conservation and Recovery Act (RCRA) as a hazardous waste. Amines are alkaline, and substances with a pH greater than or equal to 12.5 are considered corrosive.[2][3][4] Therefore, this waste is assigned the EPA Hazardous Waste Code D002 for Corrosivity .[3][4]
Essential Safety and Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, it is imperative to establish a safe operating environment. The corrosive and toxic nature of this compound demands the use of robust engineering controls and personal protective equipment.
-
Engineering Controls : Always handle this chemical and its waste within a certified chemical fume hood to mitigate inhalation risks.[5] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE) : A multi-layered approach to PPE is required to prevent dermal and ocular exposure.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes that can cause serious eye damage.[6] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber or Neoprene). A chemical-resistant apron or lab coat. | Prevents skin contact, which can cause severe burns and systemic toxicity.[6] |
| Hand Protection | Change gloves immediately if contamination occurs. | Amines can degrade certain glove materials over time. Frequent changes ensure continued protection. |
| Clothing | Long pants and closed-toe shoes. | Ensures no skin is exposed between the lab coat and footwear. |
Step-by-Step Disposal Protocol
The guiding principle for disposing of laboratory waste is the segregation and containment of hazardous materials from the moment of their generation.[7] Never begin a procedure without a clear plan for the waste you will generate.[7]
Step 1: Waste Collection and Segregation
-
Designate a Waste Stream : Establish a specific, dedicated waste container for this compound waste. This includes the neat chemical, solutions, and any materials contaminated with it (e.g., pipette tips, contaminated paper towels, gloves).
-
Segregate Incompatibles : Do not mix this amine-based waste with other chemical waste streams.[8][9] It is especially critical to keep it separate from acids, with which it can react violently, and halogenated solvents, as many institutions prefer to incinerate halogenated and non-halogenated waste separately.[7]
-
Solid vs. Liquid Waste : Collect solid waste (contaminated gloves, wipes) and liquid waste in separate, appropriately designated containers.[8][10]
Step 2: Containerization and Labeling
-
Select a Compatible Container : Use a chemically resistant container for liquid waste, such as a high-density polyethylene (HDPE) or glass bottle.[8] Ensure the container has a secure, leak-proof screw cap.
-
Leave Headspace : Do not fill liquid waste containers to more than 90% capacity.[10] This 10% headspace allows for vapor expansion and reduces the risk of spills.
-
Proper Labeling : The container must be clearly and accurately labeled. Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department and fill it out completely:
-
Full Chemical Name : "Waste this compound"
-
All Constituents : List all chemicals in the container, including solvents, with their approximate concentrations.
-
Hazard Characteristics : Check the boxes for "Corrosive" and "Toxic".
-
Step 3: Temporary Storage
-
Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when actively adding waste.[7]
-
Designated Storage Area : Store the waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.[10]
-
Secondary Containment : Place the waste container in a secondary containment bin, such as a plastic tub, that is capable of holding the entire volume of the container in case of a leak.
Step 4: Final Disposal
-
Contact EHS : Once the waste container is full or you have finished the project, arrange for waste pickup through your institution's EHS department.
-
Do Not Drain Dispose : Under no circumstances should this chemical or its rinsate be poured down the drain.[11] Its toxicity can harm aquatic life and interfere with wastewater treatment processes.
-
Professional Disposal : The final disposal will be carried out by a licensed hazardous waste management company, likely through high-temperature incineration, which is an effective method for destroying organic chemical waste.[9][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for handling and disposing of this compound waste.
Emergency Protocol: Spill Management
Accidents can happen, and a prepared response is critical to maintaining safety.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess the Spill : For a small, manageable spill, trained laboratory personnel may proceed with cleanup. For large spills, evacuate the lab and contact your institution's EHS or emergency response team.
-
Don PPE : Before addressing the spill, don the full PPE detailed in Section 2, including respiratory protection if necessary.
-
Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the liquid.[11] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose : Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place all cleanup materials into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the rinsate and cleaning materials as hazardous waste.
-
Report : Report the incident to your supervisor and EHS office as per institutional policy.
Proactive Measures: Waste Minimization
The most effective waste management strategy is to minimize its generation in the first place.[7]
-
Inventory Management : Keep a detailed inventory of chemicals to avoid over-ordering and ensure that older stock is used first.[5]
-
Scale Optimization : Whenever possible, optimize experimental procedures to use the smallest practical amount of hazardous material.[5]
-
Substitution : Where scientifically viable, consider using less hazardous compounds.[8]
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. my.alfred.edu [my.alfred.edu]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. chembk.com [chembk.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. acewaste.com.au [acewaste.com.au]
- 9. actenviro.com [actenviro.com]
- 10. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 3-(Azepan-1-yl)propan-1-amine
For the experienced researcher, scientist, and drug development professional, the introduction of any new reagent into a workflow demands a rigorous and proactive approach to safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of 3-(Azepan-1-yl)propan-1-amine. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind each safety protocol, thereby fostering a self-validating system of laboratory safety.
This compound is a bifunctional organic compound, liquid at room temperature, that presents significant hazards requiring meticulous control measures.[1] Its classification as a corrosive and irritant, with harmful effects upon ingestion, skin contact, or inhalation, necessitates a comprehensive personal protective equipment (PPE) strategy and carefully planned operational and disposal procedures.[1]
Hazard Profile at a Glance
A thorough risk assessment is the cornerstone of safe laboratory practice. The known hazard classifications for this compound are summarized below:
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H314 | Causes severe skin burns and eye damage |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source: Sigma-Aldrich Safety Information[1]
These classifications underscore the chemical's corrosive nature and its potential to cause significant harm through multiple exposure routes. Aliphatic amines, as a class, are known to be highly irritating and can cause serious injury to the eyes and skin.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks. The following guidance is based on a hierarchy of controls, where PPE is the final, critical barrier between the user and the chemical.
Eye and Face Protection: Beyond the Standard
Due to the severe risk of eye damage, standard safety glasses are insufficient.
-
Routine Handling (Small Quantities): Well-fitting chemical splash goggles are mandatory.
-
Larger Quantities or Splash Risk: A full-face shield, worn in conjunction with chemical splash goggles, is required to protect the entire face from splashes.
Hand Protection: A Critical Choice
The choice of glove material is paramount when handling corrosive amines. While nitrile gloves are common in laboratory settings, they offer poor resistance to amines and should be avoided for anything other than incidental contact.[2]
-
Recommended Glove Materials:
-
Glove Thickness and Breakthrough Time: Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times. For prolonged handling, thicker gloves (e.g., >15 mil) are recommended.
-
Double Gloving: For enhanced protection, particularly when handling larger volumes or during transfers, wearing two pairs of compatible gloves is a prudent measure.
Body Protection: Shielding Against Spills
A standard cotton lab coat does not offer adequate protection against corrosive liquids.
-
Chemical-Resistant Lab Coat or Apron: A lab coat made of a chemically resistant material (e.g., polyester or a polyester-cotton blend) should be worn. For tasks with a higher risk of spills, a chemical-resistant apron worn over the lab coat is advised.
-
Full-Body Protection: In the event of a large spill or when extensive contamination is possible, a chemical-resistant suit may be necessary.
Respiratory Protection: Safeguarding Your Airways
The vapors of this compound can cause respiratory irritation. All handling of this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Standard Operations (in a Fume Hood): If work is conducted within a properly functioning chemical fume hood, additional respiratory protection is typically not required.
-
Outside of a Fume Hood or in Case of a Spill: A NIOSH-approved respirator is mandatory. The appropriate choice would be:
-
An air-purifying respirator (APR) equipped with organic vapor/acid gas (OV/AG) cartridges .[1][4][5][6] These cartridges are designed to protect against a range of chemical vapors.
-
For situations with unknown concentrations or in oxygen-deficient atmospheres, a self-contained breathing apparatus (SCBA) is required.
-
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Operational Plan: A Step-by-Step Protocol for Safe Handling
-
Preparation and Pre-Use Checklist:
-
Verify that a currently certified chemical fume hood is available and functioning correctly.
-
Ensure that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary PPE and inspect for any damage or defects.
-
Have spill control materials (e.g., absorbent pads, neutralizing agents for acids) readily available.
-
-
Handling and Transfer:
-
Conduct all transfers and manipulations of this compound within a chemical fume hood.
-
Use compatible laboratory equipment (e.g., glass, polyethylene). Avoid contact with incompatible materials such as strong oxidizing agents and acids.
-
When transferring, pour slowly and carefully to minimize splashing.
-
Keep containers tightly sealed when not in use.
-
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained in spill response, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
For small, manageable spills, and only if you are trained and have the appropriate PPE (including respiratory protection), proceed with cleanup.
-
Contain the spill with absorbent materials.
-
Carefully collect the absorbed material into a designated, compatible waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
Disposal Plan: Cradle-to-Grave Responsibility
Improper disposal of this compound can pose a significant threat to the environment and public health. This chemical must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a designated hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.
-
-
Waste Neutralization (for Aqueous Solutions):
-
For dilute aqueous waste streams containing this basic amine, neutralization may be a permissible pre-treatment step. This should only be performed by trained personnel and in accordance with your institution's EHS guidelines.
-
In a fume hood, slowly add a dilute acid (e.g., 1M hydrochloric acid) to the waste solution while stirring.
-
Monitor the pH continuously until it is within a neutral range (typically 6-8).
-
This neutralized solution must still be collected and disposed of as hazardous waste, as it may contain other regulated components.
-
-
Labeling of Hazardous Waste:
-
Proper labeling is a critical compliance requirement. The waste container must be labeled with:
-
-
Storage and Final Disposal:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.
-
Ensure the storage area is secure and away from incompatible materials.
-
Never dispose of this compound down the drain or in the regular trash.
-
By adhering to these detailed safety and logistical protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. North multi-gases, organic vapors/acid gases other gases cartridges. | Sylprotec.com [sylprotec.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. nortonsandblasting.com [nortonsandblasting.com]
- 5. theridgepro.com [theridgepro.com]
- 6. kgcountry.com [kgcountry.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
